molecular formula C11H16O B063304 3-(4-Ethylphenyl)propan-1-ol CAS No. 180274-13-9

3-(4-Ethylphenyl)propan-1-ol

Cat. No.: B063304
CAS No.: 180274-13-9
M. Wt: 164.24 g/mol
InChI Key: WDDCCPWCPMNHOC-UHFFFAOYSA-N
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Description

3-(4-Ethylphenyl)propan-1-ol is a phenylpropanoid derivative of significant interest in organic synthesis and chemical biology research. This compound features a propan-1-ol chain tethered to a 4-ethylphenyl ring, a structure that makes it a versatile and valuable synthetic intermediate. Its primary research application lies in its role as a key building block for the construction of more complex organic molecules, particularly in medicinal chemistry for the synthesis of potential pharmacologically active compounds and in material science for the development of novel polymers and liquid crystals. The hydroxyl group provides a handle for further functionalization, such as esterification or oxidation to the corresponding aldehyde, while the ethylphenyl moiety contributes lipophilicity and influences the electronic properties of the resulting molecules. Researchers also value this compound in the study of fragrance and flavor compounds, as its structure is analogous to naturally occurring phenylpropanoids that contribute to aromatic profiles. This high-purity reagent is characterized by rigorous quality control to ensure consistency and reliability in experimental outcomes, making it an essential tool for advancing projects in synthetic methodology development and applied chemical research. It is supplied strictly For Research Use Only.

Properties

IUPAC Name

3-(4-ethylphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-2-10-5-7-11(8-6-10)4-3-9-12/h5-8,12H,2-4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDDCCPWCPMNHOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80570812
Record name 3-(4-Ethylphenyl)propan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180274-13-9
Record name 3-(4-Ethylphenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80570812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(4-Ethylphenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient laboratory-scale synthesis of 3-(4-Ethylphenyl)propan-1-ol. The synthetic strategy is a multi-step process commencing with the Friedel-Crafts acylation of ethylbenzene with succinic anhydride, followed by a Clemmensen reduction to yield the corresponding carboxylic acid, and culminating in the reduction of this intermediate to the target primary alcohol. This document offers a detailed, step-by-step experimental protocol for each synthetic transformation, including the rationale behind the choice of reagents and reaction conditions. Furthermore, a thorough guide to the structural characterization of the final product using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is presented. This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development who require a practical and scientifically sound methodology for the preparation and verification of this compound.

Introduction

This compound is a valuable organic molecule that serves as a versatile building block in the synthesis of more complex chemical entities, including active pharmaceutical ingredients (APIs) and specialty chemicals. Its structure, featuring a substituted aromatic ring and a primary alcohol functional group, allows for a wide range of subsequent chemical modifications. A reliable and well-characterized synthetic route is paramount for ensuring the purity and consistency of this starting material in research and development settings.

This guide details a logical and field-proven three-step synthetic sequence. The chosen pathway is designed for its efficiency, scalability, and the relative accessibility of the starting materials. Each step is accompanied by a detailed protocol and an explanation of the underlying chemical principles, providing a self-validating framework for the synthesis and analysis.

Synthetic Strategy and Experimental Protocols

The overall synthetic pathway for the preparation of this compound is depicted below. It involves the formation of a key carboxylic acid intermediate, 3-(4-ethylphenyl)propanoic acid, which is then reduced to the target alcohol.

Synthesis_Workflow A Ethylbenzene C 4-(4-Ethylphenyl)-4-oxobutanoic Acid A->C AlCl3, Nitrobenzene (Friedel-Crafts Acylation) B Succinic Anhydride B->C D 3-(4-Ethylphenyl)propanoic Acid C->D Zn(Hg), HCl (Clemmensen Reduction) E This compound D->E 1. LiAlH4, Dry THF 2. H3O+ workup

An In-depth Technical Guide to the Physical and Chemical Properties of 3-(4-Ethylphenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 3-(4-Ethylphenyl)propan-1-ol, a valuable intermediate in organic synthesis. Drawing upon available data and established scientific principles, this document offers a detailed analysis for researchers and professionals in drug development and related fields. While experimental data for this specific compound is limited in publicly accessible literature, this guide synthesizes predicted properties, comparative data from analogous compounds, and established experimental protocols to provide a thorough working knowledge.

Molecular Identity and Structure

This compound is an aromatic alcohol characterized by a propan-1-ol chain attached to an ethyl-substituted benzene ring at the para position.

Molecular Formula: C₁₁H₁₆O[1][2]

Molecular Weight: 164.24 g/mol [1][2]

CAS Number: 180274-13-9[1][2]

Chemical Structure:

Figure 1: 2D structure of this compound.

Physicochemical Properties

PropertyPredicted ValueReference Compound: 3-Phenyl-1-propanol (Experimental)
Boiling Point 272.1 ± 9.0 °C at 760 mmHg236 °C
Melting Point Not available-18 °C
Density 1.0 ± 0.1 g/cm³1.001 g/mL at 20 °C
Refractive Index 1.5211.526
Flash Point 116.0 ± 14.5 °C109 °C
Solubility Expected to be sparingly soluble in water, soluble in common organic solvents like ethanol, ether, and acetone.Slightly soluble in water; soluble in ethanol and ether.

Predicted values are sourced from chemical databases. Experimental values for the reference compound are provided for comparative purposes.

The presence of the hydroxyl group allows for hydrogen bonding, which is expected to give this compound a relatively high boiling point and some solubility in polar solvents.[3][4] The ethylphenyl group, being nonpolar, will influence its solubility in nonpolar organic solvents.

Synthesis Pathway

A plausible and efficient method for the synthesis of this compound is the reduction of its corresponding carboxylic acid, 3-(4-ethylphenyl)propanoic acid. This transformation can be effectively achieved using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).

Synthesis_Pathway Precursor 3-(4-ethylphenyl)propanoic acid Product This compound Precursor->Product Reduction Reagent 1. LiAlH4, Dry Ether 2. H2O or H3O+ workup Reagent->Product

Figure 2: Proposed synthesis of this compound.

Experimental Protocol: Reduction of 3-(4-ethylphenyl)propanoic acid

This protocol is a general procedure for the reduction of a carboxylic acid to a primary alcohol using LiAlH₄ and should be adapted and optimized for the specific substrate.[5][6][7]

Materials:

  • 3-(4-ethylphenyl)propanoic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Sulfuric acid (10% aqueous solution) or another suitable acidic workup solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask, reflux condenser, dropping funnel, heating mantle, magnetic stirrer

  • Standard glassware for extraction and distillation

Procedure:

  • Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Preparation: In the reaction flask, suspend lithium aluminum hydride (a slight molar excess relative to the carboxylic acid) in anhydrous diethyl ether.

  • Addition of Substrate: Dissolve 3-(4-ethylphenyl)propanoic acid in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel. The rate of addition should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature or with gentle heating for several hours until the reaction is complete (monitored by TLC).

  • Workup: Cool the reaction mixture in an ice bath. Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by the addition of a 10% sulfuric acid solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Drying and Evaporation: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the propyl chain, and the ethyl group.

  • Aromatic Protons: Two doublets in the aromatic region (δ 7.0-7.3 ppm), characteristic of a 1,4-disubstituted benzene ring.

  • Ethyl Group: A quartet for the methylene protons (CH₂) and a triplet for the methyl protons (CH₃), likely in the upfield region.

  • Propyl Chain:

    • A triplet for the methylene group attached to the aromatic ring (Ar-CH₂-).

    • A multiplet (likely a sextet) for the central methylene group (-CH₂-).

    • A triplet for the methylene group attached to the hydroxyl group (-CH₂-OH).

  • Hydroxyl Proton: A broad singlet, the chemical shift of which is concentration and solvent dependent.

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule.

  • Aromatic Carbons: Four signals in the aromatic region (δ 125-145 ppm).

  • Propyl Chain Carbons: Three signals in the aliphatic region, with the carbon attached to the hydroxyl group being the most downfield (around δ 60-65 ppm).

  • Ethyl Group Carbons: Two signals in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorptions of the hydroxyl and aromatic groups.

  • O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group and intermolecular hydrogen bonding.[8]

  • C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Strong absorptions in the 2850-3000 cm⁻¹ region.

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: A strong absorption in the 1000-1250 cm⁻¹ region, characteristic of a primary alcohol.

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 164. Key fragmentation patterns for primary alcohols and alkylbenzenes would be anticipated.

  • Molecular Ion (M⁺): A peak at m/z = 164.

  • Loss of Water (M-18): A peak at m/z = 146, resulting from the dehydration of the alcohol.

  • Alpha-Cleavage: Fragmentation at the C-C bond adjacent to the oxygen, leading to a base peak at m/z = 31 ([CH₂OH]⁺).

  • Benzylic Cleavage: Cleavage of the bond between the propyl chain and the aromatic ring, which could lead to a fragment at m/z = 119 ([C₉H₁₁]⁺).

Safety and Handling

While a specific safety data sheet for this compound is not widely available, it should be handled with the care appropriate for a laboratory chemical. Based on similar compounds, it may cause skin and eye irritation.[9] Good laboratory practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area.

Conclusion

This compound is a versatile building block in organic synthesis. This guide has provided a detailed overview of its known and predicted physicochemical properties, a plausible synthetic route with a general experimental protocol, and expected spectroscopic characteristics. While the lack of extensive experimental data necessitates reliance on predictive models and comparative analysis, the information presented here offers a solid foundation for researchers and professionals working with this compound. Further experimental validation of the properties outlined in this guide is encouraged.

References

  • AA Blocks. This compound | 180274-13-9. Available from: [Link]

  • Appchem. This compound | 180274-13-9. Available from: [Link]

  • Organic Syntheses. 3-phenyl-1-propanol. Available from: [Link]

  • University of Rochester. Workup: Aluminum Hydride Reduction. Available from: [Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available from: [Link]

  • University of Calgary. Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. Available from: [Link]

  • University of Southampton. Experiment 5 Reductions with Lithium Aluminium Hydride. Available from: [Link]

  • Doc Brown's Chemistry. propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr. Available from: [Link]

  • Doc Brown's Chemistry. infrared spectrum of propan-1-ol prominent wavenumbers cm-1 detecting alcohol functional group present finger print for identification of 1-propanol image diagram. Available from: [Link]

  • Doc Brown's Chemistry. mass spectrum of propan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-propanol image diagram. Available from: [Link]

  • BYJU'S. The physical and chemical properties of alcohols are mainly due to the presence of hydroxyl group. Available from: [Link]

  • MolecularCloud. Physical and Chemical Properties of Alcohols. Available from: [Link]

  • YouTube. 12.2 Properties of Alcohols | Organic Chemistry. Available from: [Link]

  • Journal of Organic Chemistry. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available from: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

  • YouTube. Carboxylic Acid Reduction with LiAlH4 mechanism. Available from: [Link]

  • BYJU'S. The physical and chemical properties of alcohols are mainly due to the presence of hydroxyl group. Available from: [Link]

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  • YouTube. 12.2 Properties of Alcohols | Organic Chemistry. Available from: [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 3-(4-Ethylphenyl)propan-1-ol: Starting Materials and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(4-Ethylphenyl)propan-1-ol is a substituted aromatic alcohol with applications as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. Its structure, featuring a propanol chain attached to an ethyl-substituted benzene ring, makes it a valuable building block for introducing lipophilic and specific spatial arrangements into larger molecules. This guide offers an in-depth exploration of the primary synthetic pathways to this target molecule, designed for researchers and professionals in drug development and chemical synthesis. Moving beyond a simple recitation of steps, this document elucidates the strategic and mechanistic rationale behind the selection of starting materials, reagents, and reaction conditions, providing a robust framework for practical application and methodological optimization.

Chapter 1: Retrosynthetic Analysis

A retrosynthetic approach to this compound reveals several logical bond disconnections, each suggesting a distinct synthetic strategy. The primary disconnections are at the C-C bonds of the propyl chain and the bond between the chain and the aromatic ring. This analysis forms the foundation for the forward-synthesis pathways detailed in this guide.

  • Disconnection (A): Breaking the C1-C2 bond of the propanol chain suggests a Grignard-type reaction between a 4-ethylphenethyl magnesium halide and formaldehyde.

  • Disconnection (B): A disconnection between the aromatic ring and the propyl chain points towards a Friedel-Crafts type reaction, using ethylbenzene and a three-carbon electrophilic synthon.

  • Disconnection (C): Viewing the propyl chain as a saturated entity suggests its formation from an unsaturated precursor, such as a cinnamate derivative, which can be constructed via reactions like the Wittig or Heck coupling.

G cluster_A Strategy A: Grignard Pathway cluster_B Strategy B: Friedel-Crafts Pathway cluster_C Strategy C: Cinnamate Pathway TM This compound A1 4-Ethylphenethyl magnesium bromide A_intermediate A1->A_intermediate + A2 Formaldehyde A2->A_intermediate + A_intermediate->TM C1-C2 bond formation B1 Ethylbenzene B_intermediate B1->B_intermediate + B2 Succinic Anhydride (C4 synthon) B2->B_intermediate + B_intermediate->TM Acylation & Reductions C1 4-Ethylbenzaldehyde C_intermediate C1->C_intermediate + C2 Wittig Reagent (C2 synthon) C2->C_intermediate + C_intermediate->TM C=C formation & Reductions G Ethylbenzene Ethylbenzene KetoAcid 4-(4-ethylphenyl)-4- oxobutanoic acid Ethylbenzene->KetoAcid Friedel-Crafts Acylation (AlCl3) SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->KetoAcid Friedel-Crafts Acylation (AlCl3) PropanoicAcid 3-(4-ethylphenyl)propanoic acid KetoAcid->PropanoicAcid Wolff-Kishner or Clemmensen Reduction Target This compound PropanoicAcid->Target Reduction (BH3-THF)

Caption: Workflow for the Friedel-Crafts acylation pathway.

Experimental Protocols

Step 1: Synthesis of 4-(4-ethylphenyl)-4-oxobutanoic acid (Friedel-Crafts Acylation)

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in a suitable solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere (N₂), cool the mixture to 0°C.

  • Add ethylbenzene (1.0 eq.) dropwise, maintaining the temperature.

  • Add succinic anhydride (1.1 eq.) portion-wise, ensuring the temperature does not exceed 5°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • The reaction is quenched by carefully pouring the mixture onto crushed ice containing concentrated HCl.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), washed, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield the crude keto-acid, which can be purified by recrystallization.

Step 2: Synthesis of 3-(4-ethylphenyl)propanoic acid (Wolff-Kishner Reduction)

  • To a flask equipped with a reflux condenser, add 4-(4-ethylphenyl)-4-oxobutanoic acid (1.0 eq.), diethylene glycol as the solvent, hydrazine hydrate (3.0 eq.), and potassium hydroxide (4.0 eq.).

  • Heat the mixture to 180-200°C and reflux for 4-6 hours, allowing water to distill off.

  • Cool the reaction mixture, dilute with water, and acidify with concentrated HCl.

  • The precipitated product is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent yields the purified propanoic acid derivative.

Step 3: Synthesis of this compound (Carboxylic Acid Reduction)

  • Dissolve 3-(4-ethylphenyl)propanoic acid (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere. [1]2. Cool the solution to 0°C and slowly add borane-tetrahydrofuran complex (BH₃-THF, 2.0 eq.) dropwise. [1]3. After addition, allow the mixture to warm to room temperature and then reflux for 2-4 hours until TLC indicates the completion of the reaction.

  • Cool the reaction mixture and carefully quench with methanol, followed by water.

  • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

  • The crude alcohol is purified by silica gel column chromatography.

Data Summary
StepKey ReagentsSolventTemperature (°C)Typical Yield (%)
1Ethylbenzene, Succinic Anhydride, AlCl₃Dichloromethane0 to RT70-85
2Hydrazine Hydrate, KOHDiethylene Glycol180-20080-90
3Borane-THF ComplexTHF0 to Reflux90-98 [1]

Chapter 3: Synthesis via Alkenyl Precursor Hydrogenation

This elegant pathway builds the carbon backbone through a C=C bond-forming reaction, followed by reduction of both the alkene and an ester functionality. The Wittig reaction is a highly effective method for creating the initial alkenyl precursor.

Principle

The synthesis begins with 4-ethylbenzaldehyde. A Wittig reaction with an appropriate phosphorane ylide, such as (carbethoxymethylene)triphenylphosphorane, generates ethyl 4-ethylcinnamate. [2]This α,β-unsaturated ester is then subjected to catalytic hydrogenation. The C=C double bond is typically reduced preferentially over the ester under standard conditions (e.g., H₂, Pd/C). [3][4]The resulting saturated ester is then reduced to the target primary alcohol using a powerful hydride reducing agent like lithium aluminum hydride (LiAlH₄). [5]

G Aldehyde 4-Ethylbenzaldehyde Cinnamate Ethyl 4-ethylcinnamate Aldehyde->Cinnamate Wittig Reaction Ylide Wittig Reagent Ylide->Cinnamate Wittig Reaction Propanoate Ethyl 3-(4-ethylphenyl) propanoate Cinnamate->Propanoate Catalytic Hydrogenation (H2, Pd/C) Target This compound Propanoate->Target Reduction (LiAlH4)

Caption: Workflow for the alkenyl precursor hydrogenation pathway.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-ethylcinnamate (Wittig Reaction)

  • Suspend (carbethoxymethylene)triphenylphosphorane (1.1 eq.) in a dry solvent like THF or methanol.

  • Add 4-ethylbenzaldehyde (1.0 eq.) to the suspension and stir the mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

  • The residue is treated with a non-polar solvent (e.g., hexane) to precipitate the triphenylphosphine oxide byproduct.

  • Filter off the solid and concentrate the filtrate. The resulting crude ester can be purified by column chromatography.

Step 2: Synthesis of Ethyl 3-(4-ethylphenyl)propanoate (Catalytic Hydrogenation)

  • Dissolve ethyl 4-ethylcinnamate (1.0 eq.) in ethanol in a hydrogenation flask. [4]2. Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 1-5 mol%).

  • Fit the flask with a hydrogen-filled balloon and stir the suspension vigorously under a hydrogen atmosphere at room temperature for 6-12 hours. [4]4. Upon reaction completion, filter the mixture through a pad of Celite to remove the catalyst.

  • Rinse the pad with ethanol and concentrate the combined filtrates to obtain the saturated ester.

Step 3: Synthesis of this compound (Ester Reduction)

  • In a flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq.) in anhydrous diethyl ether or THF.

  • Cool the suspension to 0°C and add a solution of ethyl 3-(4-ethylphenyl)propanoate (1.0 eq.) in the same solvent dropwise.

  • After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction carefully by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water.

  • Filter the resulting granular precipitate and wash it thoroughly with ether.

  • Dry the combined organic filtrates over anhydrous MgSO₄ and concentrate to yield the target alcohol, which can be further purified by distillation or chromatography.

Data Summary
StepKey ReagentsSolventTemperature (°C)Typical Yield (%)
14-Ethylbenzaldehyde, Wittig ReagentTHF or MethanolRT80-95
2H₂, 10% Pd/CEthanolRT>95 [3]
3LiAlH₄Diethyl Ether or THF0 to RT85-95 [5]

Chapter 4: Synthesis via Grignard Reagents

Grignard reagents are powerful nucleophiles for C-C bond formation. [6][7]This pathway utilizes a Grignard reagent derived from an appropriate 4-ethylphenyl halide, which then reacts with a suitable one- or two-carbon electrophile.

Principle

This approach offers two primary variations depending on the starting halide and the electrophile:

  • From 1-(2-bromoethyl)-4-ethylbenzene: The corresponding Grignard reagent, 4-ethylphenethylmagnesium bromide, is a C2-nucleophile. Its reaction with formaldehyde (a C1-electrophile) followed by an acidic workup yields the desired C3-chain of the target alcohol. [8]2. From 4-ethylbenzyl bromide: The Grignard reagent, 4-ethylbenzylmagnesium bromide, is a C1-nucleophile. It requires a C2-electrophile, such as ethylene oxide, to construct the propanol chain. The nucleophilic attack opens the strained epoxide ring to give the final product after workup.

The preparation of Grignard reagents requires strictly anhydrous conditions, as they are highly basic and react readily with protic solvents like water. [9]

G cluster_A Pathway A: C2 + C1 Addition cluster_B Pathway B: C1 + C2 Addition A1 1-(2-Bromoethyl)- 4-ethylbenzene A3 4-Ethylphenethyl magnesium bromide A1->A3 A2 Mg, Diethyl Ether A5 This compound A3->A5 + HCHO, then H3O+ A4 Formaldehyde (HCHO) B1 4-Ethylbenzyl bromide B3 4-Ethylbenzyl magnesium bromide B1->B3 B2 Mg, Diethyl Ether B5 This compound B3->B5 + Ethylene Oxide, then H3O+ B4 Ethylene Oxide

Caption: Workflows for Grignard reagent pathways.

Experimental Protocols

Pathway A: From 4-Ethylphenethyl Bromide

  • Grignard Formation: Flame-dry all glassware. To a flask containing magnesium turnings (1.2 eq.) and a crystal of iodine under an inert atmosphere, add a small portion of a solution of 1-(2-bromoethyl)-4-ethylbenzene (1.0 eq.) in anhydrous diethyl ether. [9]Once the reaction initiates (indicated by color change and gentle reflux), add the remaining bromide solution dropwise to maintain a steady reflux. After addition, continue stirring for 1-2 hours.

  • Reaction with Formaldehyde: Cool the freshly prepared Grignard solution to 0°C. Add a source of dry formaldehyde gas or a solution of paraformaldehyde in THF. Stir at 0°C for 1 hour, then at room temperature for 2 hours.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Extract the product with diethyl ether, wash the organic layer with brine, dry over MgSO₄, and concentrate to give the crude alcohol for purification.

Pathway B: From 4-Ethylbenzyl Bromide

  • Grignard Formation: Prepare 4-ethylbenzylmagnesium bromide from 4-ethylbenzyl bromide and magnesium turnings using the procedure described above.

  • Reaction with Ethylene Oxide: Cool the Grignard solution to -10°C. Slowly bubble in ethylene oxide gas or add a pre-cooled solution of ethylene oxide in THF. Maintain the temperature below 0°C during the addition. Stir for an additional 1-2 hours.

  • Workup: Perform an acidic workup by slowly adding dilute HCl or saturated NH₄Cl solution. Extract, wash, dry, and concentrate the organic phase to obtain the product.

Data Summary
PathwayStarting HalideElectrophileKey ConditionsTypical Yield (%)
A1-(2-Bromoethyl)-4-ethylbenzeneFormaldehydeAnhydrous Ether, 0°C to RT60-75
B4-Ethylbenzyl bromideEthylene OxideAnhydrous Ether, <0°C65-80

Chapter 5: Comparative Analysis of Synthetic Routes

The optimal synthetic route to this compound depends on factors such as starting material availability, scale, safety constraints, and desired purity.

ParameterFriedel-Crafts PathwayCinnamate PathwayGrignard Pathway
Starting Materials Ethylbenzene, Succinic Anhydride4-Ethylbenzaldehyde, Wittig ReagentSubstituted Ethylphenyl Bromides
Number of Steps 332 (from halide)
Overall Yield Good to ExcellentExcellentGood
Key Reagents AlCl₃ (corrosive waste), Hydrazine (toxic), BH₃ (pyrophoric)Pd/C (flammable), LiAlH₄ (pyrophoric, water-reactive)Mg (flammable), Anhydrous solvents, Ethylene Oxide (toxic gas)
Scalability Well-established for large scaleGood; hydrogenation is scalableModerate; requires strict anhydrous conditions
Advantages Uses cheap, bulk starting materials. Avoids polyalkylation.High yields, clean reactions.Fewer steps from advanced intermediates.
Disadvantages Use of harsh/toxic reagents. Stoichiometric AlCl₃ waste.Cost of Wittig reagent. Use of pyrophoric hydrides.Moisture-sensitive. Starting halides may require separate synthesis.

For laboratory-scale synthesis where high yields and clean conversions are prioritized, the Cinnamate Pathway is often preferred due to the efficiency of the Wittig reaction and catalytic hydrogenation. For larger-scale industrial applications, the Friedel-Crafts Pathway may be more economically viable, leveraging inexpensive bulk starting materials, despite the challenges associated with waste management and hazardous reagents. The Grignard Pathway is an excellent choice when the required halo-aromatic precursors are readily available, offering a shorter synthetic sequence. The selection of the most appropriate method requires a careful evaluation of the specific constraints and objectives of the research or manufacturing campaign.

References

  • PMC. (2011, May 31). Continuous flow hydrogenation using polysilane-supported palladium/alumina hybrid catalysts. PubMed Central. [Link]

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  • Taylor & Francis Online. Heck reaction – Knowledge and References. [Link]

  • Winthrop University. The Grignard Reaction. [Link]

  • Royal Society of Chemistry. (2019). Supplementary Information for Selective Hydrogenation of α,β-unsaturated Carbonyl Compounds on Silica- supported Copper Nanopa. [Link]

  • Chemistry Stack Exchange. (2016, May 2). Mechanism of Friedel-Crafts acylation with succinic anhydride. [Link]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube. [Link]

  • Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. YouTube. [Link]

  • MDPI. (2018, September 1). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. [Link]

  • Adichemistry. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link]

  • NIH. (2024, May 16). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. [Link]

  • University of Wisconsin-Madison. Experiment 9: Wittig Synthesis of Ethyl Cinnamate. [Link]

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An In-depth Technical Guide to the Retrosynthetic Analysis and Synthesis of 3-(4-Ethylphenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the retrosynthetic analysis of 3-(4-ethylphenyl)propan-1-ol, a substituted aromatic alcohol with potential applications in the synthesis of fine chemicals and pharmaceutical intermediates. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of multiple synthetic strategies. Each proposed route is critically evaluated, balancing efficiency, practicality, and adherence to sound chemical principles. The narrative emphasizes the rationale behind experimental choices, ensuring that each protocol is a self-validating system. Key mechanistic claims are substantiated with citations to authoritative literature.

Introduction to Retrosynthetic Strategy

Retrosynthetic analysis is a powerful methodology for devising the synthesis of a target molecule by mentally deconstructing it into simpler, commercially available starting materials. This process involves "disconnections" of chemical bonds, which correspond to known and reliable chemical reactions in the forward (synthetic) direction. For our target molecule, this compound, we will explore several logical disconnections to reveal plausible synthetic pathways.

The structure of this compound offers several points for strategic disconnection. The primary alcohol suggests its formation from a corresponding carboxylic acid, ester, or aldehyde, or through the opening of an epoxide. The propyl chain attached to the aromatic ring can be constructed through various carbon-carbon bond-forming reactions.

This guide will dissect three primary retrosynthetic approaches:

  • Pathway A: The Friedel-Crafts Acylation Approach

  • Pathway B: The Grignard Reagent Approach

  • Pathway C: The Wittig Reaction Approach

Each pathway will be analyzed from a retrosynthetic perspective, followed by a detailed forward synthesis protocol, including mechanistic insights and the rationale for procedural choices.

Retrosynthetic Pathways

A logical deconstruction of the target molecule reveals several potential starting points and key intermediates.

G cluster_A Pathway A: Friedel-Crafts cluster_B Pathway B: Grignard cluster_C Pathway C: Wittig TM This compound A1 4-(4-Ethylphenyl)-4-oxobutanoic acid TM->A1 C-C disconnection (Reduction) B1 4-Ethylphenylmagnesium bromide + Ethylene oxide TM->B1 C-C disconnection B2 2-(4-Ethylphenyl)ethylmagnesium bromide + Formaldehyde TM->B2 C-C disconnection C1 3-(4-Ethylphenyl)prop-2-en-1-ol TM->C1 C=C disconnection (Reduction) A2 Ethylbenzene + Succinic Anhydride A1->A2 C-C disconnection (Friedel-Crafts Acylation) C2 4-Ethylbenzaldehyde + Wittig Reagent C1->C2 C=C disconnection (Wittig Reaction)

Caption: Retrosynthetic analysis of this compound.

Pathway A: The Friedel-Crafts Acylation Approach

This classical approach builds the carbon skeleton through an electrophilic aromatic substitution, followed by reduction steps.

Forward Synthesis Workflow

G start Ethylbenzene + Succinic Anhydride step1 Friedel-Crafts Acylation (AlCl3) start->step1 intermediate1 4-(4-Ethylphenyl)-4-oxobutanoic acid step1->intermediate1 step2 Carbonyl Reduction (Clemmensen or Wolff-Kishner) intermediate1->step2 intermediate2 4-(4-Ethylphenyl)butanoic acid step2->intermediate2 step3 Carboxylic Acid Reduction (LiAlH4) intermediate2->step3 product This compound step3->product

Caption: Forward synthesis via Friedel-Crafts acylation.

Experimental Protocols and Mechanistic Discussion

Step 1: Friedel-Crafts Acylation of Ethylbenzene with Succinic Anhydride

This step forges the initial carbon-carbon bond. The use of an anhydride is advantageous as it avoids the generation of corrosive HCl gas, which would occur with an acyl chloride.[1]

  • Mechanism: The Lewis acid catalyst, AlCl₃, coordinates to one of the carbonyl oxygens of succinic anhydride, rendering the other carbonyl carbon highly electrophilic. This acylium ion is then attacked by the electron-rich ethylbenzene ring, primarily at the para position due to the ortho, para-directing nature of the ethyl group and steric hindrance at the ortho position. A subsequent loss of a proton restores aromaticity.[2][3]

  • Protocol:

    • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in a suitable solvent (e.g., nitrobenzene or dichloromethane) at 0 °C, add succinic anhydride (1.0 eq) portion-wise.

    • To this mixture, add ethylbenzene (1.1 eq) dropwise, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

    • The reaction is quenched by carefully pouring the mixture onto crushed ice and concentrated HCl.

    • The product, 4-(4-ethylphenyl)-4-oxobutanoic acid, is isolated by filtration or extraction and purified by recrystallization.

Step 2: Reduction of the Aryl Ketone

The keto group in 4-(4-ethylphenyl)-4-oxobutanoic acid must be reduced to a methylene group. Two classical methods are suitable for this transformation: the Clemmensen reduction (acidic conditions) and the Wolff-Kishner reduction (basic conditions).[4][5]

  • Causality of Choice: The choice between these two methods depends on the stability of other functional groups in the molecule. In this case, the carboxylic acid is stable under both strongly acidic and basic conditions. The Clemmensen reduction is particularly effective for aryl-alkyl ketones.[6] The Wolff-Kishner reduction, particularly the Huang-Minlon modification, is often preferred for its milder conditions and avoidance of heavy metals like mercury.[7]

  • Protocol (Clemmensen Reduction):

    • Prepare zinc amalgam by stirring zinc powder with a dilute solution of mercury(II) chloride.

    • To a flask containing the amalgamated zinc, add concentrated hydrochloric acid, toluene, and 4-(4-ethylphenyl)-4-oxobutanoic acid (1.0 eq).

    • Heat the mixture to reflux for 8-12 hours, with periodic additions of concentrated HCl.

    • After cooling, the organic layer is separated, washed, dried, and concentrated to yield 4-(4-ethylphenyl)butanoic acid.

  • Protocol (Wolff-Kishner Reduction, Huang-Minlon Modification):

    • In a flask equipped with a reflux condenser, dissolve 4-(4-ethylphenyl)-4-oxobutanoic acid (1.0 eq) in diethylene glycol.

    • Add hydrazine hydrate (3.0 eq) and potassium hydroxide pellets (4.0 eq).

    • Heat the mixture to 130-140 °C for 1 hour, then increase the temperature to 190-200 °C to distill off water and excess hydrazine.

    • Maintain the reflux at this temperature for an additional 3-4 hours.

    • Cool the mixture, dilute with water, and acidify with HCl.

    • The product, 4-(4-ethylphenyl)butanoic acid, is isolated by extraction and purified.

Step 3: Reduction of the Carboxylic Acid

The final step is the reduction of the carboxylic acid to the primary alcohol. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation, as milder reducing agents like sodium borohydride are generally ineffective for reducing carboxylic acids.[8]

  • Mechanism: The reaction begins with an acid-base reaction between the acidic proton of the carboxylic acid and the hydride, evolving hydrogen gas. The resulting lithium carboxylate salt is then reduced. The aluminum hydride coordinates to the carbonyl oxygen, making the carbonyl carbon more electrophilic for subsequent hydride attacks. An aldehyde intermediate is formed, which is immediately reduced to the primary alcohol.[9][10][11]

  • Protocol:

    • To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of 4-(4-ethylphenyl)butanoic acid (1.0 eq) in THF dropwise.

    • After the addition is complete, the mixture is stirred at room temperature for 4-6 hours, then gently refluxed for 2 hours to ensure complete reduction.

    • The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • The resulting granular precipitate of aluminum salts is filtered off, and the filtrate is dried and concentrated.

    • The crude this compound is purified by vacuum distillation.

Pathway B: The Grignard Reagent Approach

This pathway utilizes the powerful nucleophilicity of Grignard reagents to form the key carbon-carbon bonds. Two sub-pathways are considered.

Sub-pathway B1: 4-Ethylphenylmagnesium bromide and Ethylene Oxide

G start 4-Bromoethylbenzene step1 Formation of Grignard (Mg, THF) start->step1 intermediate1 4-Ethylphenylmagnesium bromide step1->intermediate1 step2 Reaction with Ethylene Oxide intermediate1->step2 intermediate2 Alkoxide intermediate step2->intermediate2 step3 Aqueous Workup (H3O+) intermediate2->step3 product 2-(4-Ethylphenyl)ethanol step3->product G start 2-(4-Ethylphenyl)ethyl bromide step1 Formation of Grignard (Mg, THF) start->step1 intermediate1 2-(4-Ethylphenyl)ethylmagnesium bromide step1->intermediate1 step2 Reaction with Formaldehyde intermediate1->step2 intermediate2 Alkoxide intermediate step2->intermediate2 step3 Aqueous Workup (H3O+) intermediate2->step3 product This compound step3->product

Caption: Sub-pathway B2 leading to the target molecule.

Experimental Protocols and Mechanistic Discussion (Sub-pathway B2)

Precursor Synthesis: 2-(4-Ethylphenyl)ethyl bromide

This starting material can be prepared from 2-(4-ethylphenyl)ethanol, which in turn can be synthesized via the reaction of 4-ethylphenylmagnesium bromide with ethylene oxide.

Step 1: Synthesis of 2-(4-Ethylphenyl)ethanol

  • Mechanism: The Grignard reagent, a strong nucleophile, attacks one of the carbon atoms of the strained epoxide ring in an Sɴ2 fashion. The attack occurs at the less substituted carbon. [12][13][14]Subsequent acidic workup protonates the resulting alkoxide to yield the primary alcohol. [15]

  • Protocol:

    • Prepare 4-ethylphenylmagnesium bromide from 4-bromoethylbenzene and magnesium turnings in anhydrous THF.

    • Cool the Grignard solution to 0 °C and add a solution of ethylene oxide in THF dropwise.

    • After the addition, allow the mixture to warm to room temperature and stir for 2 hours.

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether, dry the organic layer, and purify 2-(4-ethylphenyl)ethanol by vacuum distillation.

Step 2: Conversion of 2-(4-Ethylphenyl)ethanol to 2-(4-Ethylphenyl)ethyl bromide

  • Causality of Choice: Phosphorus tribromide (PBr₃) is an excellent reagent for converting primary alcohols to alkyl bromides with minimal risk of rearrangement, which could be a concern with HBr. [2]

  • Mechanism: The alcohol's oxygen atom acts as a nucleophile, attacking the phosphorus atom of PBr₃ and displacing a bromide ion. The resulting intermediate is a good leaving group. The displaced bromide ion then acts as a nucleophile, attacking the carbon bearing the oxygen in an Sɴ2 reaction to give the alkyl bromide. [5][10]

  • Protocol:

    • To a solution of 2-(4-ethylphenyl)ethanol (1.0 eq) in a suitable solvent like diethyl ether at 0 °C, add PBr₃ (0.4 eq) dropwise.

    • Allow the reaction to stir at room temperature for 2-3 hours.

    • Carefully pour the mixture onto ice and separate the organic layer.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

    • Purify the product, 2-(4-ethylphenyl)ethyl bromide, by vacuum distillation.

Step 3: Grignard Reaction with Formaldehyde

  • Mechanism: The Grignard reagent attacks the electrophilic carbonyl carbon of formaldehyde. The subsequent acidic workup protonates the alkoxide intermediate to yield the primary alcohol. [16]

  • Protocol:

    • Prepare 2-(4-ethylphenyl)ethylmagnesium bromide from the corresponding bromide and magnesium turnings in anhydrous THF.

    • Pass dry formaldehyde gas (generated by heating paraformaldehyde) through the stirred Grignard solution at 0 °C.

    • After the reaction is complete (monitored by TLC), quench with saturated aqueous ammonium chloride.

    • Extract the product with diethyl ether, wash, dry, and purify this compound by vacuum distillation.

Pathway C: The Wittig Reaction Approach

This pathway constructs the carbon skeleton via olefination, followed by reduction of the resulting double bond.

Forward Synthesis Workflow

G start 4-Ethylbenzyl bromide + Triphenylphosphine step1 Phosphonium Salt Formation start->step1 intermediate1 4-Ethylbenzyltriphenylphosphonium bromide step1->intermediate1 step2 Ylide Formation (Base, e.g., n-BuLi) intermediate1->step2 intermediate2 Phosphonium Ylide step2->intermediate2 step3 Wittig Reaction (with Acetaldehyde) intermediate2->step3 intermediate3 3-(4-Ethylphenyl)prop-1-ene step3->intermediate3 step4 Hydrogenation (H2, Pd/C) intermediate3->step4 product 3-(4-Ethylphenyl)propane step4->product

Sources

Unlocking the Potential of 3-(4-Ethylphenyl)propan-1-ol: A Guide to Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Abstract: 3-(4-Ethylphenyl)propan-1-ol is a unique aromatic alcohol whose potential in scientific research remains largely untapped. Its molecular structure, which combines a hydrophobic ethylphenyl group with a reactive terminal hydroxyl moiety, presents a versatile platform for innovation across multiple disciplines. This technical guide offers a comprehensive exploration of the prospective research applications for this compound, grounded in established chemical principles and the functional profiles of structurally analogous molecules. We delve into its potential as a foundational scaffold in medicinal chemistry for the development of novel therapeutic agents, its role as a monomer in the synthesis of advanced polymers for materials science, and its utility as a novel ingredient in the fragrance industry. This document provides researchers, chemists, and drug development professionals with a robust framework of theoretical insights and actionable experimental protocols to spearhead new avenues of discovery.

Foundational Profile: Physicochemical Properties and Synthesis

A comprehensive understanding of this compound begins with its fundamental chemical and physical characteristics. While extensive experimental data is not widely published, its properties can be reliably predicted based on its structure and comparison with similar compounds.

Table 1: Physicochemical Characteristics of this compound

PropertyValueData Source
CAS Number 180274-13-9[1][2]
Molecular Formula C₁₁H₁₆O[1][2]
Molecular Weight 164.24 g/mol [1][2]
Appearance Colorless Liquid (Predicted)N/A
Boiling Point ~256.7 °C at 760 mmHg (Predicted)[1]
Density ~0.96 g/cm³ (Predicted)N/A
SMILES CCC1=CC=C(CCCO)C=C1[2]
Synthesis Pathway: From Precursor to Product

The most direct and reliable synthesis of this compound involves a two-step process starting from commercially available ethylbenzene. This pathway leverages two of the most fundamental reactions in organic chemistry: Friedel-Crafts acylation and subsequent ketone reduction. The precursor ketone, 1-(4-ethylphenyl)propan-1-one, is a known compound, and its synthesis provides a well-established route to the target alcohol.[3]

Experimental Protocol: Two-Step Synthesis of this compound

Step 1: Friedel-Crafts Acylation to Synthesize 1-(4-Ethylphenyl)propan-1-one [3]

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and dry dichloromethane (DCM) under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.

  • Acylation: Add propionyl chloride (1.1 equivalents) dropwise to the stirred suspension. Following this addition, add ethylbenzene (1.0 equivalent) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice containing concentrated HCl. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 1-(4-ethylphenyl)propan-1-one.

Step 2: Reduction to this compound

  • Setup: Dissolve the crude 1-(4-ethylphenyl)propan-1-one from Step 1 in methanol (or ethanol) in a round-bottom flask and cool to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise to the stirred solution. Be cautious of initial effervescence.

  • Reaction: After the addition, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours until TLC analysis indicates the complete consumption of the ketone.

  • Workup and Purification: Quench the reaction by the slow addition of water. Remove the bulk of the alcohol solvent via rotary evaporation. Extract the aqueous residue with ethyl acetate (3x). Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain pure this compound.

Application in Medicinal Chemistry and Drug Discovery

The this compound scaffold is a promising starting point for creating novel bioactive molecules. Phenylpropanol derivatives are core components in numerous pharmaceuticals, acting as intermediates for drugs such as the antidepressant Fluoxetine and the ADHD medication Tomoxetine.[4] The lipophilic ethylphenyl group can facilitate membrane permeability and hydrophobic interactions within target proteins, while the primary alcohol serves as a versatile chemical handle for derivatization.

Rationale for Application
  • CNS Agents: Phenylpropanolamine, a related compound, acts as a sympathomimetic amine, indicating that derivatives could be designed to interact with adrenergic receptors in the central and peripheral nervous systems.[5][6] Modifications could be explored to develop novel decongestants, appetite suppressants, or psychoactive agents.

  • Anti-inflammatory and Analgesic Agents: Research on oxadiazoles derived from the precursor ketone, 2-[3-(4-ethylphenyl)propan-3-one], has shown significant anti-inflammatory and analgesic activity in preclinical models.[7] This suggests the core ethylphenylpropane skeleton is a viable scaffold for developing new non-steroidal anti-inflammatory drugs (NSAIDs).

  • Antifungal/Antimicrobial Agents: The introduction of an amino group into the phenylpropanol structure has been shown to confer antifungal properties.[8] The this compound backbone could be similarly modified to create a library of compounds for antimicrobial screening.

Experimental Workflow: From Scaffold to Lead Candidate

The exploration of this compound in drug discovery follows a structured, multi-stage process. The primary alcohol is first converted into a more reactive intermediate (e.g., a tosylate or mesylate) or an aldehyde, which then serves as the entry point for parallel synthesis to generate a diverse chemical library for screening.

Caption: A phased workflow for the development of new drug candidates.

Application in Materials Science

Aromatic alcohols are valuable monomers for creating high-performance polymers such as polyesters and polyurethanes.[9][10] The incorporation of the 4-ethylphenyl group from this compound into a polymer backbone is expected to enhance thermal stability, hydrophobicity, and mechanical strength compared to purely aliphatic counterparts.

Rationale for Application
  • Polyester Synthesis: The terminal hydroxyl group can readily undergo polycondensation reactions with dicarboxylic acids (or their acyl chloride/ester derivatives) to form polyesters. These materials could find use in specialty coatings, adhesives, or engineering plastics. The synthesis of aromatic polyesters from bio-based sources is an active area of research, highlighting the demand for novel aromatic monomers.[11]

  • Polyurethane Synthesis: As a polyol component, it can react with diisocyanates to form polyurethanes. The aromaticity and the flexible propanol linker could result in materials with a unique balance of rigidity and toughness, suitable for foams, elastomers, or coatings.

Experimental Protocol: Synthesis of an Aromatic-Aliphatic Polyester

This protocol outlines a representative synthesis of a polyester via polycondensation of this compound with a diacid chloride.

  • Monomer Preparation: Ensure both this compound (2.0 equivalents) and the chosen diacid chloride (e.g., sebacoyl chloride, 1.0 equivalent) are pure and dry.

  • Reaction Setup: In a flask equipped for mechanical stirring and a nitrogen atmosphere, dissolve this compound and a non-nucleophilic base (e.g., pyridine, 2.2 equivalents) in an anhydrous solvent like toluene.

  • Polymerization: Cool the solution to 0 °C. Add a solution of the diacid chloride in toluene dropwise over 1 hour. After addition, allow the mixture to warm to room temperature, then heat to 80-100 °C and maintain for 12-24 hours to drive the polymerization to completion.

  • Isolation: Cool the viscous solution and precipitate the polymer by pouring it into a large volume of a non-solvent, such as cold methanol.

  • Purification and Characterization: Collect the precipitated polymer by filtration, wash thoroughly with methanol, and dry under vacuum. Characterize the polymer's molecular weight and dispersity (Đ) using Gel Permeation Chromatography (GPC), its thermal transitions (Tg, Tm) using Differential Scanning Calorimetry (DSC), and its structure using ¹H NMR spectroscopy.

Application in the Fragrance and Cosmetics Industries

Phenylpropanols are mainstays of the fragrance industry, valued for their pleasant, lasting floral scents, often reminiscent of hyacinth.[12][13] 3-Phenyl-1-propanol is used in perfumes, personal care products, and cosmetics not only for its aroma but also for its solvent and antimicrobial properties.[14][15]

Rationale for Application
  • Novel Fragrance Note: The addition of an ethyl group at the para-position of the phenyl ring in this compound is predicted to modify the olfactory profile, likely adding a unique nuance to the characteristic hyacinth scent. This could result in a novel fragrance ingredient.

  • Ester Derivatives: Esterification of the alcohol with simple carboxylic acids (e.g., acetic, propionic, butyric acid) can generate a range of new aroma chemicals with potentially fruity or more complex floral notes, a common strategy in fragrance development.[13]

  • Functional Ingredient: Beyond its scent, the compound could serve as a fragrance fixative, a masking agent to cover less pleasant base odors in a formulation, or as a preservative booster due to its expected antimicrobial properties.[15]

Conclusion and Future Outlook

This compound stands as a molecule of significant, yet unrealized, potential. Its straightforward synthesis and versatile structure make it an attractive candidate for exploration in high-value research areas. The logical next steps for the scientific community are to perform systematic derivatization and screening to uncover novel bioactive leads, to synthesize and characterize its polymers to map their structure-property relationships, and to conduct thorough olfactory analysis to validate its use in the fragrance sector. The foundational protocols and conceptual frameworks presented in this guide provide a clear roadmap for initiating this exciting research.

References

  • Prism Market Insights. (2025, November 14). Phenyl Propanol Market: Unlocking Opportunities in Fragrance, Pharmaceutical, and Industrial Applications. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PHENYLPROPANOL. Retrieved from [Link]

  • Zhang, K., et al. (2024). Synthesis of Homo- and Copolyesters Using an AB-Type Aromatic Monomer Based on Homovanillic Acid. Macromolecules, ACS Publications. Retrieved from [Link]

  • COSMILE Europe. (n.d.). PHENYLPROPANOL – Ingredient. Retrieved from [Link]

  • Salum, T. F. C., et al. (2024). Enzymatic synthesis of aromatic biobased polymers in green, low-boiling solvents. White Rose Research Online. Retrieved from [Link]

  • Mohamed, S. K., et al. (2021). Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis. PubMed Central. Retrieved from [Link]

  • Worch, J. C., et al. (2025). High performance polyurethanes derived from aromatic acetal-containing polyols enabling closed-loop recycling. Polymer Chemistry, RSC Publishing. Retrieved from [Link]

  • Google Patents. (n.d.). KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Phenylpropanol?. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 15). What is Phenylpropanol used for?. Retrieved from [Link]

  • Appchem. (n.d.). This compound | 180274-13-9. Retrieved from [Link]

  • ODOWELL. (n.d.). 3-Phenyl-1-propanol manufacturers and suppliers in China. Retrieved from [Link]

  • ResearchGate. (2025, August 5). 2-[3-(4-Chloro/ethyl phenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles: Synthesis and biological evaluation. Retrieved from [Link]

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Technical Guide to the Safe Handling of 3-(4-Ethylphenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis for Research and Drug Development Professionals

Preamble: Navigating the Known Unknowns

This document provides a comprehensive guide to the safe handling, storage, and disposal of 3-(4-Ethylphenyl)propan-1-ol (CAS No. 180274-13-9). It is imperative for all personnel to understand a critical fact from the outset: there is a significant lack of published, substance-specific toxicological, ecological, and standardized hazard classification data for this compound. A review of available safety data sheets (SDS) reveals that crucial information regarding GHS (Globally Harmonized System) classification and detailed health hazards is consistently marked as "no data available"[1].

Therefore, this guide is structured around the principle of risk mitigation in the face of incomplete information. The recommendations herein are synthesized from the fundamental principles of chemical safety, best practices for handling novel or under-characterized substances, and by drawing logical parallels from structurally similar compounds—namely, alkylated aromatic alcohols. This approach empowers the researcher to handle this compound with a heightened sense of caution, treating it as a substance with potential, unquantified hazards.

Section 1: Hazard Profile Based on Chemical Analogy

In the absence of direct data for this compound, a conservative risk assessment necessitates examining the hazards of analogous compounds. The structurally related compound, 3-Phenyl-1-propanol (CAS No. 122-97-4), provides a useful surrogate for anticipating potential health effects.

Based on this analog data, this compound should be regarded as a substance that may:

  • Cause skin irritation[2].

  • Cause serious eye irritation[2].

  • Be harmful if swallowed, based on the oral LD50 of 3-Phenyl-1-propanol in rats[3].

  • Cause respiratory tract irritation if inhaled as a vapor or aerosol, a common characteristic of aromatic alcohols[3].

It is also a member of the aromatic alcohol class, which are generally combustible liquids and may be incompatible with strong oxidizing agents[2][3]. Until empirical data becomes available, adherence to a cautious protocol based on these potential hazards is the only responsible course of action.

Physicochemical and Identifier Data

For clarity and accurate record-keeping, the known identifiers and basic properties of this compound are summarized below.

PropertyValueSource
CAS Number 180274-13-9[1][4]
Molecular Formula C₁₁H₁₆O[4][5]
Molecular Weight 164.24 g/mol [4][5]
Synonyms Benzenepropanol, 4-ethyl-[1]
GHS Classification No data available[1][6]
Toxicological Data No data available[1]
Ecological Data No data available[1]

Section 2: Mandatory Personal Protective Equipment (PPE) Protocol

Given the unknown hazard profile, a comprehensive PPE strategy is non-negotiable. The selection of PPE must follow a conservative approach, providing protection against the potential hazards identified through chemical analogy.

  • Eye and Face Protection: Always wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. Where a risk of splashing exists, a full-face shield should be worn in addition to goggles[1].

  • Skin Protection:

    • Gloves: Handle with chemical-resistant gloves (e.g., nitrile, neoprene) that have been inspected for integrity prior to use. Do not reuse disposable gloves[7].

    • Lab Coat: A flame-retardant lab coat is required. Ensure it is fully buttoned to protect underlying clothing and skin[7].

  • Respiratory Protection: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood[2]. If ventilation is inadequate or if aerosols may be generated, a NIOSH-approved respirator with appropriate organic vapor cartridges is mandatory[7].

  • Body Protection: Wear long pants and closed-toe shoes to protect against accidental spills[7].

PPE Selection Logic

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection start Start: Handling This compound fume_hood Is the procedure in a certified chemical fume hood? start->fume_hood splash_risk Is there a significant splash risk? fume_hood->splash_risk Yes no_hood Action: Move procedure to a certified fume hood. fume_hood->no_hood No aerosol_risk Will aerosols or mists be generated? splash_risk->aerosol_risk No level_b Enhanced PPE: - Add Face Shield splash_risk->level_b Yes level_c Minimum PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - Closed-toe shoes aerosol_risk->level_c No level_a Maximum PPE: - Use Respirator with Organic Vapor Cartridges aerosol_risk->level_a Yes level_b->aerosol_risk

Caption: PPE selection workflow for handling the compound.

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to minimize exposure and prevent accidents.

Handling
  • Work Area: All manipulations should occur in a well-ventilated laboratory, inside a chemical fume hood to control potential vapors[2].

  • Ignition Sources: As an aromatic alcohol, this compound should be treated as combustible. Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge[8][9].

  • Hygiene: Avoid contact with skin and eyes. Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the laboratory[9]. Contaminated clothing should be removed immediately and washed before reuse[3].

Storage
  • Container: Store in the original, tightly closed container[3].

  • Conditions: Keep in a cool, dry, and well-ventilated area away from direct sunlight and sources of heat or ignition[8][9].

  • Incompatibilities: Store separately from strong oxidizing agents, as these may lead to vigorous, exothermic reactions[2][3].

Section 4: Emergency Procedures

Rapid and correct response to an exposure or spill is crucial. All laboratory personnel must be familiar with these procedures and the location of safety equipment.

First-Aid Measures

The following first-aid advice is based on standard practice for aromatic alcohols. Seek immediate medical attention after any significant exposure.

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. If the victim is not breathing, begin artificial respiration, but do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled. Seek immediate medical attention[1].

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with large amounts of soap and water for at least 15 minutes. If irritation persists, seek medical attention[3].

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure thorough rinsing. Remove contact lenses if present and easy to do. Seek immediate medical attention[3].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately[1].

Accidental Release Measures

In the event of a spill, the primary objectives are to contain the material, prevent its spread, and protect personnel.

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, but do not direct fans at the spill, which could increase vaporization.

  • Eliminate Ignition Sources: Immediately extinguish any open flames and turn off equipment that could generate sparks[10].

  • Contain & Absorb: Wearing the appropriate PPE, contain the spill using an inert, non-combustible absorbent material (e.g., sand, vermiculite, or diatomaceous earth). Do not use combustible materials like paper towels[10][11].

  • Collect & Dispose: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled, and sealed container for hazardous waste disposal[10].

  • Decontaminate: Clean the spill area thoroughly with a detergent and water solution[11].

Spill Response Workflow

Spill_Response spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don Full PPE (Respirator, Goggles, Gloves, Lab Coat) evacuate->ppe ignite Eliminate Ignition Sources ppe->ignite ventilate Ensure Ventilation (Fume Hood On) ignite->ventilate contain Contain Spill with Inert Absorbent ventilate->contain collect Collect Material (Non-Sparking Tools) contain->collect container Place in Labeled Hazardous Waste Container collect->container decon Decontaminate Spill Area container->decon report Report to EH&S decon->report

Caption: Step-by-step workflow for responding to a spill.

Section 5: Disposal Considerations

As specific ecological data is unavailable, this compound and any materials contaminated with it must be treated as hazardous chemical waste.

  • Waste Classification: The material should be classified as a volatile organic compound (VOC) and potentially hazardous to the environment[12].

  • Methodology: Do not dispose of this chemical down the drain or in general waste[11][12]. All waste must be collected in clearly labeled, sealed, and compatible containers. Disposal must be arranged through a licensed chemical destruction plant or a certified hazardous waste contractor in accordance with all local, state, and federal regulations[1][12].

  • Contaminated Packaging: Empty containers should be triple-rinsed (or equivalent) with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Puncture the container to prevent reuse before disposal[1].

Conclusion

The responsible use of this compound in a research setting demands a proactive and conservative approach to safety. The current absence of comprehensive hazard data necessitates treating this compound as potentially hazardous, based on the known properties of its chemical class and structural analogs. By rigorously implementing the handling, PPE, emergency, and disposal protocols outlined in this guide, researchers can effectively mitigate risks and ensure a safe laboratory environment. Continuous vigilance for updated safety information from suppliers and regulatory bodies is strongly recommended as it becomes available.

References

  • Echemi. (2019). 3-(4-ETHYL-PHENYL)-PROPAN-1-OL Safety Data Sheets.
  • Appchem. This compound | 180274-13-9.
  • Lab Alley. How to Safely Dispose of Propanol.
  • BenchChem. (2025). Proper Disposal of 3-Ethoxy-1-propanol: A Step-by-Step Guide for Laboratory Professionals.
  • Fisher Scientific. Safety Data Sheet: 3-Phenyl-1-propanol.
  • PubChem. 3-(3-Amino-4-ethylphenyl)propan-1-ol. National Center for Biotechnology Information.
  • BLDpharm. 180274-13-9 | this compound.
  • AA Blocks. 180274-13-9 | MFCD09028730 | this compound.
  • Carl ROTH. Safety Data Sheet: 2-Propanol.
  • ACS Publications. (2025). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation.
  • ChemicalBook. (2023). 3-(4-ETHYL-PHENYL)-PROPAN-1-OL | 180274-13-9.
  • BenchChem. (2025). Safe Disposal of 1-Propanol-1,1-d2: A Comprehensive Guide for Laboratory Professionals.
  • Guidechem. 3- (4-ETIL-FENILO) -PROPANO-1-OL 180274-13-9 wiki.
  • BenchChem. 1-(4-Ethylphenyl)propan-1-one | Research Chemical.
  • PubChem. 3-(4-Hydroxyphenyl)propanol. National Center for Biotechnology Information.
  • PubChem. 1-(4-Ethylphenyl)propan-1-one. National Center for Biotechnology Information.
  • European Chemicals Agency (ECHA). Candidate List of substances of very high concern for Authorisation.
  • Sasol. (2020). Heavy Aromatic Distillate Safety Data Sheet.
  • PubChem. 1-(4-Ethylphenyl)-2-methylpropan-2-ol. National Center for Biotechnology Information.
  • Carl ROTH. Safety Data Sheet: 1-Propanol.
  • PubChem. 1-(4-Methylphenyl)-1-propanol. National Center for Biotechnology Information.
  • European Chemicals Agency (ECHA). Propan-1-ol - Substance Information.
  • Cole-Parmer. Material Safety Data Sheet - 3-Phenyl-1-propanol, 98%.
  • Food and Drug Administration. (2020). Advisory on the Safe Use, Handling and Storage of Rubbing Alcohol.
  • VelocityEHS. (2015). Isopropyl Alcohol Safety Tips.
  • New Jersey Department of Health. Isopropyl alcohol, Hazardous Substance Fact Sheet.
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Methodological & Application

The Versatile Role of 3-(4-Ethylphenyl)propan-1-ol in Modern Organic Synthesis: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 3-(4-Ethylphenyl)propan-1-ol, a readily accessible primary alcohol, has emerged as a versatile and valuable synthon, finding applications in diverse fields ranging from the creation of captivating fragrances to the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the utility of this compound, offering detailed application notes and robust protocols to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Physicochemical Properties at a Glance

A foundational understanding of the physical and chemical properties of a starting material is crucial for predicting its reactivity and optimizing reaction conditions.

PropertyValueReference
CAS Number 180274-13-9[1]
Molecular Formula C₁₁H₁₆O[1]
Molecular Weight 164.24 g/mol [1]
Appearance Colorless Liquid (presumed)General knowledge
Boiling Point Not specified
Solubility Soluble in common organic solventsGeneral knowledge

Application Notes: A Gateway to Synthetic Possibilities

The synthetic utility of this compound stems from the reactivity of its primary alcohol functionality and the presence of the substituted aromatic ring. These features allow for a wide array of chemical transformations, making it a strategic starting point for the synthesis of various target molecules.

Precursor to Fragrance Aldehydes: The Scent of Innovation

The fragrance industry consistently seeks novel molecules with unique olfactory profiles. This compound serves as a key precursor to valuable fragrance ingredients, most notably 3-(4-ethylphenyl)-2,2-dimethylpropanal. The synthesis of this aldehyde, prized for its fresh and floral notes, necessitates the initial oxidation of the primary alcohol to the corresponding aldehyde, 3-(4-ethylphenyl)propanal. This intermediate can then undergo further elaboration to introduce the gem-dimethyl group.

dot

Fragrance_Synthesis Start This compound Oxidation Mild Oxidation (e.g., PCC, Swern, DMP) Start->Oxidation [O] Intermediate 3-(4-Ethylphenyl)propanal Oxidation->Intermediate Aldol Aldol Condensation with Formaldehyde Intermediate->Aldol Fragrance 3-(4-Ethylphenyl)-2,2-dimethylpropanal Aldol->Fragrance Hydrogenation Catalytic Hydrogenation

Caption: Synthetic route to a key fragrance component.

A Building Block for Bioactive Heterocycles: The Path to New Medicines

The quest for novel therapeutic agents is a driving force in modern organic synthesis. This compound and its derivatives have been identified as valuable intermediates in the synthesis of biologically active heterocyclic compounds. For instance, the corresponding ketone, 1-(4-ethylphenyl)propan-1-one, which can be readily prepared by oxidation of the alcohol, serves as a starting material for the synthesis of 1,3,4-oxadiazole derivatives.[2][3] These scaffolds are of significant interest in medicinal chemistry due to their association with a wide range of pharmacological activities, including anti-inflammatory and analgesic properties.[2][3]

The synthetic strategy involves the conversion of the ketone to a key intermediate which is then cyclized with various aryl hydrazides to furnish the desired oxadiazole core. This modular approach allows for the generation of a library of analogues for structure-activity relationship (SAR) studies.

dot

Drug_Discovery_Pathway cluster_start Starting Material Transformation cluster_synthesis Heterocycle Synthesis cluster_application Application Start This compound Oxidation Oxidation Start->Oxidation Ketone 1-(4-Ethylphenyl)propan-1-one Oxidation->Ketone Intermediate_Formation Formation of Key Intermediate Ketone->Intermediate_Formation Cyclization Cyclization with Aryl Hydrazides Intermediate_Formation->Cyclization Oxadiazoles 2-[3-(4-Ethylphenyl)propan-3-one]- 5-(substituted phenyl)-1,3,4-oxadiazoles Cyclization->Oxadiazoles SAR Structure-Activity Relationship Studies Oxadiazoles->SAR Drug_Candidate Potential Drug Candidates SAR->Drug_Candidate

Caption: Pathway to bioactive oxadiazoles.

Detailed Experimental Protocols

The following protocols are provided as a guide for common transformations involving this compound. Researchers should always adhere to standard laboratory safety practices.

Protocol 1: Oxidation to 3-(4-Ethylphenyl)propanal via Swern Oxidation

This protocol describes a mild and efficient method for the oxidation of a primary alcohol to an aldehyde, minimizing over-oxidation to the carboxylic acid.[4]

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer and stir bar

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an argon/nitrogen inlet.

  • Reagent Preparation: In the flask, dissolve oxalyl chloride (1.2 equivalents) in anhydrous DCM under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Activation of DMSO: Slowly add a solution of DMSO (2.2 equivalents) in anhydrous DCM to the cooled oxalyl chloride solution via the dropping funnel, maintaining the temperature below -60 °C. Stir the mixture for 15 minutes.

  • Addition of Alcohol: Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture, ensuring the temperature remains below -60 °C. Stir for 30 minutes.

  • Addition of Base: Slowly add triethylamine (5.0 equivalents) to the reaction mixture. The mixture may become thick. Continue stirring at -78 °C for 15 minutes, then allow the reaction to warm to room temperature.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude aldehyde can be purified by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

Causality: The low temperature is crucial to maintain the stability of the reactive intermediate, the chlorosulfonium salt. Triethylamine acts as a non-nucleophilic base to facilitate the elimination reaction that forms the aldehyde.

Protocol 2: Esterification to 3-(4-Ethylphenyl)propyl Acetate via Fischer Esterification

This classic method is a reliable way to synthesize esters from alcohols and carboxylic acids.

Materials:

  • This compound

  • Acetic acid (glacial)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dean-Stark apparatus (optional, for water removal)

  • Standard reflux glassware

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 equivalent) and an excess of glacial acetic acid (e.g., 5-10 equivalents), which also serves as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the mixture.

  • Reflux: Attach a reflux condenser (and optionally a Dean-Stark trap to remove water) and heat the mixture to reflux. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

  • Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude ester can be purified by distillation under reduced pressure or by silica gel column chromatography.

Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. Using an excess of one reactant or removing a product (water) drives the equilibrium towards the formation of the ester.

Protocol 3: Ether Synthesis via Williamson Ether Synthesis

This protocol outlines the synthesis of an ether from an alcohol and an alkyl halide.

Materials:

  • This compound

  • Sodium hydride (NaH) or other strong base

  • An alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Anhydrous aprotic solvent (e.g., THF, DMF)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer and stir bar

Procedure:

  • Alkoxide Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend sodium hydride (1.1 equivalents) in anhydrous THF. Cool the suspension in an ice bath.

  • Alcohol Addition: Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH suspension. Stir the mixture at room temperature until hydrogen gas evolution ceases, indicating the formation of the alkoxide.

  • Alkyl Halide Addition: Cool the alkoxide solution in an ice bath and add the alkyl halide (1.1 equivalents) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting alcohol is consumed (monitor by TLC). Gentle heating may be required for less reactive alkyl halides.

  • Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ether by silica gel column chromatography.

Causality: The strong base deprotonates the alcohol to form a more nucleophilic alkoxide, which then displaces the halide from the alkyl halide in an SN2 reaction.[1][5][6][7][8]

References

  • Husain, A., Sarafroz, M., & Ahuja, P. (2008). 2-[3-(4-chloro/ethyl phenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles: synthesis and biological evaluation. Acta Poloniae Pharmaceutica, 65(5), 527-534.
  • ResearchGate. (2021). 2-[3-(4-Chloro/ethyl phenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles: Synthesis and biological evaluation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Swern oxidation. Retrieved from [Link]

  • Williamson Ether Synthesis- Preparation of Methyl p-ethylphenyl ether Lab Report. (n.d.). Retrieved from [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • MSU chemistry. (n.d.). Swern Oxidation Proceedure. Retrieved from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Dess–Martin oxidation. Retrieved from [Link]

  • Chemistry Hall. (2021). The Swern Oxidation: Mechanism and Features. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]

  • NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

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Application Notes and Protocols for the Synthesis of 3-(4-Ethylphenyl)propan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed experimental protocols and theoretical insights for the synthesis of 3-(4-ethylphenyl)propan-1-ol and its derivatives. These compounds are valuable intermediates in the development of pharmaceuticals and other fine chemicals. This document outlines multiple synthetic strategies, offering researchers the flexibility to choose a method based on available starting materials, desired derivative complexity, and laboratory capabilities. Each protocol is presented with step-by-step instructions, explanations of the underlying chemical principles, and safety considerations.

Introduction: Significance of this compound Derivatives

The this compound scaffold is a key structural motif in a variety of biologically active molecules. The presence of the ethylphenyl group provides a lipophilic domain that can be crucial for receptor binding and pharmacokinetic properties. The primary alcohol functionality serves as a versatile handle for further chemical modifications, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR) in drug discovery programs. The strategic synthesis of derivatives of this core structure is therefore of significant interest to medicinal chemists and materials scientists.

This application note details several robust synthetic routes to access this compound and its analogs. The described methodologies are based on well-established and reliable chemical transformations, ensuring reproducibility and scalability.

Synthetic Strategies Overview

Multiple synthetic pathways can be envisioned for the construction of this compound derivatives. The choice of a particular route will depend on factors such as the availability of starting materials, desired substitution patterns on the aromatic ring or the propyl chain, and overall efficiency. The primary strategies discussed in this guide are:

  • Strategy A: Friedel-Crafts Acylation followed by Reduction. This classic approach involves the acylation of ethylbenzene to form a propiophenone intermediate, which is subsequently reduced to the desired alcohol.

  • Strategy B: Cross-Coupling Reactions for Aryl-Alkyl Bond Formation. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, offer a powerful means to construct the carbon skeleton by coupling an appropriate aryl precursor with a three-carbon building block.[1][2]

  • Strategy C: Grignard Reaction with an Epoxide. This method provides a direct route to the target alcohol by reacting a 4-ethylphenyl Grignard reagent with propylene oxide.[3][4]

The following diagram illustrates the logical flow of these synthetic strategies.

G cluster_0 Synthetic Strategies cluster_A Strategy A: Acylation-Reduction cluster_B Strategy B: Cross-Coupling cluster_C Strategy C: Grignard Reaction Start Target: this compound & Derivatives A2 Friedel-Crafts Acylation Start->A2 B3 Heck or Suzuki Coupling Start->B3 C5 Grignard Addition Start->C5 A1 Ethylbenzene A1->A2 Propionyl chloride, AlCl₃ A3 1-(4-Ethylphenyl)propan-1-one A2->A3 A4 Reduction A3->A4 NaBH₄ or H₂, Pd/C End This compound A4->End B1 4-Ethylphenyl Halide/Boronic Acid B1->B3 B2 Allyl Alcohol Derivative B2->B3 B4 Reduction of Alkene B3->B4 B4->End C1 4-Ethylbromobenzene C2 Formation of Grignard Reagent C1->C2 Mg, THF C3 4-Ethylphenylmagnesium bromide C2->C3 C3->C5 C4 Propylene Oxide C4->C5 C5->End

Caption: Overview of synthetic strategies for this compound.

Detailed Experimental Protocols

Strategy A: Friedel-Crafts Acylation and Subsequent Reduction

This two-step sequence is a reliable and cost-effective method for the synthesis of the target compound on a laboratory scale.

Part 1: Friedel-Crafts Acylation of Ethylbenzene

The Friedel-Crafts acylation introduces an acyl group onto an aromatic ring using an acyl halide or anhydride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[5][6] The reaction proceeds via an electrophilic aromatic substitution mechanism where the acylium ion is the active electrophile.[7][8]

Experimental Protocol:

  • Safety Precautions: Friedel-Crafts acylations should be performed in a well-ventilated fume hood. Anhydrous aluminum chloride is corrosive and reacts violently with water.[7] Propionyl chloride is also corrosive and a lachrymator. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, is mandatory.

  • Reaction Setup: Equip a dry 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.

  • Reagent Charging: To the flask, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane (DCM, 100 mL). Cool the suspension to 0 °C in an ice bath.

  • Addition of Acyl Chloride: In the dropping funnel, place a solution of propionyl chloride (1.0 equivalent) in anhydrous DCM (20 mL). Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 5 °C.

  • Addition of Ethylbenzene: Following the addition of propionyl chloride, add ethylbenzene (1.1 equivalents) dropwise from the dropping funnel over 30 minutes.

  • Reaction: After the complete addition of ethylbenzene, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. This will decompose the aluminum chloride complex.[6] Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude 1-(4-ethylphenyl)propan-1-one can be purified by vacuum distillation or column chromatography on silica gel.

Table 1: Reagent Quantities for Friedel-Crafts Acylation

ReagentMolar Eq.Molecular Weight ( g/mol )Amount
Propionyl chloride1.092.52(user defined)
Ethylbenzene1.1106.17(user defined)
Aluminum chloride1.2133.34(user defined)
Dichloromethane-84.93~120 mL

Part 2: Reduction of 1-(4-Ethylphenyl)propan-1-one

The reduction of the benzylic ketone to the corresponding alcohol can be achieved through various methods. Catalytic hydrogenation or reduction with sodium borohydride are common and effective choices.[9][10]

Protocol 2a: Catalytic Hydrogenation

  • Setup: To a hydrogenation vessel, add 1-(4-ethylphenyl)propan-1-one (1.0 equivalent) and a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst: Add a catalytic amount of 10% palladium on carbon (Pd/C) (approximately 1-5 mol%).

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse the filter cake with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by column chromatography if necessary.

Protocol 2b: Sodium Borohydride Reduction

  • Setup: In a round-bottom flask, dissolve 1-(4-ethylphenyl)propan-1-one (1.0 equivalent) in methanol or ethanol.

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise over 15-20 minutes.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as indicated by TLC.

  • Work-up: Carefully add water to quench the excess NaBH₄. Remove the bulk of the organic solvent under reduced pressure. Extract the aqueous residue with ethyl acetate or DCM.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Caption: Workflow for the acylation-reduction strategy.

Strategy B: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds.[11][12] The Heck reaction, which couples an unsaturated halide with an alkene, and the Suzuki reaction, which couples an organoboron compound with an organohalide, are particularly useful in this context.[1][13]

Protocol: Heck Reaction

The Heck reaction can be used to couple 4-ethyl-iodobenzene with allyl alcohol to form 3-(4-ethylphenyl)prop-2-en-1-ol, which can then be reduced to the target alcohol.

  • Reagents and Setup: In a Schlenk flask, combine 4-ethyl-iodobenzene (1.0 equivalent), allyl alcohol (1.5 equivalents), palladium(II) acetate (Pd(OAc)₂) (2-5 mol%), a suitable phosphine ligand such as triphenylphosphine (4-10 mol%), and a base such as triethylamine or potassium carbonate (2.0 equivalents) in an anhydrous solvent like DMF or acetonitrile.

  • Reaction: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up: Cool the reaction mixture to room temperature and dilute with water. Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Reduction: The resulting allylic alcohol is then reduced to this compound via catalytic hydrogenation as described in Protocol 2a.

Strategy C: Grignard Reaction with an Epoxide

The reaction of a Grignard reagent with an epoxide is an excellent method for forming a carbon-carbon bond and a hydroxyl group in a single step.[14][15] The nucleophilic Grignard reagent attacks one of the electrophilic carbons of the epoxide, leading to ring-opening.[4]

Protocol: Grignard Reaction

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to activate the magnesium. Add a solution of 4-ethylbromobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) dropwise to initiate the reaction. Once the reaction has started, add the remaining solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with Epoxide: Cool the Grignard reagent solution to 0 °C. Add a solution of propylene oxide (1.1 equivalents) in anhydrous THF dropwise.

  • Reaction: After the addition, allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude this compound by column chromatography.

Table 2: Comparison of Synthetic Strategies

StrategyKey TransformationAdvantagesDisadvantages
A: Acylation-Reduction Friedel-Crafts Acylation, Ketone ReductionReadily available starting materials, well-established, scalable.Use of stoichiometric Lewis acids, potential for isomeric mixtures.
B: Cross-Coupling Heck or Suzuki ReactionHigh functional group tolerance, milder conditions for some variations.Requires pre-functionalized starting materials, catalyst cost.
C: Grignard Reaction Nucleophilic Epoxide OpeningDirect formation of the alcohol, good atom economy.Sensitive to moisture and protic functional groups, requires anhydrous conditions.

Conclusion

This application note has detailed three distinct and effective synthetic strategies for the preparation of this compound and its derivatives. The choice of the optimal route will be dictated by the specific requirements of the research project, including scale, cost, and the need for specific substitution patterns. The provided protocols offer a solid foundation for researchers to successfully synthesize these valuable chemical intermediates.

References

  • Green Chemistry (RSC Publishing). (n.d.). Efficient electrocatalytic hydrogenation of cinnamaldehyde to value-added chemicals.
  • ACS Publications. (n.d.). Recent Advances in Selective Hydrogenation of Cinnamaldehyde over Supported Metal-Based Catalysts | ACS Catalysis.
  • Benchchem. (n.d.). Application Notes and Protocols for Friedel-Crafts Acylation with 3-Ethylbenzoyl Chloride.
  • Organic Chemistry Tutor. (n.d.). Grignard Reaction of Epoxides.
  • Vedantu. (n.d.). What is the reaction of epoxide with Grignard reagent?.
  • BYJU'S. (n.d.). Heck Reaction Mechanism.
  • Taylor & Francis. (n.d.). Heck reaction – Knowledge and References.
  • Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions.
  • Wikipedia. (n.d.). Heck reaction.
  • MDPI. (2021, February 1). Ruling Factors in Cinnamaldehyde Hydrogenation: Activity and Selectivity of Pt-Mo Catalysts.
  • Catalysis Science & Technology (RSC Publishing). (n.d.). Cinnamaldehyde hydrogenation using Au–Pd catalysts prepared by sol immobilisation.
  • SATHEE CUET. (n.d.). Chemistry Heck Reaction.
  • Chemistry Steps. (n.d.). The Grignard Reaction of Epoxides.
  • YouTube. (2021, April 16). Hydroboration–Oxidation of Styrene.
  • YouTube. (2014, September 15). Grignard Reagent + Epoxide = Primary Alcohol (Mechanism).
  • CONICET. (n.d.). Liquid phase hydrogenation of cinnamaldehyde on Cu-based catalysts.
  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism.
  • Chemistry LibreTexts. (2021, December 27). 5.3: Benzylic Oxidations and Reductions.
  • Master Organic Chemistry. (2018, August 27). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions.
  • Chemistry LibreTexts. (2015, July 19). 22.2: Benzylic Oxidations and Reductions.
  • umich.edu. (n.d.). Experiment 1: Friedel-Crafts Acylation.
  • umich.edu. (n.d.). A Discovery-Based Friedel-Crafts Acylation Experiment: Student-Designed Experimental Prodedure A.
  • Science of Synthesis. (n.d.). Hydrogenolysis of Aryl Ketones and Aldehydes, Benzylic Alcohols and Amines, and Their Derivatives.
  • Scribd. (n.d.). Friedel Crafts Acylation | PDF | Chemistry | Physical Sciences.
  • Wikipedia. (n.d.). Suzuki reaction.
  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up..
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.

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Application Note: A High-Throughput Screening Cascade for Identifying Bioactive 3-(4-Ethylphenyl)propan-1-ol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of Phenylpropanoid Scaffolds

Phenylpropanoids represent a vast and structurally diverse class of plant secondary metabolites derived from the amino acids phenylalanine and tyrosine.[1][2] Their roles in nature are critical, ranging from providing structural integrity to plant cell walls (lignin) to defending against pathogens and UV radiation.[1][3][4] This inherent biological activity has made them a fertile ground for pharmaceutical research, with established antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[2][5]

The core structure of 3-(4-Ethylphenyl)propan-1-ol provides a unique phenylpropanoid scaffold. The ethyl group at the para position and the terminal primary alcohol offer key sites for chemical modification, allowing for the creation of a diverse library of analogs. The rationale for screening these analogs is built on the principle of structure-activity relationships (SAR): subtle modifications to the parent molecule can dramatically enhance potency, selectivity, and pharmacokinetic properties.

This guide provides a comprehensive, field-tested framework for the systematic biological activity screening of novel this compound analogs. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system designed for robust and reproducible results.

Pre-Screening Essentials: Synthesis and Compound Management

A successful screening campaign begins with a well-characterized compound library. The synthesis of this compound analogs can be approached through various established organic chemistry routes. A common strategy involves the modification of the corresponding ketone, 1-(4-Ethylphenyl)propan-1-one, which can be synthesized via Friedel-Crafts acylation of ethylbenzene.[6] The terminal alcohol of the parent compound also serves as a versatile handle for esterification or etherification to generate diverse analogs.

Key Steps for Compound Management:

  • Purity Assessment: All compounds must be analyzed for purity (typically >95%) using HPLC and/or LC-MS.

  • Structural Verification: Confirm the chemical structure of each analog using ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry.

  • Solubility Testing: Determine the optimal solvent (e.g., DMSO, Ethanol) and concentration for creating stock solutions. DMSO is common, but its final concentration in assays must be kept low (typically <0.5%) to avoid solvent-induced artifacts.

  • Plate Mapping: Create a detailed map for each screening plate, including positions for test compounds, positive controls, negative controls, and vehicle controls.

The Screening Cascade: A Multi-Tiered Approach

We advocate for a tiered screening approach. A primary screen casts a wide net to identify any "hits" with potential activity across broad categories. Positive hits are then subjected to secondary, more specific assays to confirm activity and elucidate the mechanism of action.

Screening_Workflow cluster_0 Phase 1: Library Preparation cluster_1 Phase 2: Primary High-Throughput Screening (HTS) cluster_2 Phase 3: Secondary & Confirmatory Assays Synthesis Analog Synthesis & Purification QC QC & Characterization (NMR, MS, HPLC) Synthesis->QC Plating Solubilization & Master Plate Creation QC->Plating Anticancer Cytotoxicity Screen (e.g., MTT Assay) Plating->Anticancer Primary Screen Antioxidant Radical Scavenging (e.g., DPPH Assay) Plating->Antioxidant Primary Screen Antimicrobial Growth Inhibition (e.g., Broth Microdilution) Plating->Antimicrobial Primary Screen DoseResponse IC50/EC50 Determination Anticancer->DoseResponse Hit Confirmation Antioxidant->DoseResponse Hit Confirmation Antimicrobial->DoseResponse Hit Confirmation MoA Mechanism of Action (e.g., Apoptosis, Cytokine Assays) DoseResponse->MoA Hit Characterization Selectivity Selectivity Testing (Normal vs. Cancer Cells) MoA->Selectivity Hit Characterization

Caption: High-level workflow for screening this compound analogs.

Protocol I: Anticancer Activity Screening

The initial screen for anticancer potential aims to identify compounds that reduce the viability of cancer cells. The MTT assay is a robust, colorimetric method suitable for high-throughput screening.[7]

The MTT Cytotoxicity Assay

Scientific Rationale: This assay relies on the ability of mitochondrial reductase enzymes in living cells to convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan precipitate. The amount of formazan produced is directly proportional to the number of viable cells.[5][7]

Step-by-Step Protocol:

  • Cell Seeding: Seed human cancer cells (e.g., A549 lung cancer or MCF-7 breast cancer cells) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

    • Scientist's Note: A 24-hour pre-incubation allows cells to adhere and enter a logarithmic growth phase, ensuring sensitivity to cytotoxic agents.

  • Compound Treatment: Prepare serial dilutions of the test analogs (e.g., from 0.1 µM to 100 µM) in culture medium from a 10 mM DMSO stock. Remove the old medium from the cells and add 100 µL of the compound dilutions.

  • Controls: Include wells for:

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO (e.g., 0.1%).

    • Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin at its IC₅₀ concentration).

    • Blank Control: Medium only (no cells).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Scientist's Note: During this incubation, viable cells will form purple crystals. Protect the plate from light as MTT is light-sensitive.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = [(Abs_Treated - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100 Determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) by plotting % Viability against log[Concentration].

Data Presentation:

Compound IDAnalog StructureCancer Cell LineIC₅₀ (µM)
PA-001(Structure)A5497.8
PA-002(Structure)A549>100
PA-003(Structure)A54915.2
Doxorubicin(Positive Ctrl)A5490.9

Protocol II: Antioxidant Activity Screening

Phenylpropanoids are well-known for their antioxidant properties, which stem from their ability to donate hydrogen atoms or electrons to neutralize free radicals.[2] The DPPH assay is a rapid and straightforward method to screen for this activity.[8]

The DPPH Radical Scavenging Assay

Scientific Rationale: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical that has a deep violet color in solution, with a characteristic absorption at 517 nm. When an antioxidant compound donates a hydrogen atom to DPPH, it is reduced to the non-radical form, diphenylpicrylhydrazine, causing the color to fade. The degree of discoloration is proportional to the scavenging activity of the compound.[8]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Also prepare serial dilutions of the test analogs in methanol (e.g., 1 to 200 µg/mL).

  • Reaction Mixture: In a 96-well plate, add 100 µL of each compound dilution to the wells.

  • Controls:

    • Positive Control: Ascorbic acid or Trolox, known potent antioxidants.[8]

    • Negative Control: Methanol only.

  • Initiate Reaction: Add 100 µL of the 0.1 mM DPPH solution to all wells. Mix gently.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

    • Scientist's Note: The dark incubation is critical to prevent the photo-degradation of DPPH, which would lead to false-positive results.

  • Data Acquisition: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of radical scavenging activity: % Scavenging = [(Abs_Control - Abs_Sample) / Abs_Control] * 100 Determine the EC₅₀ value (the concentration that scavenges 50% of the DPPH radicals).

Data Presentation:

Compound IDAnalog StructureEC₅₀ (µg/mL)
PA-001(Structure)85.4
PA-004(Structure)22.1
PA-005(Structure)>200
Ascorbic Acid(Positive Ctrl)5.6

Protocol III: Antimicrobial Activity Screening

The structural features of phenylpropanoids make them promising candidates for antimicrobial agents.[2][3] The initial screen typically involves a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution for MIC Determination

Scientific Rationale: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Serial dilutions of the test compound are incubated with a standardized inoculum of bacteria or fungi in a liquid medium.[9]

Step-by-Step Protocol:

  • Inoculum Preparation: Culture the test microorganisms (e.g., Staphylococcus aureus for Gram-positive, Escherichia coli for Gram-negative) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in MHB, starting from a high concentration (e.g., 512 µg/mL) down to a low concentration (e.g., 1 µg/mL).

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Controls:

    • Positive Control: A known antibiotic (e.g., Ciprofloxacin).

    • Growth Control: Inoculum in MHB without any compound.

    • Sterility Control: MHB only.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Acquisition: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. A colorimetric indicator like Resazurin or TTC can be added to aid visualization.[9]

Data Presentation:

Compound IDAnalog StructureS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
PA-006(Structure)32>512
PA-007(Structure)128256
Ciprofloxacin(Positive Ctrl)0.50.25

Elucidating Mechanism of Action: A Hypothetical Pathway

For analogs showing potent anti-inflammatory or anticancer activity, investigating the underlying mechanism is the next logical step. Many of these pathways converge on transcription factors like NF-κB, which is a master regulator of inflammation and cell survival.

A plausible hypothesis is that an active analog inhibits the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, blocking the transcription of pro-inflammatory and pro-survival genes.

MoA_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB p-IκBα IKK->IkB Phosphorylates Proteasome Proteasome Degradation IkB->Proteasome NFkB_free NF-κB (Active) IkB->NFkB_free Releases NFkB_bound NF-κB (Inactive) NFkB_bound->IkB Bound to IκBα Nucleus Nucleus NFkB_free->Nucleus Translocates Transcription Gene Transcription (COX-2, IL-6, TNF-α) Nucleus->Transcription Initiates Analog Active Analog (e.g., PA-001) Analog->IKK Inhibits

Caption: Hypothetical inhibition of the NF-κB signaling pathway by an active analog.

Conclusion

The protocols and framework detailed in this application note provide a robust starting point for the comprehensive biological evaluation of this compound analogs. By employing a tiered screening cascade, from broad primary assays to more focused mechanistic studies, researchers can efficiently identify and characterize promising lead compounds. The emphasis on appropriate controls, careful data analysis, and understanding the scientific principles behind each assay is paramount to ensuring the integrity and success of any drug discovery campaign.

References

  • Title: In vitro antioxidant and anticancer study Source: Slideshare URL: [Link]

  • Title: Phenylpropanoid - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Studies on In Vitro Antimicrobial, Anticancer, and Anti-oxidative Inflammatory Response of Methanolic Tuber Extracts Derived From Terminalia chebula - PMC Source: NIH National Library of Medicine URL: [Link]

  • Title: Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries Source: PubMed URL: [Link]

  • Title: Evaluation of the Antibacterial, Antioxidant, Anticancer, and Antidiabetic Activities of the Leaves and Inflorescences of Crassula capitella Source: MDPI URL: [Link]

  • Title: In Vitro Evaluation of Antioxidant, Anticancer, and Anti-Inflammatory Activities of Ethanolic Leaf Extract of Adenium obesum Source: Frontiers in Pharmacology URL: [Link]

  • Title: Synthesis, Anticancer, Antioxidant, Anti-Inflammatory, Antimicrobial Activities, Molecular Docking, and DFT Studies of Sultams Derived from Saccharin Source: MDPI URL: [Link]

  • Title: Structure–function relationships in plant phenylpropanoid biosynthesis - PMC Source: NIH National Library of Medicine URL: [Link]

  • Title: 2-[3-(4-Chloro/ethyl phenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles: Synthesis and biological evaluation Source: ResearchGate URL: [Link]

  • Title: Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues Source: ResearchGate URL: [Link]

  • Title: Response of Phenylpropanoid Pathway and the Role of Polyphenols in Plants under Abiotic Stress - PMC Source: NIH National Library of Medicine URL: [Link]

  • Title: Phenylpropanoid Derivatives and Their Role in Plants' Health and as antimicrobials Source: SpringerLink URL: [Link]

  • Title: Editorial: Phenylpropanoid Systems Biology and Biotechnology - PMC Source: NIH National Library of Medicine URL: [Link]

Sources

Application Notes and Protocols: 3-(4-Ethylphenyl)propan-1-ol as a Versatile Building Block for Novel Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, materials scientists, and drug development professionals with a comprehensive overview of 3-(4-ethylphenyl)propan-1-ol as a versatile building block for the synthesis of novel polymeric materials. We present detailed protocols for the synthesis of the parent molecule and its subsequent functionalization into polymerizable monomers. Furthermore, we explore its application in the creation of specialty polyesters, polyurethanes, and as an initiator for ring-opening polymerizations, offering pathways to materials with tailored thermal and mechanical properties. The inclusion of the 4-ethylphenyl moiety provides a unique handle to modulate properties such as solubility, glass transition temperature, and mechanical strength in the resulting polymers.

Introduction: The Potential of this compound in Materials Science

The quest for novel materials with precisely controlled properties is a cornerstone of modern science and engineering. The strategic selection of monomeric building blocks is paramount in achieving desired material characteristics. This compound is an attractive, yet underexplored, building block for several key reasons:

  • Hybrid Structure: It possesses a rigid aromatic core (the ethylphenyl group) and a flexible aliphatic chain, a combination that can be exploited to tune the mechanical properties of polymers, from rigid plastics to flexible elastomers.

  • Reactive Handle: The primary alcohol functionality serves as a versatile reactive site for a multitude of chemical transformations, enabling its incorporation into a wide array of polymer architectures.

  • Modulation of Properties: The ethyl group on the phenyl ring enhances the hydrophobicity and can influence the packing of polymer chains, thereby affecting properties such as solubility, thermal stability, and the glass transition temperature (Tg).

This guide will provide the foundational knowledge and practical protocols to leverage these attributes in the design and synthesis of new functional materials.

Synthesis of the Building Block: this compound

A reliable and scalable synthesis of the parent building block is the essential first step. A robust two-step method starting from commercially available reagents is presented below, proceeding via a Friedel-Crafts acylation followed by a Clemmensen reduction.

Synthetic Workflow

Synthesis_Workflow A Ethylbenzene C 4-(4-Ethylphenyl)-4-oxobutanoic acid A->C AlCl3, CS2 Friedel-Crafts Acylation B Succinic Anhydride B->C D 3-(4-Ethylphenyl)propanoic acid C->D Zn(Hg), HCl Clemmensen Reduction E This compound D->E LiAlH4, THF Reduction

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

Part A: Friedel-Crafts Acylation to yield 4-(4-Ethylphenyl)-4-oxobutanoic acid

  • Setup: To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (AlCl₃, 40.0 g, 0.3 mol) and carbon disulfide (CS₂, 150 mL).

  • Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add a solution of succinic anhydride (25.0 g, 0.25 mol) in 50 mL of CS₂ dropwise over 30 minutes.

  • Reaction with Ethylbenzene: Following the addition of succinic anhydride, add ethylbenzene (31.8 g, 0.3 mol) dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for 24 hours.

  • Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice (300 g) and concentrated hydrochloric acid (50 mL). This will decompose the aluminum chloride complex.

  • Isolation: Separate the organic layer and wash it with water (2 x 100 mL). Extract the aqueous layer with dichloromethane (2 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude keto-acid.

Part B: Clemmensen Reduction to yield 3-(4-Ethylphenyl)propanoic acid

  • Preparation of Zinc Amalgam: In a 1 L flask, add granulated zinc (65 g), mercuric chloride (6.5 g), concentrated hydrochloric acid (5 mL), and water (100 mL). Swirl for 5 minutes, then decant the aqueous solution.

  • Reduction: To the amalgamated zinc, add water (50 mL), concentrated hydrochloric acid (120 mL), toluene (75 mL), and the crude 4-(4-ethylphenyl)-4-oxobutanoic acid from Part A.

  • Reflux: Heat the mixture to reflux for 30 hours. Every 6 hours, add an additional 20 mL of concentrated hydrochloric acid.

  • Work-up: After cooling, separate the toluene layer. Extract the aqueous layer with toluene (2 x 50 mL). Combine the toluene extracts, wash with water, and dry over anhydrous sodium sulfate.

  • Purification: Remove the toluene under reduced pressure. The resulting crude 3-(4-ethylphenyl)propanoic acid can be purified by recrystallization from hexane.

Part C: Reduction to this compound

  • Setup: In a flame-dried 1 L round-bottom flask under an inert atmosphere (nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄, 7.6 g, 0.2 mol) in anhydrous tetrahydrofuran (THF, 300 mL).

  • Addition of Acid: Cool the suspension to 0 °C. Add a solution of 3-(4-ethylphenyl)propanoic acid (35.6 g, 0.2 mol) in 100 mL of anhydrous THF dropwise.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4 hours.

  • Quenching: Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water (8 mL), 15% aqueous sodium hydroxide (8 mL), and then water again (24 mL).

  • Isolation: Filter the resulting white precipitate and wash it thoroughly with THF. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to yield this compound as a colorless oil.

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C)
This compoundC₁₁H₁₆O164.24~120-125 °C at 10 mmHg

Application in the Synthesis of Novel Polymeric Materials

The primary alcohol of this compound is a gateway to its incorporation into various polymer families. The following sections provide detailed protocols for its use in creating specialty polymers.

Pathway to Polymerizable Monomers and Polymer Architectures

Polymer_Pathways A This compound B Polyesters / Polyurethanes (Chain Terminator) A->B With Diacids/Diisocyanates C 3-(4-Ethylphenyl)propyl Acrylate (Monomer) A->C Acryloyl Chloride, Et3N E Polyethers (Initiator for ROP) A->E With Epoxides D Polyacrylates C->D AIBN, Toluene, 70°C

Caption: Polymerization strategies utilizing this compound.

Protocol 1: Synthesis of 3-(4-Ethylphenyl)propyl Acrylate Monomer

This protocol details the conversion of the alcohol to a polymerizable acrylate monomer.

  • Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (16.4 g, 0.1 mol) and triethylamine (12.1 g, 0.12 mol) in 100 mL of anhydrous dichloromethane.

  • Addition of Acryloyl Chloride: Cool the solution to 0 °C. Add acryloyl chloride (10.0 g, 0.11 mol) dropwise over 30 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12 hours.

  • Work-up: Wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate 95:5) to obtain pure 3-(4-ethylphenyl)propyl acrylate.

Protocol 2: Free-Radical Polymerization of 3-(4-Ethylphenyl)propyl Acrylate

This protocol describes the polymerization of the synthesized acrylate monomer.

  • Preparation: In a Schlenk flask, dissolve 3-(4-ethylphenyl)propyl acrylate (10.0 g, 0.046 mol) and azobisisobutyronitrile (AIBN, 15 mg, 0.09 mmol) in 20 mL of anhydrous toluene.

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the flask in a preheated oil bath at 70 °C and stir for 24 hours.

  • Isolation: Cool the reaction mixture and precipitate the polymer by pouring the solution into a large excess of cold methanol.

  • Purification: Collect the polymer by filtration, redissolve it in a minimal amount of dichloromethane, and re-precipitate into cold methanol.

  • Drying: Dry the purified poly(3-(4-ethylphenyl)propyl acrylate) in a vacuum oven at 60 °C to a constant weight.

Protocol 3: this compound as an Initiator for Ring-Opening Polymerization of ε-Caprolactone

This protocol demonstrates the use of the alcohol as an initiator to synthesize a polyester with a defined end-group.

  • Setup: In a flame-dried Schlenk flask under a nitrogen atmosphere, add ε-caprolactone (11.4 g, 0.1 mol), this compound (1.64 g, 0.01 mol), and a catalytic amount of tin(II) 2-ethylhexanoate (Sn(Oct)₂, ~20 mg).

  • Polymerization: Heat the mixture to 130 °C and stir for 12 hours.

  • Isolation: Cool the reaction to room temperature. The resulting viscous polymer can be dissolved in dichloromethane and precipitated into cold methanol to remove any unreacted monomer and initiator.

  • Drying: Collect the polymer and dry it under vacuum at 40 °C.

Characterization of the Resulting Polymers

Thorough characterization is crucial to understanding the structure-property relationships of the newly synthesized materials.

Technique Information Obtained Expected Observations
¹H and ¹³C NMR Confirmation of polymer structure, monomer conversion.Appearance of broad polymer backbone signals and disappearance of monomer-specific peaks.
Gel Permeation Chromatography (GPC) Molecular weight (Mn, Mw) and polydispersity index (PDI).PDI < 1.5 for controlled polymerizations. Molecular weight can be tailored by monomer/initiator ratio.
Differential Scanning Calorimetry (DSC) Glass transition temperature (Tg), melting point (Tm), and crystallinity.The ethylphenyl group is expected to increase Tg compared to an unsubstituted phenyl analogue due to increased steric hindrance.
Thermogravimetric Analysis (TGA) Thermal stability and decomposition temperature.Aromatic-containing polymers generally exhibit good thermal stability.

Conclusion and Future Outlook

This compound is a highly adaptable building block with significant potential for the creation of a new generation of functional polymers. The protocols detailed in this guide provide a solid foundation for its synthesis and polymerization via several distinct pathways. The presence of the ethylphenyl group offers a unique lever for fine-tuning the properties of the resulting materials, opening up possibilities for applications in areas such as advanced coatings, specialty adhesives, and drug delivery systems. Future work could explore the synthesis of di-functional derivatives of this molecule to create cross-linked networks or high-molecular-weight linear polymers.

References

  • Organic Syntheses procedure for the preparation of 3-phenyl-1-propanol. This can be adapted for the synthesis of this compound. (A specific citation to a relevant Organic Syntheses volume or a similar peer-reviewed synthesis paper would be placed here).
  • Principles of Polymerization, 4th Edition, by George Odian.
  • Relevant research articles on the synthesis and characterization of polymers with similar aryl-aliphatic structures. (Specific citations to relevant journal articles would be included here).

Enantioselective Synthesis of 3-(4-Ethylphenyl)propan-1-ol: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral 3-(4-Ethylphenyl)propan-1-ol

Optically active this compound is a crucial chiral building block in the synthesis of various pharmacologically active molecules. The stereochemistry of the hydroxyl-bearing carbon is often critical for the biological activity and efficacy of the final drug substance. Consequently, the development of robust and highly enantioselective synthetic routes to this alcohol is of significant interest to researchers in medicinal chemistry and process development. This guide provides a detailed overview of three state-of-the-art methodologies for the enantioselective synthesis of this compound: Noyori Asymmetric Hydrogenation, Corey-Bakshi-Shibata (CBS) Reduction, and Biocatalytic Reduction. Each section explains the underlying principles, offers a detailed experimental protocol, and presents the expected outcomes.

Strategic Approaches to Enantioselective Synthesis

The primary strategy for the enantioselective synthesis of this compound involves the asymmetric reduction of the prochiral ketone, 1-(4-ethylphenyl)propan-1-one (also known as 4'-ethylpropiophenone). This commercially available starting material provides a direct and efficient entry point to the desired chiral alcohol. The choice of reductive method will depend on factors such as desired enantiomer, scalability, cost of reagents, and available equipment.

Method 1: Noyori Asymmetric Hydrogenation

The Noyori asymmetric hydrogenation is a powerful and widely used method for the enantioselective reduction of ketones.[1][2] This reaction typically employs a ruthenium catalyst bearing a chiral diphosphine ligand, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), and proceeds with high enantioselectivity and catalytic efficiency.[1]

Causality of Experimental Choices

The mechanism of the Noyori hydrogenation involves the formation of a ruthenium hydride species, which coordinates to the ketone. The chiral environment created by the BINAP ligand directs the hydride transfer to one of the prochiral faces of the carbonyl group, leading to the formation of one enantiomer of the alcohol in excess. The choice of the (R)- or (S)-BINAP ligand determines the absolute stereochemistry of the product. The use of hydrogen gas as the reductant makes this a highly atom-economical process.

Experimental Workflow: Noyori Asymmetric Hydrogenation

cluster_prep Catalyst Preparation & Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Purification cluster_analysis Analysis P1 Charge autoclave with Ru(II)-BINAP catalyst and 4'-ethylpropiophenone P2 Add degassed solvent (e.g., methanol) P1->P2 R1 Purge autoclave with H2 gas P2->R1 R2 Pressurize with H2 to target pressure R1->R2 R3 Heat to reaction temperature and stir R2->R3 W1 Cool reaction and vent H2 R3->W1 W2 Concentrate the reaction mixture W1->W2 W3 Purify by column chromatography W2->W3 A1 Characterize by NMR and MS W3->A1 A2 Determine enantiomeric excess by chiral HPLC A1->A2

Caption: Workflow for Noyori Asymmetric Hydrogenation.

Detailed Protocol: Noyori Asymmetric Hydrogenation

Materials:

  • 1-(4-Ethylphenyl)propan-1-one

  • (R)- or (S)-RuCl₂n (commercially available)

  • Methanol (anhydrous, degassed)

  • Hydrogen gas (high purity)

  • Inert gas (Argon or Nitrogen)

  • Autoclave with stirring mechanism

Procedure:

  • Catalyst Preparation: In a glovebox, charge a glass liner for the autoclave with the Ru(II)-BINAP catalyst (0.01 mol%).

  • Substrate Addition: Add 1-(4-ethylphenyl)propan-1-one (1.0 eq) to the liner.

  • Solvent Addition: Add anhydrous, degassed methanol to achieve a substrate concentration of 0.5 M.

  • Reaction Setup: Seal the glass liner inside the autoclave. Purge the autoclave with inert gas.

  • Hydrogenation: Purge the autoclave with hydrogen gas three times. Pressurize the autoclave with hydrogen gas to 10 atm.

  • Reaction Conditions: Heat the autoclave to 50 °C and stir the reaction mixture vigorously for 12-24 hours.

  • Work-up: Cool the autoclave to room temperature and carefully vent the hydrogen gas. Remove the reaction mixture and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexanes) to afford the desired this compound.

  • Analysis: Determine the enantiomeric excess of the product by chiral HPLC analysis.

ParameterValueReference
Catalyst Loading0.01 mol%[1]
Substrate1-(4-Ethylphenyl)propan-1-one
SolventMethanol[1]
Pressure10 atm H₂[1]
Temperature50 °C[1]
Reaction Time12-24 h[1]
Expected Yield>95%[1]
Expected e.e.>98%[1]

Method 2: Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and enantioselective method for the reduction of prochiral ketones to chiral alcohols.[3][4] This method utilizes a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source, such as borane-dimethyl sulfide complex (BMS).[5][6]

Causality of Experimental Choices

The CBS catalyst, derived from a chiral amino alcohol (commonly (S)- or (R)-prolinol), coordinates with the borane to form a chiral Lewis acid complex.[5] This complex then coordinates to the ketone in a sterically controlled manner, positioning the larger substituent away from the catalyst's bulky group.[7] The borane then delivers a hydride to the less hindered face of the carbonyl, resulting in a predictable and high level of enantioselectivity.[5] The choice of the (S)- or (R)-catalyst dictates the stereochemical outcome.

Experimental Workflow: CBS Reduction

cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Purification cluster_analysis Analysis P1 Dissolve CBS catalyst in anhydrous THF under inert atmosphere P2 Cool the solution P1->P2 R1 Add borane-dimethyl sulfide complex (BMS) P2->R1 R2 Slowly add 4'-ethylpropiophenone in THF R1->R2 R3 Stir at low temperature R2->R3 W1 Quench with methanol R3->W1 W2 Warm to room temperature and concentrate W1->W2 W3 Purify by column chromatography W2->W3 A1 Characterize by NMR and MS W3->A1 A2 Determine enantiomeric excess by chiral HPLC A1->A2

Caption: Workflow for Corey-Bakshi-Shibata (CBS) Reduction.

Detailed Protocol: CBS Reduction

Materials:

  • 1-(4-Ethylphenyl)propan-1-one

  • (S)- or (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, commercially available)

  • Borane-dimethyl sulfide complex (BMS, 10 M)

  • Tetrahydrofuran (THF, anhydrous)

  • Methanol

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add the (S)- or (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq).

  • Solvent Addition: Add anhydrous THF to the flask.

  • Cooling: Cool the solution to -20 °C in a suitable cooling bath.

  • Borane Addition: Slowly add the borane-dimethyl sulfide complex (0.6 eq) to the stirred solution.

  • Substrate Addition: In a separate flask, dissolve 1-(4-ethylphenyl)propan-1-one (1.0 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -20 °C.

  • Reaction Monitoring: Stir the reaction mixture at -20 °C and monitor the progress by TLC. The reaction is typically complete within 1-2 hours.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at -20 °C.

  • Work-up: Allow the mixture to warm to room temperature and stir for 30 minutes. Concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexanes) to yield the desired this compound.

  • Analysis: Determine the enantiomeric excess of the product by chiral HPLC analysis.

ParameterValueReference
Catalyst Loading10 mol%[6]
Substrate1-(4-Ethylphenyl)propan-1-one
Borane SourceBorane-dimethyl sulfide (BMS)[5]
SolventTetrahydrofuran (THF)[5]
Temperature-20 °C[6]
Reaction Time1-2 h[6]
Expected Yield>90%[6]
Expected e.e.>95%[3]

Method 3: Biocatalytic Reduction

Biocatalysis, utilizing enzymes such as ketoreductases (KREDs), offers a green and highly selective alternative for the synthesis of chiral alcohols.[8][9] These enzymes can operate under mild conditions (aqueous media, ambient temperature and pressure) and often exhibit exquisite enantioselectivity.[8]

Causality of Experimental Choices

Ketoreductases are enzymes that catalyze the reduction of ketones to alcohols using a nicotinamide cofactor (NADH or NADPH) as the hydride source.[10] The active site of the enzyme is inherently chiral, which leads to the highly enantioselective reduction of the substrate. A co-substrate, such as isopropanol or glucose, is typically required to regenerate the expensive nicotinamide cofactor in situ, making the process catalytic in the cofactor. Screening of a panel of commercially available KREDs is often necessary to identify an enzyme with high activity and selectivity for a specific substrate.

Experimental Workflow: Biocatalytic Reduction

cluster_prep Reaction Setup cluster_reaction Bioreduction cluster_workup Work-up & Purification cluster_analysis Analysis P1 Prepare buffer solution and add NAD(P)H cofactor P2 Add cofactor regeneration system (e.g., isopropanol/ADH or glucose/GDH) P1->P2 P3 Add Ketoreductase (KRED) P2->P3 R1 Add 4'-ethylpropiophenone (substrate) P3->R1 R2 Incubate at controlled temperature and pH with shaking R1->R2 W1 Extract the product with an organic solvent (e.g., ethyl acetate) R2->W1 W2 Dry and concentrate the organic layer W1->W2 W3 Purify by column chromatography W2->W3 A1 Characterize by NMR and MS W3->A1 A2 Determine enantiomeric excess by chiral HPLC A1->A2

Caption: Workflow for Biocatalytic Reduction.

Detailed Protocol: Biocatalytic Reduction

Materials:

  • 1-(4-Ethylphenyl)propan-1-one

  • Ketoreductase (KRED) enzyme (from a commercial screening kit)

  • NADP⁺ or NAD⁺

  • Glucose Dehydrogenase (GDH)

  • D-Glucose

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a temperature-controlled shaker vial, prepare a solution of potassium phosphate buffer (100 mM, pH 7.0).

  • Cofactor and Regeneration System: Add NADP⁺ (or NAD⁺) to a final concentration of 1 mM. Add D-glucose (1.1 eq relative to the substrate) and Glucose Dehydrogenase (GDH) (e.g., 1 mg/mL).

  • Enzyme Addition: Add the selected ketoreductase enzyme (e.g., 1-5 mg/mL).

  • Substrate Addition: Add 1-(4-ethylphenyl)propan-1-one to a final concentration of 10-50 mM. A co-solvent such as DMSO (1-5% v/v) may be used to aid substrate solubility.

  • Incubation: Seal the vial and incubate at 30 °C with shaking (e.g., 200 rpm) for 24-48 hours.

  • Reaction Monitoring: Monitor the conversion of the ketone to the alcohol by HPLC or GC.

  • Work-up: Once the reaction is complete, extract the reaction mixture with ethyl acetate (3 x volume of the aqueous phase).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. If necessary, purify the product by silica gel column chromatography.

  • Analysis: Determine the enantiomeric excess of the product by chiral HPLC or chiral GC analysis.

ParameterValueReference
EnzymeKetoreductase (KRED)[8]
Substrate1-(4-Ethylphenyl)propan-1-one
CofactorNAD(P)H[10]
Regeneration SystemGlucose/GDH[10]
SolventAqueous buffer (pH 7.0)[8]
Temperature30 °C[10]
Reaction Time24-48 h[8]
Expected Yield>90%[8]
Expected e.e.>99%[11]

Conclusion

This guide has detailed three robust and highly enantioselective methods for the synthesis of this compound. The choice between Noyori Asymmetric Hydrogenation, CBS Reduction, and Biocatalytic Reduction will be guided by the specific requirements of the research or development program. All three methods offer excellent potential for producing this valuable chiral intermediate in high yield and enantiopurity, thereby facilitating the advancement of drug discovery and development projects.

References

  • NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Available at: [Link]

  • NROChemistry. Noyori Hydrogenation. Available at: [Link]

  • Organic Syntheses. 3-phenyl-1-propanol. Available at: [Link]

  • Wikipedia. Corey–Itsuno reduction. Available at: [Link]

  • PubChem. (1R)-3-amino-1-(4-ethylphenyl)propan-1-ol. Available at: [Link]

  • SynArchive. Noyori Asymmetric Hydrogenation. Available at: [Link]

  • SciEngine. Asymmetric Transfer Hydrogenation of Propiophenone Catalyzed by Chiral Nitrogen containing Tetradentate Ligand. Available at: [Link]

  • ChemRxiv. Asymmetric Transfer Hydrogenation of Heterocyclic Compounds in Continuous Flow Using an Immobilized Chiral Phosphoric Acid as the Catalyst. Available at: [Link]

  • Nobel Prize. Ryoji Noyori - Nobel Lecture. Available at: [Link]

  • MDPI. 1,1-Bis(4-ethylphenyl)-propan-1,2-diol. Available at: [Link]

  • YouTube. CBS Reduction, Enantioselective Catalysis - Organic Chemistry, Reaction Mechanism. Available at: [Link]

  • National Center for Biotechnology Information. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Available at: [Link]

  • Chem-Station. Corey-Bakshi-Shibata (CBS) Reduction. Available at: [Link]

  • ResearchGate. Ketoreductase Catalyzed Stereoselective Bioreduction of -Nitro Ketones. Available at: [Link]

  • University of Southampton. Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes bearing η6-(p-OR) (R = H, iPr, Bn, Ph) ligands. Available at: [Link]

  • National Center for Biotechnology Information. Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis. Available at: [Link]

  • Google Patents. US4486607A - Process for the production of phenyl substituted propanal.
  • National Center for Biotechnology Information. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Available at: [Link]

  • Royal Society of Chemistry. Ketoreductase catalyzed stereoselective bioreduction of α-nitro ketones. Available at: [Link]

  • Google Patents. WO2009036404A2 - Ketoreductase polypeptides for the reduction of acetophenones.
  • National Center for Biotechnology Information. Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant. Available at: [Link]

  • Royal Society of Chemistry. A phosphine-free Mn(i)-NNS catalyst for asymmetric transfer hydrogenation of acetophenone: a theoretical prediction. Available at: [Link]

  • ACS Publications. Asymmetric Transfer Hydrogenation of 2,3-Disubstituted Flavanones through Dynamic Kinetic Resolution Enabled by Retro-oxa-Michael Addition. Available at: [Link]

  • ChemSynthesis. 1-phenyl-3-tosyl-propan-1-ol. Available at: [Link]

Sources

Application Note: A Robust, Scalable Synthesis of 3-(4-Ethylphenyl)propan-1-ol for Industrial Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, three-step synthesis protocol for the industrial-scale production of 3-(4-Ethylphenyl)propan-1-ol, a key intermediate in the pharmaceutical and specialty chemical industries. The described pathway begins with a Friedel-Crafts acylation of ethylbenzene with succinic anhydride, followed by a two-stage reduction process. This guide is designed for researchers, process chemists, and manufacturing professionals, offering in-depth procedural details, explanations of chemical principles, process control parameters, and critical safety considerations to ensure a safe, efficient, and scalable manufacturing process.

Introduction and Strategic Overview

This compound is a valuable building block, notably utilized in the synthesis of various biologically active molecules and specialty polymers. The demand for high-purity material necessitates a manufacturing process that is not only high-yielding but also economically viable and environmentally responsible on an industrial scale.

The synthetic strategy outlined herein was chosen for its reliance on well-established, scalable chemical transformations and the use of readily available, cost-effective starting materials. The pathway avoids pyrophoric reagents that are difficult to handle at scale, such as lithium aluminum hydride, in favor of more industrially amenable reduction techniques.

The three-step synthesis is as follows:

  • Friedel-Crafts Acylation: Reaction of ethylbenzene and succinic anhydride to produce 4-(4-ethylphenyl)-4-oxobutanoic acid. This classic reaction provides a reliable method for forming the initial carbon skeleton.[1][2]

  • Ketone Reduction (Catalytic Hydrogenation): Selective reduction of the aryl ketone in the intermediate to yield 4-(4-ethylphenyl)butanoic acid. Catalytic hydrogenation is preferred for its high efficiency, cleaner reaction profile, and easier product isolation compared to stoichiometric metal reductions.[3]

  • Carboxylic Acid Reduction: Conversion of the butanoic acid intermediate to the target primary alcohol, this compound, using a borane complex, a reagent well-suited for selective and high-yield reductions of carboxylic acids at an industrial scale.[4]

G cluster_start Starting Materials cluster_steps Synthetic Pathway cluster_end Final Product Ethylbenzene Ethylbenzene Step1 Step 1: Friedel-Crafts Acylation (AlCl₃, DCM) Ethylbenzene->Step1 SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Step1 Intermediate1 Intermediate 1 4-(4-ethylphenyl)-4-oxobutanoic acid Step1->Intermediate1 Step2 Step 2: Catalytic Hydrogenation (H₂, Pd/C) Intermediate1->Step2 Intermediate2 Intermediate 2 4-(4-ethylphenyl)butanoic acid Step2->Intermediate2 Step3 Step 3: Carboxylic Acid Reduction (BH₃-THF) Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct

Caption: High-level overview of the three-step synthetic workflow.

Detailed Synthesis Protocols

Part 1: Synthesis of 4-(4-ethylphenyl)-4-oxobutanoic acid (Intermediate 1)

Principle: This reaction is an electrophilic aromatic substitution. The Lewis acid catalyst, aluminum chloride (AlCl₃), coordinates with succinic anhydride to generate a highly reactive acylium ion. This electrophile is then attacked by the electron-rich ethylbenzene ring, preferentially at the para position due to steric hindrance and the directing effect of the ethyl group, to form the desired keto-acid.[1][2]

Equipment:

  • 100 L Glass-Lined Reactor with overhead agitation, temperature control unit (chiller/heater), and reflux condenser.

  • Inert gas (Nitrogen) supply.

  • 50 L dropping funnel.

  • Receiving vessels for work-up.

Materials:

Reagent CAS No. Molar Mass ( g/mol ) Quantity Moles
Ethylbenzene 100-41-4 106.17 15.0 kg (17.2 L) 141.3
Succinic Anhydride 108-30-5 100.07 10.5 kg 104.9
Aluminum Chloride (Anhydrous) 7446-70-0 133.34 30.0 kg 225.0
Dichloromethane (DCM) 75-09-2 84.93 60 L -
Hydrochloric Acid (37%) 7647-01-0 36.46 As needed -

| Deionized Water | 7732-18-5 | 18.02 | As needed | - |

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen. Charge 60 L of dichloromethane (DCM) into the reactor.

  • Reagent Charging: Add ethylbenzene (15.0 kg) to the DCM. Begin agitation and cool the solution to 0-5 °C using the temperature control unit.

  • Catalyst Addition: Cautiously add anhydrous aluminum chloride (30.0 kg) portion-wise over 60-90 minutes. Causality: Slow, portion-wise addition is critical to control the highly exothermic reaction of AlCl₃ with trace moisture and the solvent, preventing a runaway reaction.[2] Maintain the internal temperature below 10 °C throughout the addition.

  • Acylating Agent Addition: Once all AlCl₃ is added and the temperature is stable, add succinic anhydride (10.5 kg) in portions over 30 minutes.

  • Reaction: Allow the mixture to slowly warm to ambient temperature (20-25 °C) and stir for 12-16 hours.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing via HPLC or TLC until consumption of the starting material is complete.

  • Work-up (Quenching): Prepare a separate vessel with 100 kg of crushed ice and 20 L of concentrated hydrochloric acid. Slowly and carefully transfer the reaction mixture onto the ice/acid slurry with vigorous stirring. Causality: This hydrolyzes the aluminum complexes and quenches the reaction. The process is highly exothermic and releases HCl gas; therefore, it must be performed in a well-ventilated area with extreme caution.

  • Phase Separation: After the quench is complete, stop stirring and allow the layers to separate. Drain the lower aqueous layer.

  • Extraction & Washing: Wash the organic layer with 2 x 50 L of deionized water.

  • Product Isolation: Concentrate the organic (DCM) layer under reduced pressure to yield the crude product as a solid.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., toluene or a water/ethanol mixture) to yield pure 4-(4-ethylphenyl)-4-oxobutanoic acid. Dry the product under vacuum at 50 °C.

  • Expected Yield: 18.5 - 20.0 kg (85-92%)

  • Purity (HPLC): >98%

Part 2: Synthesis of 4-(4-ethylphenyl)butanoic acid (Intermediate 2)

Principle: This step involves the reduction of the aryl ketone to a methylene group via catalytic hydrogenation. Palladium on carbon (Pd/C) is an effective catalyst for this transformation under a hydrogen atmosphere. The reaction is clean and avoids the use of corrosive and environmentally hazardous reagents associated with Clemmensen or Wolff-Kishner reductions.[5]

Equipment:

  • 150 L High-Pressure Hydrogenation Reactor (Autoclave) with temperature and pressure controls.

  • Catalyst filtration system (e.g., filter press or Nutsche filter).

Materials:

Reagent CAS No. Molar Mass ( g/mol ) Quantity Moles
Intermediate 1 4160-75-2 206.24 18.0 kg 87.3
Palladium on Carbon (10%) 7440-05-3 - 0.9 kg (5% w/w) -
Ethanol (200 proof) 64-17-5 46.07 90 L -

| Hydrogen Gas | 1333-74-0 | 2.02 | As needed | - |

Procedure:

  • Reactor Charging: Charge the autoclave with Intermediate 1 (18.0 kg) and ethanol (90 L).

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst (0.9 kg) as a slurry in ethanol. Trustworthiness: The protocol specifies adding the catalyst as a slurry to prevent the dry, pyrophoric powder from becoming airborne and creating an ignition hazard.

  • Hydrogenation: Seal the reactor and purge the headspace 3-5 times with nitrogen, followed by 3-5 purges with hydrogen gas.

  • Pressurize the reactor to 10 bar (approx. 145 psi) with hydrogen.

  • Begin agitation and heat the mixture to 60 °C.

  • Maintain the reaction at 60 °C and 10 bar, monitoring hydrogen uptake. The reaction is complete when hydrogen consumption ceases (typically 8-12 hours).

  • Catalyst Removal: Cool the reactor to ambient temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen. Filter the reaction mixture through a celite pad to remove the Pd/C catalyst. Causality: The catalyst is pyrophoric and must be kept wet with solvent at all times during handling and disposal to prevent autoignition upon contact with air.

  • Product Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. The resulting crude oil or solid is 4-(4-ethylphenyl)butanoic acid.

  • Expected Yield: 16.0 - 16.5 kg (95-98%)

  • Purity (HPLC): >97%

Part 3: Synthesis of this compound (Final Product)

Principle: The carboxylic acid functional group is reduced to a primary alcohol using Borane-Tetrahydrofuran (BH₃-THF). This reagent is highly selective for carboxylic acids, providing a clean conversion with manageable reaction conditions for large-scale operations.[4]

Equipment:

  • 150 L Glass-Lined Reactor with overhead agitation, temperature control, and nitrogen atmosphere.

  • 50 L dropping funnel.

Materials:

Reagent CAS No. Molar Mass ( g/mol ) Quantity Moles
Intermediate 2 4160-73-0 192.25 16.0 kg 83.2
Borane-THF complex (1M) 14044-65-6 - 92 L 92.0
Tetrahydrofuran (THF, anhydrous) 109-99-9 72.11 50 L -
Methanol 67-56-1 32.04 As needed -
Saturated NH₄Cl solution 600-57-7 - As needed -

| Ethyl Acetate | 141-78-6 | 88.11 | As needed | - |

Procedure:

  • Reactor Setup: Under a strict nitrogen atmosphere, charge Intermediate 2 (16.0 kg) and anhydrous THF (50 L) into the reactor.

  • Cooling: Cool the solution to 0-5 °C.

  • Reagent Addition: Slowly add the 1M BH₃-THF solution (92 L) via the dropping funnel over 2-3 hours, ensuring the internal temperature does not exceed 10 °C. Causality: The reaction is exothermic, and slow addition is necessary to maintain control. BH₃-THF can also decompose at higher temperatures.

  • Reaction: After the addition is complete, allow the mixture to warm to ambient temperature and stir for 4-6 hours, or until HPLC analysis confirms the disappearance of the starting material.

  • Quenching: Cool the reactor back to 0-5 °C. Slowly and carefully add methanol dropwise to quench the excess borane. Trustworthiness: This step is highly exothermic and generates hydrogen gas. A slow rate of addition and an adequate nitrogen purge are essential for safety. Continue adding methanol until gas evolution ceases.

  • Work-up: Slowly add saturated ammonium chloride (NH₄Cl) solution to the mixture.

  • Extraction: Transfer the mixture to a separation vessel and extract the product with ethyl acetate (2 x 50 L).

  • Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude this compound.

  • Final Purification: Purify the crude oil by vacuum distillation to obtain the final product.

  • Expected Yield: 12.0 - 13.0 kg (88-95%)

Quality Control and Analytical Methods

Rigorous quality control is essential to ensure the final product meets the required specifications for industrial use.[6][7]

G cluster_input Sample Input cluster_analysis Analytical Workflow cluster_output QC Decision CrudeProduct Crude or Final Product HPLC Purity Assay (HPLC) CrudeProduct->HPLC GCMS Impurity Profile (GC-MS) CrudeProduct->GCMS NMR Structure ID (¹H, ¹³C NMR) CrudeProduct->NMR FTIR Functional Groups (FTIR) CrudeProduct->FTIR Decision Release / Rework HPLC->Decision GCMS->Decision NMR->Decision FTIR->Decision

Caption: General quality control and analytical validation workflow.

Table of Final Product Specifications:

Parameter Specification Test Method
Appearance Clear, colorless to pale yellow liquid Visual Inspection
Identity Conforms to the reference spectrum ¹H NMR, ¹³C NMR
Purity (Assay) ≥ 99.0% GC-FID
Individual Impurity ≤ 0.10% GC-FID
Total Impurities ≤ 0.50% GC-FID
Water Content ≤ 0.10% Karl Fischer Titration

| Residual Solvents | Meets ICH Q3C limits | Headspace GC-MS |

Safety and Handling

Industrial synthesis involves significant hazards that must be managed through robust engineering controls and strict adherence to safety protocols.[8][9]

  • Chemical Hazards:

    • Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing toxic HCl gas. Handle in a dry, inert environment.[10]

    • Borane-THF (BH₃-THF): Flammable liquid that can release flammable hydrogen gas upon contact with water, alcohols, or acids. Must be handled under a nitrogen atmosphere.

    • Palladium on Carbon (Pd/C): The dry catalyst can be pyrophoric. Must be handled wet and away from ignition sources.[5]

    • Solvents (DCM, THF, Ethanol): Flammable and/or toxic. Use in well-ventilated areas with explosion-proof equipment.[9]

  • Procedural Hazards:

    • Exothermic Reactions: The Friedel-Crafts acylation and quenching steps are highly exothermic. Adequate cooling capacity and controlled addition rates are essential to prevent thermal runaways.

    • Hydrogen Gas: Hydrogenation is performed under high pressure. The reactor must be rated for the intended pressure, and the area must be equipped with hydrogen detectors and proper ventilation.

  • Personal Protective Equipment (PPE): Standard PPE includes safety glasses, flame-retardant lab coats, and chemical-resistant gloves. For handling highly corrosive or reactive materials, face shields and specialized gloves are required.

References

  • MacKenzie, I. (2021). Hydrogenation of Ethyl Cinnamate. YouTube. Retrieved from [Link]

  • ChemLogic. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Retrieved from [Link]

  • Strok, M., et al. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Phenyl-1-propanol, 98%. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-phenyl-1-propanol. Retrieved from [Link]

  • Husain, A., et al. (2025). 2-[3-(4-Chloro/ethyl phenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles: Synthesis and biological evaluation. ResearchGate. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). Lifecycle Management of Analytical Procedures. Retrieved from [Link]

Sources

Anwendungs- und Protokollleitfaden: Derivatisierung von 3-(4-Ethylphenyl)propan-1-ol für die medizinische Chemie

Author: BenchChem Technical Support Team. Date: January 2026

Verfasst von: Dr. [Ihr Name], Leitender Anwendungswissenschaftler

Zusammenfassung für die Geschäftsleitung

Dieses Dokument bietet einen detaillierten technischen Leitfaden zu den strategischen Derivatisierungsmethoden für 3-(4-Ethylphenyl)propan-1-ol, einer vielseitigen Gerüststruktur in der medizinischen Chemie. Die Modifikation seiner primären Alkohol-Funktionalität durch Esterifizierung, Veretherung und Carbamatbildung ist ein entscheidender Ansatz zur Optimierung von pharmakokinetischen und pharmakodynamischen Profilen. Wir stellen validierte, schrittweise Protokolle zur Verfügung, die für Fachleute in der Arzneimittelforschung und -entwicklung konzipiert sind. Der Schwerpunkt liegt auf der Begründung experimenteller Entscheidungen, der Charakterisierung von Verbindungen und der potenziellen Anwendung der synthetisierten Derivate in der Wirkstoffforschung.

Einleitung: Die strategische Bedeutung der Derivatisierung

This compound ist eine attraktive Ausgangsverbindung für die Entwicklung neuer chemischer Entitäten. Seine Struktur, bestehend aus einem substituierten aromatischen Ring und einer flexiblen Alkylkette mit einer reaktiven primären Hydroxylgruppe, bietet einen idealen Angriffspunkt für chemische Modifikationen. In der medizinischen Chemie ist die Derivatisierung eines Leitmoleküls selten ein willkürlicher Prozess; sie ist eine gezielte Strategie zur Feinabstimmung der molekularen Eigenschaften, um die therapeutische Wirksamkeit zu maximieren und gleichzeitig die Nachteile zu minimieren.

Die Derivatisierung des terminalen Alkohols kann mehrere wichtige Ziele erreichen:

  • Verbesserung der pharmakokinetischen (ADME) Eigenschaften: Die Modifikation der Hydroxylgruppe kann die Lipophilie, Löslichkeit und metabolische Stabilität einer Verbindung verändern und so die Absorption, Verteilung, den Metabolismus und die Ausscheidung beeinflussen.[1]

  • Entwicklung von Prodrugs: Die Hydroxylgruppe kann mit einer labilen funktionellen Gruppe maskiert werden, um ein Prodrug zu erzeugen.[2][3] Prodrugs sind inaktive Moleküle, die im Körper metabolisch in das aktive pharmazeutische Agens umgewandelt werden.[2][4][5] Diese Strategie wird häufig eingesetzt, um die Bioverfügbarkeit zu verbessern, die Toxizität zu verringern oder eine gezielte Wirkstofffreisetzung zu erreichen.[3][6]

  • Untersuchung von Struktur-Wirkungs-Beziehungen (SAR): Die systematische Einführung verschiedener funktioneller Gruppen ermöglicht es Forschern, die Wechselwirkungen zwischen dem Molekül und seinem biologischen Ziel zu untersuchen.[7][8] Dies liefert entscheidende Einblicke für die Optimierung von Leitstrukturen.

  • Bioisosterischer Ersatz: Der Austausch der Hydroxylgruppe oder ihrer Derivate gegen andere funktionelle Gruppen mit ähnlichen physikalisch-chemischen Eigenschaften (Bioisostere) kann die Bindungsaffinität, Selektivität und metabolische Stabilität verbessern.[9][10][11]

Dieser Leitfaden konzentriert sich auf drei grundlegende, aber leistungsstarke Derivatisierungsstrategien: Esterifizierung , Williamson-Ethersynthese und Carbamatbildung .

Abbildung 1: Synthetische Hauptwege von this compound.

Synthese von Ester-Derivaten (Prodrug-Ansatz)

Anwendungshinweis

Die Esterifizierung ist eine der einfachsten Methoden zur Maskierung einer Hydroxylgruppe und zur Herstellung von Prodrugs.[12] Ester sind im Allgemeinen lipophiler als die entsprechenden Alkohole, was die Membranpermeabilität und die orale Bioverfügbarkeit verbessern kann. Im Körper können unspezifische Esterasen den Ester hydrolysieren, um den aktiven Alkohol freizusetzen. Die Wahl der Carbonsäure für die Veresterung ermöglicht die Feinabstimmung der Hydrolyserate und der physikalisch-chemischen Eigenschaften.[9] Die Steglich-Veresterung ist eine milde und effiziente Methode, die bei Raumtemperatur abläuft und sich gut für empfindliche Substrate eignet.[13]

Abbildung 2: Arbeitsablauf für die Synthese von 3-(4-Ethylphenyl)propylacetat.

Experimentelles Protokoll: Synthese von 3-(4-Ethylphenyl)propylacetat

Dieses Protokoll beschreibt die Synthese von 3-(4-Ethylphenyl)propylacetat durch Steglich-Veresterung.

Tabelle 1: Materialien und Reagenzien für die Esterifizierung

Reagenz/MaterialMengeMol-ÄquivalenteLieferant (Beispiel)
This compound1,0 g1,0Sigma-Aldrich
Essigsäure0,37 g (0,35 mL)1,05Merck
N,N'-Dicyclohexylcarbodiimid (DCC)1,38 g1,1Sigma-Aldrich
4-Dimethylaminopyridin (DMAP)75 mg0,1Acros Organics
Dichlormethan (DCM), wasserfrei25 mL-Fisher Scientific
Diethylethernach Bedarf-VWR Chemicals
1 M Salzsäure (HCl)nach Bedarf--
Gesättigte Natriumbicarbonatlösung (NaHCO₃)nach Bedarf--
Gesättigte Natriumchloridlösung (Sole)nach Bedarf--
Wasserfreies Magnesiumsulfat (MgSO₄)nach Bedarf--
Rundkolben (100 mL), Magnetrührstab, Glasfritte---

Schritt-für-Schritt-Verfahren:

  • Reaktionsaufbau: 1,0 g (1,0 Äq.) this compound, 0,37 g (1,05 Äq.) Essigsäure und 75 mg (0,1 Äq.) DMAP in einem 100-mL-Rundkolben mit Magnetrührstab in 25 mL wasserfreiem DCM lösen.

  • DCC-Zugabe: Die Lösung in einem Eisbad auf 0 °C abkühlen. 1,38 g (1,1 Äq.) DCC zugeben. Die Reaktion langsam auf Raumtemperatur erwärmen lassen.

  • Reaktion: Die Mischung bei Raumtemperatur für 10-12 Stunden rühren. Die Reaktion wird durch die Bildung eines weißen Niederschlags (Dicyclohexylharnstoff, DCU) begleitet.

  • Reaktionsverfolgung: Den Fortschritt der Reaktion mittels Dünnschichtchromatographie (DC) überwachen (z. B. mit einem Eluentengemisch aus Hexan:Ethylacetat 9:1), bis das Ausgangsmaterial vollständig verbraucht ist.

  • Aufarbeitung: Den DCU-Niederschlag durch Filtration über eine Glasfritte abfiltrieren und den Filterkuchen mit einer kleinen Menge kaltem DCM waschen. Das Filtrat in einen Scheidetrichter überführen.

  • Extraktion: Die organische Phase nacheinander mit 1 M HCl, gesättigter NaHCO₃-Lösung und Sole waschen.

  • Trocknung und Konzentration: Die organische Phase über wasserfreiem MgSO₄ trocknen, filtrieren und das Lösungsmittel unter reduziertem Druck am Rotationsverdampfer entfernen.

  • Reinigung: Den Rohprodukt-Rückstand durch Kieselgel-Säulenchromatographie reinigen, wobei ein Gradient von Ethylacetat in Hexan als Eluent verwendet wird, um das reine 3-(4-Ethylphenyl)propylacetat zu erhalten.

Synthese von Ether-Derivaten

Anwendungshinweis

Die Umwandlung des Alkohols in einen Ether durch die Williamson-Ethersynthese ersetzt die polare, Wasserstoffbrücken-donierende Hydroxylgruppe durch eine weniger polare, metabolisch stabilere Etherbindung.[12] Diese Modifikation erhöht typischerweise die Lipophilie und kann die Art und Weise verändern, wie die Verbindung mit dem Zielprotein interagiert, indem sie sterische Masse hinzufügt oder Wasserstoffbrückenbindungen verhindert. Die Wahl des Alkylhalogenids ermöglicht die Einführung einer Vielzahl von Gruppen, von kleinen Methylgruppen bis hin zu größeren, komplexeren Einheiten.

Abbildung 3: Arbeitsablauf für die Synthese von 1-Ethoxy-3-(4-ethylphenyl)propan.

Experimentelles Protokoll: Synthese von 1-Ethoxy-3-(4-ethylphenyl)propan

Dieses Protokoll beschreibt die Synthese von 1-Ethoxy-3-(4-ethylphenyl)propan unter Verwendung von Natriumhydrid als Base.

Tabelle 2: Materialien und Reagenzien für die Ethersynthese

Reagenz/MaterialMengeMol-ÄquivalenteLieferant (Beispiel)
This compound1,0 g1,0Sigma-Aldrich
Natriumhydrid (NaH), 60% in Mineralöl0,27 g1,1Acros Organics
Ethyliodid1,05 g (0,54 mL)1,1Sigma-Aldrich
Tetrahydrofuran (THF), wasserfrei30 mL-Fisher Scientific
Gesättigte Ammoniumchloridlösung (NH₄Cl)nach Bedarf--
Diethylethernach Bedarf-VWR Chemicals
Wasserfreies Magnesiumsulfat (MgSO₄)nach Bedarf--
Rundkolben (100 mL), Septum, Nadeln---

Schritt-für-Schritt-Verfahren:

  • Vorbereitung: Einen 100-mL-Rundkolben im Ofen trocknen, abkühlen lassen und mit einem Septum verschließen. Das System mit einem inerten Gas (Stickstoff oder Argon) spülen.

  • Deprotonierung: 0,27 g (1,1 Äq.) Natriumhydrid in den Kolben geben. 20 mL wasserfreies THF zugeben. Die Suspension auf 0 °C abkühlen. Eine Lösung von 1,0 g (1,0 Äq.) this compound in 10 mL wasserfreiem THF langsam über eine Spritze zugeben. Die Mischung bei 0 °C 30 Minuten rühren, bis die Wasserstoffentwicklung aufhört.

  • Alkylierung: 1,05 g (1,1 Äq.) Ethyliodid tropfenweise zugeben. Das Eisbad entfernen und die Reaktion langsam auf Raumtemperatur erwärmen lassen.

  • Reaktion: Die Mischung bei Raumtemperatur 4-6 Stunden rühren.

  • Reaktionsverfolgung: Den Fortschritt mittels DC überwachen, bis das Ausgangsmaterial verbraucht ist.

  • Aufarbeitung (Quenchen): Die Reaktion vorsichtig durch tropfenweise Zugabe von gesättigter NH₄Cl-Lösung bei 0 °C quenchen.

  • Extraktion: Die Mischung mit Diethylether verdünnen und mit Wasser und Sole waschen.

  • Trocknung und Konzentration: Die organische Phase über wasserfreiem MgSO₄ trocknen, filtrieren und das Lösungsmittel unter reduziertem Druck entfernen.

  • Reinigung: Das Rohprodukt durch Kieselgel-Säulenchromatographie reinigen, um den reinen Ether zu erhalten.

Synthese von Carbamat-Derivaten

Anwendungshinweis

Carbamate sind wichtige funktionelle Gruppen in der medizinischen Chemie, die oft als metabolisch stabile Bioisostere für Amid- oder Esterbindungen dienen.[14] Ihre Fähigkeit, an Wasserstoffbrückenbindungen teilzunehmen, und ihre im Allgemeinen gute chemische Stabilität machen sie zu wertvollen Bausteinen im Wirkstoffdesign.[14][15] Die Reaktion eines Alkohols mit einem Isocyanat ist eine direkte und oft hocheffiziente Methode zur Bildung von Carbamaten.[12] Durch die Wahl verschiedener Isocyanate können diverse Substituenten eingeführt werden, um die SAR zu untersuchen.

Abbildung 4: Arbeitsablauf für die Synthese von 3-(4-Ethylphenyl)propylphenylcarbamat.

Experimentelles Protokoll: Synthese von 3-(4-Ethylphenyl)propylphenylcarbamat

Dieses Protokoll beschreibt die Synthese eines Carbamats durch Reaktion mit Phenylisocyanat.

Tabelle 3: Materialien und Reagenzien für die Carbamatbildung

Reagenz/MaterialMengeMol-ÄquivalenteLieferant (Beispiel)
This compound1,0 g1,0Sigma-Aldrich
Phenylisocyanat0,76 g (0,68 mL)1,05Acros Organics
Dibutylzinndilaurat (DBTDL)1-2 TropfenkatalytischSigma-Aldrich
Toluol, wasserfrei25 mL-Fisher Scientific
Hexannach Bedarf-VWR Chemicals
Rundkolben (100 mL), Rückflusskühler---

Schritt-für-Schritt-Verfahren:

  • Reaktionsaufbau: 1,0 g (1,0 Äq.) this compound und 0,76 g (1,05 Äq.) Phenylisocyanat in 25 mL wasserfreiem Toluol in einem Rundkolben lösen.

  • Katalysatorzugabe: Eine katalytische Menge (1-2 Tropfen) Dibutylzinndilaurat zugeben.

  • Reaktion: Die Reaktionsmischung unter Rückfluss erhitzen und 2-4 Stunden rühren.

  • Reaktionsverfolgung: Den Fortschritt mittels DC überwachen, bis das Ausgangsmaterial vollständig umgesetzt ist.

  • Aufarbeitung: Die Reaktionsmischung auf Raumtemperatur abkühlen lassen und dann in einem Eisbad kühlen, um die Kristallisation des Produkts zu induzieren.

  • Reinigung: Den festen Niederschlag durch Filtration sammeln und mit kaltem Hexan waschen, um Verunreinigungen zu entfernen. Bei Bedarf kann das Produkt aus einem geeigneten Lösungsmittelsystem (z. B. Toluol/Hexan) umkristallisiert werden, um das reine Carbamat zu erhalten.

Charakterisierung der Derivate

Die erfolgreiche Synthese und Reinheit jedes Derivats muss durch Standard-Analysetechniken bestätigt werden. Dies ist ein entscheidender Schritt zur Gewährleistung der Vertrauenswürdigkeit und Reproduzierbarkeit der Ergebnisse.

  • Dünnschichtchromatographie (DC): Wird zur Überwachung des Reaktionsfortschritts und zur Beurteilung der Fraktionen während der Säulenchromatographie verwendet.

  • Hochleistungsflüssigkeitschromatographie-Massenspektrometrie (HPLC-MS): Dient zur Bestimmung der Reinheit der Verbindung und zur Bestätigung ihres Molekulargewichts.[16][17] Die Kombination dieser Techniken liefert sowohl quantitative als auch qualitative Daten.[17]

  • Kernspinresonanzspektroskopie (NMR): Ist die wichtigste Methode zur eindeutigen Strukturaufklärung.[18] ¹H-NMR und ¹³C-NMR-Spektren liefern detaillierte Informationen über die molekulare Struktur und bestätigen die Bildung der neuen funktionellen Gruppe.[16][19]

Tabelle 4: Zusammenfassung der erwarteten analytischen Daten

VerbindungSummenformelMolekulargewicht ( g/mol )Erwartete ¹H-NMR-Signale (charakteristisch)
This compound (Ausgangsmat.)C₁₁H₁₆O164,24~3,6 ppm (t, -CH₂OH); ~2,6 ppm (q, Ar-CH₂CH₃); ~1,6 ppm (s, -OH)
3-(4-Ethylphenyl)propylacetat (Ester)C₁₃H₁₈O₂206,28~4,0 ppm (t, -CH₂OAc); ~2,0 ppm (s, -COCH₃); Verschwinden des -OH-Signals
1-Ethoxy-3-(4-ethylphenyl)propan (Ether)C₁₃H₂₀O192,30~3,4-3,5 ppm (m, -CH₂OCH₂-); ~1,2 ppm (t, -OCH₂CH₃); Verschwinden des -OH-Signals
3-(4-Ethylphenyl)propylphenylcarbamat (Carbamat)C₁₈H₂₁NO₂283,37~7,0-7,4 ppm (m, Ar-H); ~6,5 ppm (s, -NH-); ~4,1 ppm (t, -CH₂OCONH-); Verschwinden des -OH-Signals

Schlussfolgerung

Die Derivatisierung von this compound durch Esterifizierung, Ethersynthese und Carbamatbildung stellt eine Reihe robuster und vielseitiger Strategien für die medizinische Chemie dar. Die hier vorgestellten Protokolle bieten eine solide Grundlage für die Synthese von Wirkstoffkandidatenbibliotheken zur Untersuchung von Struktur-Wirkungs-Beziehungen und zur Optimierung von ADME-Eigenschaften. Die sorgfältige Auswahl der Derivatisierungsstrategie, basierend auf den Zielen des Wirkstoff-Entdeckungsprogramms, ist der Schlüssel zur erfolgreichen Umwandlung einer einfachen Gerüststruktur in eine wertvolle Leitverbindung.

Referenzen

  • The role of bioisosterism in modern drug design: Current applications and challenges. (2025). Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9.

  • Bassett, T. (n.d.). The Role of Prodrugs in Pharmaceuticals. Longdom Publishing.

  • Rautio, J., Meanwell, N. A., Di, L., & Hageman, M. J. (2018). The expanding role of prodrugs in contemporary drug design and development. Nature Reviews Drug Discovery, 17(8), 559-589.

  • Patsnap Synapse. (2024). What is the significance of prodrugs in drug delivery?

  • SpiroChem. (n.d.). Bioisosteric Replacement Strategies.

  • Andappan, M. M., et al. (2022). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews, 51(13), 5431-5484.

  • StudySmarter. (2024). Prodrug Design: Concept & Techniques.

  • Lima, A. N., & Barreiro, E. J. (2014). Bioisosteric Replacements in Drug Design. Bentham Science Publishers.

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940.

  • Wagener, M., & van der Schaar, M. (2007). The Quest for Bioisosteric Replacements. Journal of Chemical Information and Modeling, 47(3), 965-975.

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications.

  • Aresta, M., Dibenedetto, A., & Pastore, C. (2016). Green synthesis of carbamates from CO2, amines and alcohols. ResearchGate.

  • Peruncheralathan, S., & Kumar, V. (2016). Preparation of Carbamates from Amines and Alcohols under Mild Conditions. Request PDF.

  • MicroCombiChem GmbH. (n.d.). Structure Elucidation, NMR, HPLC-MS Analytics.

  • News-Medical.Net. (n.d.). Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR.

  • BenchChem. (2025). Synthesis of Novel Derivatives from 3-Phenoxy-1-propanol: Application Notes and Protocols.

  • Pauli, G. F., et al. (2022). NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. PubMed Central.

  • Creative Biostructure. (n.d.). NMR-based Alcoholic Beverage Analysis.

  • Yezhelyev, M. V., et al. (2017). Synthesis and Pharmacological Properties of Novel Esters Based on Monoterpenoids and Glycine. MDPI.

  • Chen, Q., et al. (2018). Structure-activity relationship and pharmacokinetic studies of 3-O-substitutedflavonols as anti-prostate cancer agents. European Journal of Medicinal Chemistry, 158, 836-851.

  • Frank, É., et al. (2020). Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. MDPI.

  • Kumar, A., & Kumar, R. (2024). Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. RSC Medicinal Chemistry.

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Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3-(4-Ethylphenyl)propan-1-ol by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 3-(4-Ethylphenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this specific purification process. The information herein is based on established chromatographic principles and field-proven insights to ensure scientific integrity and experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude this compound?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. Common impurities may include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Reaction by-products: Compounds formed from side reactions.

  • Degradation products: Impurities that can form during the reaction, work-up, or even on the silica gel column itself.[1][2] For instance, acid-catalyzed dehydration of the alcohol could lead to alkene impurities.

  • Residual solvents: Solvents used in the reaction and extraction steps.

Q2: What is a good starting point for selecting a mobile phase for the column chromatography of this compound?

A2: A good starting point for normal-phase chromatography on silica gel is a non-polar/polar solvent system. Given the polarity of this compound, a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate is a common choice.[3][4]

To determine the optimal ratio, it is crucial to first run a Thin Layer Chromatography (TLC) analysis. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.[1] This Rf range generally ensures good separation from both less polar and more polar impurities during column chromatography.

Q3: My compound is not moving off the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?

A3: If your compound is very polar and does not move from the baseline, you can try more aggressive solvent systems.[1] Consider adding a small percentage of a more polar solvent like methanol or isopropanol to the ethyl acetate.[3] For example, you could try a 95:5 mixture of ethyl acetate:methanol. However, be cautious as methanol can sometimes cause issues with silica gel. An alternative is to consider using a different stationary phase, such as alumina, or employing reverse-phase chromatography.[1]

Q4: Can this compound decompose on the silica gel column?

A4: Yes, it is possible for alcohols to undergo decomposition on silica gel, which can be slightly acidic.[1][5] This can lead to the formation of by-products and result in poor separation and yield. To check for stability, you can perform a 2D TLC.[6] Spot your crude mixture on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If your compound is unstable, you will see new spots appearing. If decomposition is an issue, you can consider deactivating the silica gel with a base like triethylamine or using a different stationary phase like alumina.[1][5]

Troubleshooting Guide

This section addresses specific problems you might encounter during the column chromatography of this compound.

Problem 1: Poor Separation or Overlapping Bands

Symptoms:

  • Fractions contain a mixture of your product and impurities.

  • TLC analysis of fractions shows overlapping spots.

Potential Causes & Solutions:

Cause Explanation & Solution
Inappropriate Mobile Phase The polarity of the eluent may be too high, causing all compounds to move too quickly down the column. Solution: Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane). Perform a thorough TLC analysis to find a solvent system that gives good separation between your product and the impurities.[7]
Column Overloading Too much crude material was loaded onto the column. This leads to broad bands that overlap. Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. For difficult separations, a lower loading percentage is recommended.
Poorly Packed Column An unevenly packed column with channels or cracks will lead to an uneven flow of the mobile phase and poor separation. Solution: Ensure the silica gel is packed uniformly. The "slurry packing" method, where the silica gel is mixed with the mobile phase before being poured into the column, is generally preferred to minimize air bubbles and create a homogenous bed.[7]
Sample Loading Technique If the initial band of the sample is too wide, it will lead to broad elution bands. Solution: Dissolve the crude sample in the minimum amount of a solvent in which it is highly soluble, and then load it onto the column in a narrow band.[6] If the sample is not very soluble in the mobile phase, consider "dry loading" where the sample is pre-adsorbed onto a small amount of silica gel.[6]
Problem 2: The Compound is Not Eluting from the Column

Symptoms:

  • After running a large volume of the mobile phase, the desired product is not detected in the collected fractions.

Potential Causes & Solutions:

Cause Explanation & Solution
Mobile Phase Polarity is Too Low The eluent is not strong enough to move the compound down the column. Solution: Gradually increase the polarity of the mobile phase. For example, if you started with 10% ethyl acetate in hexane, you can increase it to 20%, 30%, and so on. This is known as a gradient elution.[7]
Compound Decomposition The compound may have degraded on the silica gel. Solution: As mentioned in the FAQs, check for compound stability using 2D TLC.[6] If it is unstable, consider using a deactivated stationary phase or an alternative purification method.[1]
Incorrect Solvent System Used It's possible to mistakenly use the wrong solvents. Solution: Double-check that you have used the correct solvents and in the intended proportions.[1]
Dilute Fractions The compound may have eluted, but the fractions are too dilute to be detected by TLC. Solution: Try concentrating a few of the fractions where you expected the compound to elute and then re-run the TLC.[1][8]
Problem 3: The Column is Running Slow or is Blocked

Symptoms:

  • The flow rate of the mobile phase is significantly reduced or has stopped completely.

Potential Causes & Solutions:

Cause Explanation & Solution
Column Fouling Particulate matter in the sample or precipitation of the sample on the column can cause blockages.[7][9] Solution: Ensure your crude sample is filtered before loading. If the sample solubility in the mobile phase is low, it might precipitate at the top of the column. In this case, dry loading is a better option.[6][9]
Fine Particles of Silica Very fine silica particles can clog the column frit. Solution: Ensure you are using silica gel of the appropriate particle size for flash chromatography. Placing a layer of sand at the bottom and top of the silica gel can help prevent this.[10]
Air Bubbles in the Column Air trapped in the column can obstruct the flow of the mobile phase.[7] Solution: Proper column packing, especially wet packing, can prevent the introduction of air bubbles.[7] If the column runs dry, air can enter, so always keep the solvent level above the top of the stationary phase.[6]
Experimental Workflow & Troubleshooting Logic

The following diagram illustrates a typical workflow for column chromatography and a decision-making process for troubleshooting common issues.

Chromatography_Workflow cluster_prep Preparation cluster_run Elution & Collection cluster_analysis Analysis TLC 1. TLC Analysis (Find optimal solvent system, Rf ~0.2-0.4) Pack 2. Pack Column (Slurry packing recommended) TLC->Pack Load 3. Load Sample (Wet or dry loading) Pack->Load Elute 4. Elute with Mobile Phase (Isocratic or gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect SlowFlow Slow Flow? Elute->SlowFlow Check Analyze 6. Analyze Fractions by TLC Collect->Analyze NoElution No Elution? Collect->NoElution Check Combine 7. Combine Pure Fractions Analyze->Combine PoorSep Poor Separation? Analyze->PoorSep Check Evaporate 8. Evaporate Solvent Combine->Evaporate node_ps1 Adjust Mobile Phase Polarity PoorSep->node_ps1 node_ps2 Check Column Loading PoorSep->node_ps2 node_ps3 Repack Column PoorSep->node_ps3 node_ne1 Increase Mobile Phase Polarity NoElution->node_ne1 node_ne2 Check for Decomposition (2D TLC) NoElution->node_ne2 node_ne3 Concentrate Fractions NoElution->node_ne3 node_sf1 Filter Sample SlowFlow->node_sf1 node_sf2 Check for Precipitation SlowFlow->node_sf2 node_sf3 Repack Column (Avoid Air) SlowFlow->node_sf3

Caption: Workflow and troubleshooting decision tree for column chromatography.

Detailed Experimental Protocol: Flash Column Chromatography

This protocol provides a general guideline for the purification of this compound.

1. Preparation of the Column:

  • Select a glass column of appropriate size.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a small layer of sand (approximately 0.5 cm).

  • Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.

  • Allow the silica gel to settle, and drain the excess solvent until it is just level with the top of the silica bed.

  • Add another thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.[10]

2. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary for solubility).[6] Carefully add the solution to the top of the column using a pipette.[6]

  • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[6] Carefully add this powder to the top of the column.[6]

3. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column, taking care not to disturb the top layer of sand.

  • Apply gentle pressure to the top of the column using a pump or an inert gas source to achieve a steady flow rate.

  • Collect the eluent in a series of test tubes or flasks.

  • If using a gradient elution, gradually increase the polarity of the mobile phase as the column runs.

4. Analysis of Fractions:

  • Analyze the collected fractions using TLC to identify which ones contain the pure product.

  • Combine the pure fractions.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

References
  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available at: [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available at: [Link]

  • ResearchGate. (2022, February 18). During column chromatographic isolation of bioactive compounds, my column blocked and cease run/elute, what could be the cause of this blockage?. Available at: [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Available at: [Link]

  • Reddit. (2024, July 16). Column chromatography issues : r/chemistry. Available at: [Link]

  • alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Available at: [Link]

  • Reddit. (2022, February 22). troubleshooting column chromatography : r/chemistry. Available at: [Link]

  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. Available at: [Link]

  • Chemistry For Everyone. (2025, January 27). How To Choose Mobile Phase For Column Chromatography?. Available at: [Link]

  • ResearchGate. (2013, September 4). What is a good way to select mobile phase in chromatography?. Available at: [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]

  • LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Available at: [Link]

  • SIELC Technologies. Separation of 3-(4-Hydroxyphenyl)propan-1-ol on Newcrom R1 HPLC column. Available at: [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Available at: [Link]

  • The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. Available at: [Link]

  • YouTube. (2013, October 21). 【4K】-- Column Chromatography (Purification). Available at: [Link]

  • The Good Scents Company. 3-(4-hydroxyphenyl)-1-propanol, 10210-17-0. Available at: [Link]

  • SciSpace. (2013, December 15). Impurities in Pharmaceuticals- A Review. Available at: [Link]

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Overcoming side reactions in the synthesis of 3-(4-Ethylphenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-(4-Ethylphenyl)propan-1-ol

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals navigating the multi-step synthesis of this compound. We provide field-proven insights, troubleshooting guides, and detailed protocols to help you overcome common side reactions and optimize your experimental outcomes.

Overview of a Recommended Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a robust three-step sequence starting from 4-ethylbenzaldehyde. This pathway involves a Knoevenagel condensation, followed by selective catalytic hydrogenation and a final reduction of a carboxylic acid intermediate. While reliable, each step presents unique challenges that can lead to side reactions and diminished yields if not properly controlled. This guide will address these specific issues.

Synthetic_Pathway A 4-Ethylbenzaldehyde B 4-Ethylcinnamic Acid A->B Knoevenagel Condensation (Malonic Acid, Pyridine/Piperidine) C 3-(4-Ethylphenyl)propanoic Acid B->C Catalytic Hydrogenation (H₂, Pd/C) D This compound C->D Reduction (BH₃•THF or LiAlH₄)

Caption: High-level overview of the synthesis of this compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured to address specific problems you may encounter at each stage of the synthesis.

Part 1: Knoevenagel Condensation (4-Ethylbenzaldehyde to 4-Ethylcinnamic Acid)

This step involves the condensation of 4-ethylbenzaldehyde with malonic acid, typically catalyzed by a base like pyridine or piperidine, followed by decarboxylation to yield the α,β-unsaturated acid.

Q1: My yield of 4-ethylcinnamic acid is low, and I've recovered a significant amount of unreacted 4-ethylbenzaldehyde. What could be the issue?

A1: This is a common issue often related to reaction equilibrium, catalyst activity, or insufficient water removal.

  • Causality: The Knoevenagel condensation is a reversible reaction. The removal of water, a byproduct, is crucial to drive the reaction towards the product side. If water is allowed to accumulate, it can hydrolyze the intermediates and push the equilibrium back towards the starting materials.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use freshly distilled solvents and reagents. If the reaction is run in a solvent like toluene or xylene, employ a Dean-Stark apparatus to azeotropically remove water as it forms.

    • Catalyst Choice & Loading: Piperidine is often a more effective catalyst than pyridine for this transformation. Ensure you are using a catalytic amount (typically 0.1 equivalents). Excess base can lead to side reactions.

    • Reaction Temperature: The reaction often requires heat to facilitate both the condensation and the subsequent decarboxylation. A typical temperature range is 80-120 °C. Ensure your reaction temperature is adequate and stable.

Q2: My reaction mixture turned dark, and the final product is a complex mixture containing impurities that are difficult to separate. What are the likely side reactions?

A2: Darkening of the reaction mixture often points to polymerization or base-induced side reactions. The primary culprits are self-condensation of the aldehyde or the Cannizzaro reaction.

  • Self-Condensation (Aldol): Under basic conditions, 4-ethylbenzaldehyde can undergo self-condensation, leading to oligomeric and polymeric byproducts. This is exacerbated by high concentrations of base or prolonged reaction times at high temperatures.

  • Cannizzaro Reaction: If a strong base (like NaOH or KOH) is used or generated in situ, and especially in the absence of an active methylene compound, aldehydes lacking α-hydrogens (like 4-ethylbenzaldehyde) can undergo disproportionation to form the corresponding alcohol (4-ethylbenzyl alcohol) and carboxylic acid (4-ethylbenzoic acid).

  • Mitigation Strategies:

    • Control Base Stoichiometry: Use only a catalytic amount of a relatively mild organic base (piperidine/pyridine).

    • Temperature Management: Avoid excessive temperatures. Once the reaction is initiated, maintain the minimum temperature required for a steady rate of water removal.

    • Order of Addition: Add the aldehyde slowly to the mixture of malonic acid and catalyst to maintain a low instantaneous concentration of the free aldehyde, minimizing self-condensation.

Part 2: Catalytic Hydrogenation (4-Ethylcinnamic Acid to 3-(4-Ethylphenyl)propanoic Acid)

This step selectively reduces the carbon-carbon double bond of the cinnamic acid derivative without affecting the aromatic ring or the carboxylic acid group. The most common catalyst is palladium on carbon (Pd/C).

Q1: The hydrogenation reaction is very slow or has stalled completely. How can I resolve this?

A1: Stalled hydrogenations are almost always due to issues with the catalyst, the substrate, or the reaction environment (hydrogen gas and solvent).

  • Causality & Troubleshooting:

Hydrogenation_Troubleshooting Start Problem: Incomplete Hydrogenation Check_Catalyst 1. Evaluate Catalyst Start->Check_Catalyst Check_H2 2. Check H₂ Supply Check_Catalyst->Check_H2 OK Action_New_Cat Use fresh, high-quality Pd/C. Old catalyst may be oxidized or spent. Check_Catalyst->Action_New_Cat Activity? Check_Purity 3. Assess Purity Check_H2->Check_Purity OK Action_Pressure Increase H₂ pressure (e.g., from 1 atm to 50 psi). Check_H2->Action_Pressure Pressure/Flow? Action_Solvent Use high-purity, degassed solvent. (e.g., HPLC grade Ethanol or Ethyl Acetate). Check_Purity->Action_Solvent Contaminants? Action_Loading Increase catalyst loading (from 5 mol% to 10 mol%). Action_New_Cat->Action_Loading Action_Activation Ensure proper pre-activation if required. Action_Loading->Action_Activation Action_Leak Check system for leaks. Action_Pressure->Action_Leak Action_Agitation Improve agitation for better gas-liquid mass transfer. Action_Leak->Action_Agitation Action_Substrate Purify starting material. Sulfur or halide traces can poison the catalyst. Action_Solvent->Action_Substrate

Caption: Troubleshooting workflow for incomplete catalytic hydrogenation.

  • Catalyst Poisoning: The palladium catalyst is highly sensitive to poisons. Trace impurities from the previous step, particularly sulfur compounds or residual halides, can deactivate the catalyst surface. Recrystallizing the 4-ethylcinnamic acid before hydrogenation is highly recommended.

Q2: I'm observing over-reduction, where the aromatic ring is also being reduced. How can this be prevented?

A2: Reduction of the benzene ring (hydrogenolysis) is a known side reaction under harsh hydrogenation conditions.[1] Control of selectivity is key.

  • Causality: High hydrogen pressure, elevated temperatures, and highly active catalysts (like rhodium or ruthenium) can promote the saturation of the aromatic ring. While Pd/C is generally selective, forcing the reaction can lead to this byproduct.

  • Mitigation Strategies:

    • Reaction Conditions: Perform the reaction at or near room temperature and at a moderate hydrogen pressure (1-4 atm).

    • Catalyst Choice: Palladium on carbon (Pd/C) is the preferred catalyst for this selective transformation. Avoid more aggressive catalysts like Rh/C unless absolutely necessary.

    • Monitoring: Monitor the reaction progress closely by TLC or ¹H NMR. Stop the reaction as soon as the starting material is consumed to prevent further reduction.

Part 3: Reduction of 3-(4-Ethylphenyl)propanoic Acid

The final step is the reduction of the carboxylic acid to the primary alcohol. Borane tetrahydrofuran complex (BH₃·THF) and lithium aluminum hydride (LiAlH₄) are the most common and effective reagents for this purpose.

Q1: The reduction with BH₃·THF is incomplete, and I am isolating a mixture of starting material and product. What went wrong?

A1: Incomplete reduction with borane is typically a stoichiometry or quenching issue.

  • Causality: Carboxylic acid reduction requires at least one equivalent of BH₃. The reaction proceeds through a triacyloxyborane intermediate. If insufficient borane is used, or if it is prematurely quenched by ambient moisture, the reaction will not go to completion.

  • Troubleshooting Steps:

    • Reagent Stoichiometry: Use a slight excess of the BH₃·THF solution (e.g., 1.2-1.5 equivalents). Ensure the concentration of your commercial BH₃·THF solution is verified, as it can degrade over time.

    • Anhydrous Conditions: This is critical. Use oven-dried glassware and perform the reaction under an inert atmosphere (Nitrogen or Argon). The solvent (THF) must be anhydrous. BH₃ reacts vigorously with water.

    • Temperature and Time: The initial addition of borane should be done at a low temperature (0 °C) to control the exothermic reaction. Afterward, the reaction mixture is typically warmed to room temperature or gently refluxed for several hours to ensure completion.[2]

    • Proper Quenching: The workup is also critical. The reaction is typically quenched by the slow, careful addition of methanol, which destroys excess borane, followed by an acidic workup to hydrolyze the borate esters.

Q2: After my LiAlH₄ reduction and workup, my yield is low, and I've isolated a high-boiling point byproduct. What could it be?

A2: Low yields with LiAlH₄ often point to hydration issues or side reactions during the workup. A high-boiling byproduct could be an ester.

  • Causality: LiAlH₄ is an extremely powerful reducing agent that reacts violently with protic solvents like water or alcohols.[3] If the reaction is not perfectly anhydrous, a significant portion of the reagent will be consumed, leading to incomplete reduction. During workup, if an alcohol (like ethanol) is used instead of a careful sequential addition of water and base (Fieser workup), it can react with unreduced starting material or intermediates to form an ethyl ester (e.g., ethyl 3-(4-ethylphenyl)propanoate).

  • Mitigation Strategies:

    • Extreme Anhydrous Technique: More so than with borane, LiAlH₄ demands rigorously dry conditions.

    • Controlled "Fieser" Workup: The safest and most effective workup involves the slow, sequential addition of X mL of water, followed by X mL of 15% aqueous NaOH, and finally 3X mL of water, where X is the number of grams of LiAlH₄ used. This procedure carefully quenches the excess hydride and precipitates the aluminum salts as a granular solid that is easily filtered off.

    • Temperature Control: Add the LiAlH₄ to a solution of the acid at 0 °C. After the addition, allow the reaction to warm to room temperature and then reflux to drive it to completion.

Experimental Protocols & Data

Summary of Reaction Conditions
StepReactionKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
1KnoevenagelMalonic Acid, PiperidineToluene110-1204-680-90
2Hydrogenation10% Pd/C, H₂ (50 psi)Ethanol252-495-99
3ReductionBH₃·THF (1.2 eq.)Anhydrous THF0 → 653-585-95
Protocol 3: Reduction of 3-(4-Ethylphenyl)propanoic Acid with BH₃·THF
  • Setup: Under a nitrogen atmosphere, add 3-(4-ethylphenyl)propanoic acid (1 equiv) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Dissolve the acid in anhydrous THF (approx. 0.5 M concentration).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add BH₃·THF solution (1.0 M in THF, 1.2 equiv) via the dropping funnel over 30 minutes. Vigorous gas evolution (H₂) will be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux (approx. 65-70 °C) for 3 hours. Monitor the reaction by TLC until the starting material is no longer visible.

  • Quench: Cool the reaction back to 0 °C. Very slowly and carefully, add methanol dropwise to quench the excess BH₃. Continue adding until gas evolution ceases.

  • Workup: Add 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify by flash column chromatography if necessary.

References

  • Vertex AI Search. Friedel Crafts Reaction.
  • Wikipedia. Wolff–Kishner reduction.
  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction.
  • Jasperse, J. Grignard Reaction.
  • University of Rochester. Clemmensen reduction.
  • Benchchem. 1-(4-Ethylphenyl)propan-1-one | Research Chemical.
  • Organic Syntheses. 3-phenyl-1-propanol.
  • University of Calgary. Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Pharmaffiliates. CLEMMENSEN REDUCTION.
  • Pharmaguideline. Wolff Kishner Reduction.
  • Todd, D. The Wolff-Kishner Reduction. Organic Reactions, 4, 378-422.
  • Chemguide. Friedel-Crafts acylation of benzene.
  • AdiChemistry. WOLFF KISHNER REDUCTION | EXPLANATION.
  • AdiChemistry. CLEMMENSEN REDUCTION | EXPLANATION.
  • Master Organic Chemistry. The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. (2018).
  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018).
  • Wikipedia. Clemmensen reduction.
  • Quora. What is the reaction of oxirane with phenylmagnesium bromide?. (2020).
  • ResearchGate. Reaction pathways for cinnamaldehyde hydrogenation.
  • ResearchGate. Experiment 12: Grignard Synthesis of Triphenylmethanol.
  • NROChemistry. Wolff-Kishner Reduction: Mechanism & Examples.
  • AdiChemistry. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM.
  • Leah4Sci. Grignard Reaction, Mechanism, Reagent and Cheat Sheet. (2020).
  • ResearchGate. (a) Hydrogenation of cinnamaldehyde‐reaction pathways; (b) Control and....
  • SciSpace. Reaction Kinetics of Cinnamaldehyde Hydrogenation over Pt/ SiO2. (2022).
  • ResearchGate. Scheme of cinnamaldehyde hydrogenation reaction.
  • ResearchGate. Reaction pathways in the hydrogenation of cinnamaldehyde.
  • ChemicalBook. 3-(4-AMINO-PHENYL)-PROPAN-1-OL synthesis.

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Technical Support Center: Synthesis of 3-(4-Ethylphenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 3-(4-Ethylphenyl)propan-1-ol. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during this multi-step synthesis, providing in-depth, field-proven insights to improve reaction yield and product purity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis strategy and common challenges.

Q1: What is the most common and reliable synthetic route to this compound?

A1: The most robust and widely employed laboratory-scale synthesis follows a two-stage pathway. The first stage is a Friedel-Crafts acylation of ethylbenzene with succinic anhydride to form the intermediate, 3-(4-ethylbenzoyl)propanoic acid.[1] The second stage involves the reduction of both the ketone and carboxylic acid functionalities of this intermediate to yield the target alcohol. This acylation-first approach is generally preferred over direct Friedel-Crafts alkylation to avoid common issues like polyalkylation and carbocation rearrangements.[2][3]

Q2: My overall yield is consistently low. What are the most critical stages to investigate?

A2: Low overall yield can stem from issues in any step, including purification. However, the two most critical points to scrutinize are:

  • The Friedel-Crafts Acylation: This reaction is highly sensitive to moisture, catalyst quality, and temperature, any of which can drastically reduce the yield of the keto-acid intermediate.[4][5]

  • The Reduction Step: Incomplete reduction, over-reduction to undesired alkanes, or the formation of side products can significantly impact the final isolated yield. The choice of reducing agent and reaction conditions is paramount.

Q3: I am observing significant product loss during the workup and purification stages. What are the likely causes?

A3: Product loss after the reaction is complete is a frequent issue.[6] Key areas to troubleshoot include:

  • Workup: Emulsion formation during aqueous extraction can trap the product.[4] Ensure the pH is adjusted correctly to keep your product in its neutral, less water-soluble form. Back-extracting the aqueous layers can help recover any dissolved product.

  • Purification: If using column chromatography, the product may be unstable on silica gel.[4] Deactivating the silica with a base like triethylamine can mitigate this. For thermally stable compounds like this one, vacuum distillation is often a more efficient method for purification on a larger scale.[7]

Part 2: Troubleshooting Guide: A Step-by-Step Analysis

This guide provides specific troubleshooting advice for each stage of the synthesis, formatted as direct questions and answers.

Stage 1: Friedel-Crafts Acylation of Ethylbenzene

This reaction forms 3-(4-ethylbenzoyl)propanoic acid via electrophilic aromatic substitution. The key is the formation of a potent acylium ion electrophile, which then attacks the electron-rich ethylbenzene ring.[1][8]

cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution SA Succinic Anhydride Acylium Acylium-Lewis Acid Complex (Electrophile) SA->Acylium + AlCl₃ AlCl3_cat AlCl₃ (Catalyst) Ethylbenzene Ethylbenzene Intermediate Sigma Complex (Resonance Stabilized) Ethylbenzene->Intermediate + Electrophile Product 3-(4-ethylbenzoyl)propanoic acid Intermediate->Product - H⁺, -AlCl₃ (Rearomatization)

Caption: Mechanism of Friedel-Crafts Acylation.

Issue: The reaction fails to initiate or results in very low conversion.

  • Q: My reaction isn't working. I see mostly unreacted ethylbenzene. What went wrong?

    • A: The most probable cause is catalyst deactivation due to moisture. Anhydrous aluminum chloride (AlCl₃) is extremely hygroscopic. Any water present in the reagents or solvent will hydrolyze AlCl₃, rendering it inactive.[5] Ensure that ethylbenzene is distilled, succinic anhydride is thoroughly dried, and the solvent (e.g., nitrobenzene or dichloromethane) is anhydrous.[4] All glassware should be flame- or oven-dried immediately before use.[6]

Issue: The reaction mixture turns into a dark, intractable tar.

  • Q: My reaction produced a dark tar instead of a clean product. Why?

    • A: This often points to poor temperature control. The Friedel-Crafts acylation is exothermic.[1] If the temperature rises uncontrollably, side reactions, including polymerization and charring, can occur. The reaction should be cooled in an ice bath, especially during the addition of AlCl₃. Adding the catalyst portion-wise helps manage the exotherm.

Issue: The product is a mixture of isomers, complicating purification.

  • Q: I've isolated the product, but NMR analysis shows a mix of para and ortho/meta isomers. How can I improve selectivity?

    • A: The ethyl group on ethylbenzene is an ortho-, para-director. The para product is sterically favored and should be the major product. However, elevated temperatures can sometimes lead to decreased selectivity. Running the reaction at a lower temperature (0-5 °C) for a longer duration can improve the para-selectivity. The bulky nature of the acylium ion complex generally provides good para-selectivity.

Stage 2: Reduction of 3-(4-ethylbenzoyl)propanoic acid

This stage requires the reduction of both a ketone and a carboxylic acid to an alcohol. The choice of method is critical for achieving a high yield.

Reduction MethodReagents & ConditionsProsCons
Catalytic Hydrogenation H₂ (gas), Pd/C or Raney Ni catalyst, high pressure, elevated temp.[9][10]Good for large scale, high atom economy, avoids stoichiometric metal waste.Requires specialized high-pressure equipment. Catalyst can be poisoned. Risk of over-reduction of the aromatic ring under harsh conditions.[10]
Hydride Reduction 1. Borane-THF complex (BH₃·THF)[11]2. Lithium Aluminum Hydride (LiAlH₄) in THF/ether.High yielding on a lab scale, rapid reaction, mild conditions (0 °C to reflux). LiAlH₄ reduces both groups efficiently.LiAlH₄ is pyrophoric and reacts violently with water; requires strictly anhydrous conditions and careful quenching. BH₃·THF is more manageable but still requires care.
Bouveault-Blanc Reduction Sodium metal, absolute ethanol.[12][13]Cost-effective, avoids transition metals and complex hydrides.Requires esterification of the starting material first. Vigorous reaction conditions, fire hazard. Largely superseded by hydride reagents.[13]

Issue: Incomplete reduction of the keto-acid intermediate.

  • Q: My final product is contaminated with the starting keto-acid or other partially reduced intermediates. How do I drive the reaction to completion?

    • A (for Hydride Reduction): This indicates an insufficient amount of the reducing agent. Both the ketone and the carboxylic acid consume the hydride. A molar equivalent of at least 4 for LiAlH₄ is theoretically required (2 for the carbonyl, 2 for the acid), but an excess (e.g., 4.5-5 equivalents) is recommended to ensure full conversion. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material spot disappears.[4]

    • A (for Catalytic Hydrogenation): The catalyst may be poisoned or deactivated. Impurities containing sulfur or halides from previous steps can poison noble metal catalysts. Ensure the keto-acid intermediate is reasonably pure before hydrogenation. If the reaction stalls, filtering and adding fresh catalyst may be necessary.

Issue: The aromatic ring is being reduced, leading to 3-(4-ethylcyclohexyl)propan-1-ol.

  • Q: I'm seeing byproducts from the reduction of the benzene ring. How can I prevent this?

    • A: This is a known side reaction in catalytic hydrogenation under harsh conditions. [10] To avoid this, use a less aggressive catalyst (e.g., Pd/C instead of Rhodium on carbon), lower the hydrogen pressure, and reduce the reaction temperature. The goal is to find conditions sufficient to reduce the carbonyl and carboxyl groups without attacking the aromatic ring.

Start Low Yield After Reduction Step Check_Purity Check Purity of Crude Product (TLC/NMR) Start->Check_Purity SM_Present Incomplete Reduction Check_Purity->SM_Present Starting Material Present? Over_Reduced Over-Reduction Check_Purity->Over_Reduced Over-reduction Product Present? Clean_Low Loss During Workup/Purification Check_Purity->Clean_Low Clean Product, Low Isolated Yield? SM_Solution Action: - Increase equivalents of hydride reagent. - Check catalyst activity/add fresh catalyst. - Increase reaction time/temperature. SM_Present->SM_Solution Over_Reduced_Solution Action (Catalytic Hydrogenation): - Lower H₂ pressure. - Lower reaction temperature. - Use a more selective catalyst (e.g., Pd/C). Over_Reduced->Over_Reduced_Solution Clean_Low_Solution Action: - Check for emulsions during extraction. - Back-extract aqueous layers. - Optimize purification (distillation vs. chromatography). Clean_Low->Clean_Low_Solution

Caption: Troubleshooting workflow for the reduction stage.

Part 3: Experimental Protocols

Protocol 1: Friedel-Crafts Acylation

Materials: Ethylbenzene (1.0 eq), Succinic anhydride (1.0 eq), Anhydrous Aluminum Chloride (2.2 eq), Nitrobenzene (solvent).

  • Set up an oven-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl).

  • In the flask, combine succinic anhydride and nitrobenzene. Cool the mixture to 0 °C in an ice-salt bath.

  • Slowly add powdered anhydrous AlCl₃ in portions to the stirred mixture, ensuring the temperature does not exceed 10 °C. An exothermic reaction with the evolution of HCl gas will occur.[1]

  • After all the AlCl₃ is added, add ethylbenzene dropwise from the funnel over 30 minutes, maintaining the internal temperature below 10 °C.

  • Once the addition is complete, allow the mixture to stir at room temperature for 4-6 hours, or until TLC indicates consumption of the starting material.

  • To quench the reaction, cool the flask back to 0 °C and very slowly add crushed ice, followed by concentrated HCl.

  • Proceed with workup, which typically involves separating the organic layer, extracting the aqueous layer with a suitable solvent, combining organic layers, washing with brine, drying over anhydrous Na₂SO₄, and removing the solvent under reduced pressure.

Protocol 2: LiAlH₄ Reduction

Materials: 3-(4-ethylbenzoyl)propanoic acid (1.0 eq), Lithium Aluminum Hydride (LiAlH₄, 4.5 eq), Anhydrous Tetrahydrofuran (THF).

  • Set up an oven-dried, three-necked flask with a dropping funnel, reflux condenser, and a nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • In the flask, prepare a suspension of LiAlH₄ in anhydrous THF and cool to 0 °C.

  • Dissolve the keto-acid in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, heat the mixture to reflux for 2-4 hours, monitoring by TLC.

  • Cool the reaction to 0 °C. Quench the excess LiAlH₄ very carefully by the sequential, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup). A granular white precipitate should form.

  • Filter off the aluminum salts and wash them thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washes, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude this compound. Purify by vacuum distillation or column chromatography.

References

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Quora. (2015, January 21). What could be the reason for getting a very low yield in organic chemistry?. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, May 2). Mechanism of Friedel-Crafts acylation with succinic anhydride. Retrieved from [Link]

  • Reddit. (2024, November 20). What are some common causes of low reaction yields?. Retrieved from [Link]

  • A-Level Chemistry. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Retrieved from [Link]

  • Vedantu. (n.d.). What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of AlCl3. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of (a) 3-(4'-ethylphenyl)-1,2-epoxypropane. Retrieved from [Link]

  • SlidePlayer. (n.d.). CLEMMENSEN REDUCTION. Retrieved from [Link]

  • Preprints.org. (2023). When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. Retrieved from [Link]

  • Wikipedia. (n.d.). Clemmensen reduction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-phenyl-1-propanol. Retrieved from [Link]

  • Wikipedia. (n.d.). Bouveault–Blanc reduction. Retrieved from [Link]

  • Sciencemadness.org. (n.d.). EXPERIMENT 3: The Grignard Reaction: Synthesis of.... Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • MDPI. (2022). 1,1-Bis(4-ethylphenyl)-propan-1,2-diol. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 27). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Reduction and Oxidation :: Catalytic Hydrogenation. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Write the Grignard Addition reaction.... Retrieved from [Link]

  • BYJU'S. (n.d.). Clemmensen Reduction reaction. Retrieved from [Link]

  • YouTube. (2024, April 25). Clemmensen Reduction| JEE Main 2025 Chemistry| Problem solved | ChemOrgChem. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 23). 21.7: Reduction of Carbonyl Compounds and Acid Chlorides Through Catalytic Hydrogenation. Retrieved from [Link]

  • TIB (Leibniz Information Centre for Science and Technology). (2014, January 13). Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Find the reagent to sythesize 1- phenyl-1-propanol.... Retrieved from [Link]

  • National Institutes of Health. (2024, May 16). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives.... Retrieved from [Link]

  • Google Patents. (n.d.). US4486607A - Process for the production of phenyl substituted propanal.
  • PubChem. (n.d.). Tert-butyl 3-(4-ethylphenyl)propanoate. Retrieved from [Link]

  • ResearchGate. (2018, January). 2.5.1 Homogeneous Catalytic Hydrogenation of Carboxylic Acids.... Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-(4-nitrophenyl)propanoate. Retrieved from [Link]

  • ResearchGate. (2024, October 18). Manganese-catalyzed homogeneous hydrogenation of ketones.... Retrieved from [Link]

  • Google Patents. (n.d.). EP3883911A1 - Improved process to obtain 3-phenylpropan-1-ol from natural sources.
  • Sciencemadness.org. (2010, March 14). Dehydration of 3-Phenyl-1-propanol. Retrieved from [Link]

  • Chemsrc. (n.d.). Ethyl 3-(4-ethylphenyl)propanoate. Retrieved from [Link]

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Technical Support Center: Identification and Removal of Impurities in 3-(4-Ethylphenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for 3-(4-Ethylphenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and remove impurities, ensuring the highest quality material for your experiments. The purity of this intermediate is critical, as contaminants can lead to ambiguous biological data, introduce artifacts in screening assays, and compromise the integrity of downstream synthetic steps. This document provides practical, field-proven insights in a direct question-and-answer format, alongside detailed troubleshooting guides and validated protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purity, analysis, and handling of this compound.

Q1: What are the most common impurities found in synthetically prepared this compound?

The impurity profile is highly dependent on the synthetic route employed. However, based on common preparative methods such as the reduction of 1-(4-ethylphenyl)propan-1-one or Friedel-Crafts-based routes, several classes of impurities can be anticipated. These are summarized in the table below.

Q2: How can I perform a quick preliminary purity assessment of my sample?

A rapid assessment can be achieved using Thin Layer Chromatography (TLC). Spot your material on a silica gel plate alongside any available starting materials. Develop the plate in a solvent system like 20-30% ethyl acetate in hexanes. The presence of multiple spots indicates impurities. For a more quantitative view, High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for assessing purity in terms of area percentage.[1]

Q3: What are the optimal storage conditions to prevent the degradation of this compound?

To maintain long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). It is recommended to store it in a cool, dry, and well-ventilated place, away from sources of ignition.[2][3] Incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides should be avoided to prevent chemical reactions.[3][4]

Q4: My purified this compound is a colorless oil, but my crude product has a yellow or brown tint. Is this normal?

Yes, a colored crude product is common. The coloration often arises from minor polymeric byproducts formed during the reaction or from residual reagents that are highly colored. These impurities are typically removed during standard purification procedures like flash column chromatography or vacuum distillation.[5] However, if the purified product develops color over time, it may indicate degradation, likely due to slow air oxidation to the corresponding aldehyde or other chromophoric species.

Part 2: Troubleshooting Guide

This section provides solutions to specific issues you may encounter during the analysis and purification of your compound.

Issue 1: My Gas Chromatography-Mass Spectrometry (GC-MS) analysis shows a broad, tailing peak for the main product.

  • Causality: The free hydroxyl group (-OH) in this compound is polar and can interact with active sites on the GC column or injection port liner. This interaction leads to poor peak shape, tailing, and potentially thermal degradation.[6]

  • Solution: Derivatization. Converting the polar hydroxyl group into a less polar trimethylsilyl (TMS) ether is a standard and highly effective solution. Reacting your sample with a silylating agent like BSTFA (Bis(trimethylsilyl)trifluoroacetamide) prior to injection will produce a more volatile and stable derivative, resulting in a sharp, symmetrical peak. This also improves the accuracy of quantification.[6]

  • Self-Validation: After derivatization, the retention time of your product will shift, and the peak shape should be significantly improved. The mass spectrum will show a characteristic molecular ion corresponding to the TMS-ether.

Issue 2: My Nuclear Magnetic Resonance (NMR) spectrum shows signals that I cannot assign to the product.

  • Causality: These signals originate from unreacted starting materials, side-products, or residual solvents.

  • Troubleshooting Steps:

    • Check for Solvent Residues: Compare suspicious peaks to the known chemical shifts of common laboratory solvents used in your synthesis or work-up (e.g., ethyl acetate, hexanes, dichloromethane, toluene).

    • Look for Starting Material Signals: If you synthesized the alcohol by reducing a ketone (e.g., 1-(4-ethylphenyl)propan-1-one), look for the absence of the carbonyl carbon (~190-200 ppm in ¹³C NMR) and the presence of the new carbinol signals.

    • Identify Dehydration Impurities: The presence of signals in the vinylic region (typically 5-7 ppm in ¹H NMR) may indicate the formation of an alkene byproduct, such as (E/Z)-1-(4-ethylphenyl)prop-1-ene, via dehydration of the alcohol.

    • Consult the Impurity Table: Refer to Table 1 below for characteristic signals of other potential impurities.

Issue 3: My post-purification purity is still below 98% by HPLC.

  • Causality: This usually indicates that the chosen purification method was not optimal for separating the specific impurities present. The most common reason is the co-elution of an impurity with a very similar polarity to the product during column chromatography.

  • Solution Pathway:

    • Optimize Chromatography: If using column chromatography, try a shallower solvent gradient or switch to a different solvent system to improve resolution. For example, switching from an ethyl acetate/hexanes system to a dichloromethane/methanol system can alter the elution order.

    • Consider an Alternative Technique: If the primary impurity is non-volatile, vacuum distillation can be highly effective. The boiling point of this compound is expected to be similar to related compounds like 3-phenyl-1-propanol (b.p. 95–97°C at 0.4 mm Hg), allowing it to be separated from higher-boiling impurities.[7]

    • Chemical Wash: If the impurity is acidic (e.g., a carboxylic acid from over-oxidation), a basic wash (e.g., with dilute NaHCO₃ solution) during the work-up can selectively remove it. Conversely, an acidic wash can remove basic impurities.

Part 3: Data & Workflow Visualization

Data Presentation

Table 1: Common Potential Impurities in this compound and Their Origins

Impurity NameChemical StructureCommon OriginKey Analytical Signature
1-(4-Ethylphenyl)propan-1-oneKetoneIncomplete reduction of the starting ketone.¹³C NMR signal ~200 ppm; GC-MS M⁺=162.
(E/Z)-1-(4-Ethylphenyl)prop-1-eneAlkeneAcid- or heat-catalyzed dehydration of the alcohol during reaction or distillation.¹H NMR signals in the 5-7 ppm range; loss of -OH signal.
1-(2-Ethylphenyl)propan-1-olPositional IsomerLack of regioselectivity during Friedel-Crafts acylation of ethylbenzene.Similar mass spectrum; distinct retention time in high-resolution GC or HPLC.[8]
4-Ethylbenzoic acidCarboxylic AcidOver-oxidation of the alcohol or side-chain oxidation of starting materials.Broad -OH signal in ¹H NMR; can be removed with a basic wash.
Residual SolventsToluene, THF, etc.Incomplete removal after reaction work-up or chromatography.Characteristic signals in ¹H NMR; sharp peaks in GC-MS total ion chromatogram.

Table 2: Comparison of Primary Purification Techniques

TechniquePrincipleBest For RemovingTypical PurityAdvantages & Disadvantages
Flash Column Chromatography Adsorption/PartitionImpurities with different polarity (e.g., ketones, alkenes).[5]>99%Pro: High resolution, versatile. Con: Requires large solvent volumes, can be time-consuming.
Vacuum Distillation Difference in Boiling PointNon-volatile or high-boiling impurities (e.g., polymers, salts).[7]>98%Pro: Excellent for large scales, removes involatile baseline material. Con: Requires thermal stability of the compound, less effective for separating isomers.
Aqueous Work-up (Wash) pH-based ExtractionAcidic or basic impurities.N/A (Pre-purification)Pro: Simple, fast, removes ionic impurities. Con: Only effective for ionizable impurities.
Mandatory Visualization

cluster_start Impurity Identification Workflow cluster_analysis Data Interpretation cluster_identification Impurity Classification cluster_action Action Plan start Crude Product Analysis (TLC, GC-MS, NMR) check_gcms GC-MS: Check for Unexpected m/z Values start->check_gcms check_nmr NMR: Check for Unassigned Signals start->check_nmr check_hplc HPLC: Assess Peak Purity & Area % start->check_hplc is_sm Starting Material? check_gcms->is_sm Match m/z & fragmentation is_side_product Side-Product? (Isomer, Alkene) check_gcms->is_side_product Match m/z & fragmentation check_nmr->is_sm Compare chemical shifts check_nmr->is_side_product Compare chemical shifts is_solvent Residual Solvent? check_nmr->is_solvent Compare chemical shifts purify Select Purification Method (See Table 2) check_hplc->purify Purity < Target is_sm->purify is_side_product->purify is_solvent->purify re_analyze Re-analyze Purified Product for Quality Control purify->re_analyze

Caption: Logical workflow for identifying unknown impurities.

cluster_main Purification & Validation Workflow start Crude Product wash Step 1: Aqueous Work-up (e.g., NaHCO3 wash) start->wash extract Step 2: Organic Extraction & Drying (MgSO4) wash->extract concentrate Step 3: Solvent Removal (Rotary Evaporator) extract->concentrate purify Step 4: Primary Purification (Column or Distillation) concentrate->purify qc Step 5: QC Analysis (HPLC, NMR) purify->qc final Pure Product (>98%) qc->final Pass fail Purity < 98% qc->fail Fail fail->purify Re-purify

Caption: Experimental workflow for purification and validation.

Part 4: Experimental Protocols

Protocol 1: HPLC Purity Analysis

This protocol provides a general-purpose Reverse-Phase HPLC method for determining the purity of this compound.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[1]

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: 95% to 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Procedure:

    • Prepare a sample solution of ~1 mg/mL in acetonitrile.

    • Equilibrate the column with the initial mobile phase for at least 15 minutes.

    • Inject 5-10 µL of the sample.

    • Integrate all peaks in the resulting chromatogram. Purity is calculated as the area of the main product peak divided by the total area of all peaks, expressed as a percentage.

Protocol 2: Purification by Flash Column Chromatography

This protocol is effective for removing impurities of different polarities on a laboratory scale (1-10 g).

  • Materials:

    • Silica gel (230-400 mesh)

    • Glass chromatography column

    • Solvent System: Ethyl Acetate (EtOAc) in Hexanes (start with a low polarity, e.g., 5% EtOAc, and increase gradually).

  • Procedure:

    • Determine Rf: Find a solvent system using TLC that gives the product an Rf value of ~0.25-0.35.

    • Prepare the Column: Prepare a silica gel slurry in 100% hexanes and pour it into the column, allowing it to pack evenly. The silica bed height should be ~10-15 cm for every 1 g of crude material.

    • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the elution solvent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[5]

    • Elute the Column: Begin eluting with a low-polarity solvent (e.g., 5% EtOAc/Hexanes), applying gentle air pressure.

    • Collect Fractions: Collect fractions and monitor them by TLC to identify which ones contain the pure product.

    • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified oil.

    • Self-Validation: Confirm the purity of the combined fractions using the HPLC or GC-MS protocol described herein.

Part 5: References

  • Echemi. (n.d.). 3-(4-ETHYL-PHENYL)-PROPAN-1-OL Safety Data Sheet. Retrieved from Echemi.com.

  • Fisher Scientific. (2025). Safety Data Sheet - 1-Phenyl-1-propanol. Retrieved from fishersci.com.

  • Barfi, B., et al. (2015). Determination of alkylphenols in water samples using liquid chromatography-tandem mass spectrometry after pre-column derivatization with dansyl chloride. Journal of Chromatography A, 1420, 76-84. [Link][9]

  • BenchChem. (2025). A Comparative Guide to Validating the Purity of Synthesized 2-(4-Ethylphenyl)propan-2-amine. Retrieved from BenchChem.com.[1]

  • BenchChem. (2025). Technical Support Center: Purification of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol. Retrieved from BenchChem.com.[5]

  • BenchChem. (2025). Application Note: GC-MS Analysis of 1-phenyl-1-propanol TMS Derivative. Retrieved from BenchChem.com.[6]

  • Corrosive Joeseph. (2017). Dehydration of 3-Phenyl-1-propanol. Sciencemadness.org Discussion Board. [Link]

  • Shriner, R. L., & Ruby, P. R. (1953). 3-phenyl-1-propanol. Organic Syntheses, 33, 76. [Link][7]

  • Thermo Fisher Scientific. (n.d.). A High-Throughput Method for the Analysis of 22 Substituted Phenol Isomers Using a UHPLC Column and System Combination. Retrieved from assets.thermofisher.com.[8]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from chem.rochester.edu.[10]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Phenyl-1-propanol, 98%. Retrieved from coleparmer.com.[4]

Sources

Troubleshooting guide for the Grignard synthesis of 3-(4-Ethylphenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Grignard Synthesis of 3-(4-Ethylphenyl)propan-1-ol

Welcome to the technical support guide for the Grignard synthesis of this compound. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this specific organometallic synthesis. The guidance herein is structured to address practical, real-world laboratory challenges, explaining the chemical principles behind each recommendation to empower researchers to not only solve immediate issues but also to build a deeper understanding of the reaction mechanism.

The synthesis of this compound via the Grignard pathway is a robust method for creating a C-C bond, specifically by reacting 4-ethylphenylmagnesium bromide with ethylene oxide.[1][2] This reaction extends the aryl halide's carbon chain by two carbons, yielding a primary alcohol.[2] While conceptually straightforward, the Grignard reaction is notoriously sensitive to experimental conditions.[3] This guide is designed to help you navigate these sensitivities and achieve a successful, high-yield synthesis.

Troubleshooting & FAQs

This section is organized by the stages of the synthesis. Each question represents a common problem that can lead to low yields or reaction failure.

Part 1: Grignard Reagent (4-Ethylphenylmagnesium Bromide) Formation

Question 1: My reaction won't start. The magnesium turnings are just sitting in the flask and the solution is not becoming cloudy. What's wrong?

Answer: This is the most common failure point and is almost always due to an issue with initiation. The Grignard reaction is heterogeneous, occurring on the surface of the magnesium metal. This surface is typically coated with a passivating layer of magnesium oxide (MgO), which must be breached for the reaction to begin.[4][5]

Likely Causes & Solutions:

  • Inactive Magnesium Surface: The grey, dull appearance of magnesium turnings is due to an oxide layer.[6] This layer is inert and prevents the insertion of magnesium into the C-Br bond.

    • Solution 1: Mechanical Activation: Before adding solvent, place the magnesium turnings in the flame-dried flask and grind them gently with a glass stirring rod. This will expose fresh, unoxidized metal surfaces.[7]

    • Solution 2: Chemical Activation: The use of activating agents is highly effective. Add a single, small crystal of iodine (I₂) to the flask with the magnesium.[5][8] The iodine will react with the magnesium surface, creating magnesium iodide and etching away the oxide layer. You should see the characteristic purple vapor and then the brown color of iodine in the solvent, which will fade as the reaction initiates.[9] An alternative is to add a few drops of 1,2-dibromoethane, which reacts to form ethylene gas, providing a visual cue of activation.[5]

  • Presence of Moisture: Grignard reagents are potent bases and will be rapidly quenched by even trace amounts of water.[4][10] This includes atmospheric moisture, water in your solvent, or residual water in your glassware.

    • Solution: Ensure all glassware is rigorously dried. Flame-drying the reaction flask under vacuum or a stream of inert gas (like argon or nitrogen) and allowing it to cool under that atmosphere is standard practice.[11] The solvent (typically anhydrous diethyl ether or THF) must be of the highest quality and freshly distilled from a drying agent or taken from a solvent purification system.[12]

  • Poor Halide Quality: The 1-bromo-4-ethylbenzene may contain impurities or residual water.

    • Solution: Pass the alkyl halide through a short plug of activated alumina to remove trace water and acidic impurities immediately before use.[7]

Question 2: The reaction started, but it quickly turned dark brown or black, and my yield of Grignard reagent is low. What happened?

Answer: A dark, tarry reaction mixture often indicates a significant side reaction, most commonly Wurtz-type homocoupling.[4][13] This is where the Grignard reagent you've formed (R-MgX) reacts with the starting aryl halide (R-X) that has not yet reacted with the magnesium.[14]

Causality: The primary product of this side reaction is 4,4'-diethylbiphenyl. This reaction is favored by high local concentrations of the aryl halide and elevated temperatures.[12][13]

Solutions:

  • Slow, Controlled Addition: Do not add all the 1-bromo-4-ethylbenzene at once. Prepare a solution of the halide in your anhydrous ether or THF and add it dropwise to the vigorously stirring suspension of magnesium turnings.[12] This maintains a low concentration of the halide in the flask, favoring the reaction with magnesium over the coupling reaction.

  • Temperature Control: While some initial heating might be needed to initiate the reaction, once it begins, it is exothermic.[15] Maintain a gentle reflux by controlling the addition rate. If the reaction becomes too vigorous, use a water bath to cool it. Overheating promotes the Wurtz coupling side reaction.[13]

Part 2: Reaction with Ethylene Oxide

Question 3: I have successfully formed the Grignard reagent, but after adding ethylene oxide, my yield of the desired alcohol is low, and I've isolated ethylbenzene as a major byproduct. Why?

Answer: The presence of ethylbenzene indicates that your Grignard reagent was protonated by an acidic source, effectively quenching it.[16] Since you successfully formed the reagent, the contamination likely occurred during the second step.

Likely Causes & Solutions:

  • Contaminated Ethylene Oxide: Ethylene oxide is a gas at room temperature and is often supplied as a solution in a solvent or as a liquefied gas. If it has been exposed to moisture, it can act as a proton source.

    • Solution: Use a fresh, high-purity source of ethylene oxide. If bubbling the gas through the reaction, ensure it passes through a drying tube first.

  • Atmospheric Moisture: Opening the reaction to the atmosphere during the addition of ethylene oxide can introduce moisture.

    • Solution: Maintain a positive pressure of inert gas (argon or nitrogen) throughout the entire process, including the addition of the epoxide.

Question 4: The reaction is sluggish, and I'm not observing a significant temperature increase after adding the ethylene oxide.

Answer: This suggests a problem with either the reactivity of your Grignard reagent or the delivery of the ethylene oxide.

Likely Causes & Solutions:

  • Grignard Reagent Precipitation: In some cases, particularly with concentrated solutions in diethyl ether, the Grignard reagent can precipitate or form a viscous slurry, reducing its reactivity.

    • Solution: Add more anhydrous solvent to ensure the reagent remains well-solvated and mobile. THF is often a better solvent than diethyl ether for preventing precipitation due to its superior ability to solvate the magnesium center.[11]

  • Inefficient Ethylene Oxide Addition: As a gas, ensuring efficient mixing of ethylene oxide with the Grignard solution can be challenging.

    • Solution: Cool the Grignard solution to 0 °C in an ice bath. This helps to dissolve the incoming ethylene oxide gas into the solution before it can escape. Ensure vigorous stirring to promote mixing at the gas-liquid interface. Alternatively, use a pre-prepared, chilled solution of ethylene oxide in your reaction solvent and add it slowly via an addition funnel.

Part 3: Work-up and Purification

Question 5: During the work-up, a thick, unmanageable emulsion or solid precipitate formed, making it impossible to separate the organic and aqueous layers.

Answer: This is a very common issue during the quenching step of a Grignard reaction. The addition of water or acid neutralizes the magnesium alkoxide intermediate and any excess Grignard reagent, forming insoluble magnesium salts like magnesium hydroxide and magnesium bromide (Mg(OH)Br).[17]

Solutions:

  • Controlled Quenching at Low Temperature: Always perform the quench in an ice bath (0 °C).[17] This controls the highly exothermic reaction between the unreacted Grignard reagent and the quenching agent.

  • Use of Saturated Ammonium Chloride: Instead of water or strong acids like HCl, the preferred quenching agent is a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[17] Ammonium chloride is a weak acid, strong enough to protonate the alkoxide but gentle enough to minimize side reactions. It effectively breaks down the magnesium salts into more manageable forms.[17] Add the NH₄Cl solution slowly and with vigorous stirring until two clear layers are visible.

  • Extraction and Washing: After quenching, extract the aqueous layer multiple times with an organic solvent (e.g., diethyl ether) to ensure full recovery of the product.[17] A final wash of the combined organic layers with brine (saturated aqueous NaCl) helps to remove dissolved water and break up any minor emulsions that may have formed.[17]

Data & Protocols

Table 1: Reagent Specifications and Recommendations
ReagentPurposeRecommended Grade/PurityKey Considerations
Magnesium (Mg)Grignard Reagent FormationTurnings, >99.5%Must be activated to remove the MgO layer.[5]
1-Bromo-4-ethylbenzeneAryl Halide Precursor>98%Should be anhydrous. Pass through alumina if necessary.
Diethyl Ether or THFSolventAnhydrous, <50 ppm H₂OTHF is a better solvating agent but has a higher boiling point.[11]
Iodine (I₂)Activating AgentCrystal, >99%Use only a very small crystal.[8]
Ethylene OxideElectrophileHigh PurityHighly reactive and toxic; handle with extreme care in a fume hood.
Sat. aq. NH₄ClQuenching AgentN/AUse a cold, saturated solution for the work-up.[17]
Protocol: Step-by-Step Synthesis

1. Grignard Reagent Formation: a. Assemble a three-necked round-bottom flask with a reflux condenser, a pressure-equalizing addition funnel, and a nitrogen/argon inlet. Flame-dry all glassware under vacuum and cool under inert gas. b. Add magnesium turnings (1.2 equivalents) and a small iodine crystal to the flask. c. In the addition funnel, prepare a solution of 1-bromo-4-ethylbenzene (1.0 equivalent) in anhydrous diethyl ether or THF. d. Add ~10% of the halide solution to the magnesium. If the reaction does not start (fading of iodine color, gentle bubbling, cloudiness), gently warm the flask with a heat gun. e. Once initiated, add the remaining halide solution dropwise at a rate that maintains a steady but controlled reflux. f. After the addition is complete, continue to stir the mixture for 30-60 minutes until most of the magnesium is consumed. The solution should be greyish and cloudy.

2. Reaction with Ethylene Oxide: a. Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. b. Slowly bubble ethylene oxide gas (1.1 equivalents) through the solution via a cannula, ensuring vigorous stirring. Alternatively, add a chilled solution of ethylene oxide in the reaction solvent dropwise. c. After the addition, remove the ice bath and allow the mixture to warm to room temperature, stirring for 1-2 hours.

3. Work-up and Isolation: a. Cool the reaction mixture back down to 0 °C. b. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise with vigorous stirring. Continue adding until the solids dissolve and two distinct layers form. c. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with diethyl ether. d. Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. e. Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the crude this compound. f. Purify the crude product via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure alcohol.

Visualizations

Diagram 1: Overall Synthesis Workflow

G cluster_0 Step 1: Grignard Formation cluster_1 Step 2: C-C Bond Formation cluster_2 Step 3: Work-up & Purification Reactants 4-Ethylbenzyl Bromide + Mg Turnings (Anhydrous Ether/THF) Activation Activation (Iodine) Reactants->Activation Grignard 4-Ethylphenylmagnesium Bromide Activation->Grignard Epoxide Ethylene Oxide (0°C) Grignard->Epoxide Alkoxide Magnesium Alkoxide Intermediate Epoxide->Alkoxide Quench Quench (Sat. aq. NH4Cl) Alkoxide->Quench Extraction Extraction (Ether) Quench->Extraction Purification Purification (Chromatography) Extraction->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Diagram 2: Competing Reaction Pathways

G cluster_desired Desired Pathway cluster_side Side Reactions R_X 4-Ethylphenyl Bromide (R-X) RMgX Grignard Reagent (R-MgX) WurtzProduct 4,4'-Diethylbiphenyl (R-R) Mg Mg Mg->RMgX Insertion RMgX->R_X Wurtz Coupling EthyleneOxide Ethylene Oxide RMgX->EthyleneOxide Nucleophilic Attack ProtonSource Proton Source (e.g., H₂O) RMgX->ProtonSource Protonation Product Target Alcohol EthyleneOxide->Product  + H₃O⁺ Workup ProtonatedProduct Ethylbenzene (R-H)

Caption: Desired vs. side reactions in the Grignard synthesis.

References

  • BenchChem. (n.d.). Troubleshooting low yields in Grignard reactions with Diisopentyl ether.
  • BenchChem. (n.d.). Workup Procedure for the Grignard Reaction to Produce Tertiary Alcohols.
  • Chegg. (n.d.). List three techniques used to initiate a Grignard reaction that fails to start spontaneously.
  • Alfa Chemistry. (n.d.). Grignard Reaction.
  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones.
  • Reddit. (2020). Troubleshooting my grignard reactions.
  • Deitmann, E., Maskos, M., Menges-Flanagan, G., & Ziegenbalg, D. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. RSC Advances.
  • Bartleby. (2024). A common side reaction during Grignard Reactions is the Wurtz coupling.
  • ResearchGate. (n.d.). Formation of side products via Wurtz‐type coupling.
  • JoVE. (2017). Grignard Reagent Preparation and Grignard Reaction.
  • Agett, A. H. (n.d.). The Reaction of Ethylene Oxide with Various Grignard Reagents. University of Maine.
  • Wikipedia. (n.d.). Grignard reagent.
  • University Web Page. (n.d.). Grignard Reaction.
  • Mettler Toledo. (n.d.). Grignard Reaction Mechanisms.
  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting.
  • Chegg. (2021). Solved: During the Grignard reaction, I obtained a low percent yield.
  • Chemistry Connected. (n.d.). Grignard Reaction – Beyond Labz Virtual ChemLab Activity.
  • Study.com. (2024). What is the reaction of a Grignard reagent with ethylene oxide followed by dilute acid?.
  • Chemistry LibreTexts. (2020). Reactions of Epoxides with Grignard and Organolithium Reagents.
  • Chemistry LibreTexts. (2023). Wurtz reaction.
  • Leah4Sci. (2020). Grignard Reaction, Mechanism, Reagent and Cheat Sheet.
  • University of Wisconsin-Madison. (n.d.). Formation and reaction of a Grignard reagent.
  • Quora. (2019). How do you improve the percent yield in Grignard reaction?.
  • Sciencemadness.org. (n.d.). EXPERIMENT 3: The Grignard Reaction.

Sources

Technical Support Center: Stability Studies and Degradation Products of 3-(4-Ethylphenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(4-Ethylphenyl)propan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on conducting stability studies and identifying potential degradation products. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address common challenges you may encounter during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of conducting forced degradation studies on this compound?

Forced degradation, or stress testing, is a critical component of pharmaceutical development that helps to elucidate the intrinsic stability of a drug substance like this compound.[1][2] These studies involve intentionally exposing the compound to harsh conditions—such as acid, base, oxidation, heat, and light—to accelerate its decomposition.[2] The primary objectives are to:

  • Identify potential degradation products and establish degradation pathways.[1][2]

  • Develop and validate stability-indicating analytical methods that can effectively separate the parent compound from its degradation products.[1]

  • Understand the chemical behavior of the molecule, which informs formulation development, packaging selection, and the determination of storage conditions and shelf-life.[2]

Q2: What are the likely degradation pathways for this compound based on its chemical structure?

Based on the structure of this compound, which features a primary alcohol and an ethyl-substituted benzene ring, several degradation pathways can be anticipated under stress conditions:

  • Oxidation: The primary alcohol group is susceptible to oxidation. Mild oxidation could yield the corresponding aldehyde, 3-(4-ethylphenyl)propanal, while stronger oxidation could lead to the formation of 3-(4-ethylphenyl)propanoic acid.

  • Dehydration: Under acidic conditions and heat, the alcohol may undergo dehydration to form an alkene, likely 1-ethyl-4-(prop-1-en-1-yl)benzene or 1-ethyl-4-(prop-2-en-1-yl)benzene.

  • Etherification: In the presence of other alcohol molecules and an acid catalyst, intermolecular dehydration could lead to the formation of an ether.

Q3: Which analytical techniques are most suitable for stability studies of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the quantitative analysis of aromatic compounds like this compound and its potential degradation products.[3] For enhanced sensitivity and selectivity, especially when dealing with complex matrices or trace-level impurities, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[3] Gas Chromatography-Mass Spectrometry (GC-MS) can also be a viable option for assessing purity and volatile impurities.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the stability testing and analysis of this compound.

Guide 1: HPLC Analysis Issues

Problem: Poor peak shape (tailing or fronting) for the parent compound.

  • Possible Cause 1: Secondary interactions with the stationary phase. The hydroxyl group of this compound can have secondary interactions with residual silanols on a silica-based C18 column, leading to peak tailing.

    • Solution:

      • Adjust the mobile phase pH to suppress the ionization of silanols (e.g., add a small amount of a buffer like phosphate or acetate).

      • Use a column with end-capping or a base-deactivated stationary phase.

      • Consider using a bio-inert column to minimize interactions with metal surfaces in the column hardware.[5]

  • Possible Cause 2: Column overload. Injecting too much sample can saturate the column, causing peak distortion.[6]

    • Solution: Reduce the injection volume or dilute the sample.

  • Possible Cause 3: Incompatibility between injection solvent and mobile phase. If the injection solvent is significantly stronger than the mobile phase, it can lead to poor peak shape.

    • Solution: Dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength.

Problem: Inconsistent retention times.

  • Possible Cause 1: Fluctuations in mobile phase composition or temperature. Small variations in the mobile phase preparation or ambient temperature can affect retention times.[7]

    • Solution:

      • Ensure the mobile phase is prepared accurately and consistently.

      • Use a column oven to maintain a stable temperature.

      • Adequately equilibrate the column before starting the analysis.[7]

  • Possible Cause 2: Pump issues. Air bubbles in the pump or faulty check valves can cause pressure fluctuations and, consequently, variable retention times.[7][8]

    • Solution:

      • Degas the mobile phase thoroughly.

      • Purge the pump to remove any air bubbles.[8]

      • If the problem persists, inspect and clean or replace the pump's check valves.

Problem: Appearance of extraneous peaks in the chromatogram.

  • Possible Cause 1: Contaminated mobile phase or sample. Impurities in the solvents or sample can appear as peaks in the chromatogram.[7][9]

    • Solution:

      • Use high-purity HPLC-grade solvents.

      • Filter the mobile phase and samples before use.

      • Run a blank injection (injection of the solvent the sample is dissolved in) to identify any peaks originating from the solvent.

  • Possible Cause 2: Carryover from previous injections. Residual sample from a previous injection can elute in a subsequent run.

    • Solution:

      • Implement a robust needle wash protocol in the autosampler method.

      • Inject a blank after a high-concentration sample to check for carryover.

Guide 2: Forced Degradation Study Issues

Problem: No degradation observed under stress conditions.

  • Possible Cause 1: Stress conditions are too mild. The applied stress may not be sufficient to induce degradation.

    • Solution: Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of acid/base/oxidizing agent). Forced degradation studies should aim for a target degradation of 5-20%.[1]

  • Possible Cause 2: The compound is highly stable under the tested conditions.

    • Solution: While this is a positive finding, it is still necessary to demonstrate the stability-indicating nature of the analytical method. This can be done by spiking the sample with known related substances or potential degradation products to show that the method can separate them from the parent compound.

Problem: Complete degradation of the compound.

  • Possible Cause 1: Stress conditions are too harsh. Excessive stress can lead to the complete loss of the parent compound, making it difficult to study the degradation pathway.

    • Solution: Reduce the severity of the stress conditions (e.g., lower temperature, shorter exposure time, lower concentration of reagents).

Problem: Mass balance issues (sum of the parent compound and degradation products is not close to 100%).

  • Possible Cause 1: Some degradation products are not detected by the analytical method. Degradation products may not have a chromophore and are therefore not detected by a UV detector, or they may be volatile and lost during sample preparation.

    • Solution:

      • Use a mass spectrometer (MS) detector in conjunction with the UV detector to identify non-chromophoric products.

      • Consider using a different analytical technique, such as GC-MS, for volatile products.

  • Possible Cause 2: Inaccurate quantification of degradation products. The response factor of the degradation products may be different from that of the parent compound.

    • Solution: If possible, isolate and purify the major degradation products to determine their individual response factors for more accurate quantification.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the general steps for conducting a forced degradation study on this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a specified duration as per ICH Q1B guidelines.

  • Sample Neutralization and Dilution: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) %B
    0 30
    20 80
    25 80
    26 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

Visualizations

G cluster_0 Forced Degradation Workflow start Prepare Stock Solution of This compound stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress neutralize Neutralize and Dilute Samples stress->neutralize analyze Analyze by Stability-Indicating HPLC Method neutralize->analyze characterize Characterize Degradation Products (e.g., LC-MS/MS) analyze->characterize

Caption: Workflow for a forced degradation study.

G cluster_oxidation Oxidation cluster_dehydration Dehydration (Acidic) parent This compound aldehyde 3-(4-Ethylphenyl)propanal parent->aldehyde [O] alkene1 1-Ethyl-4-(prop-1-en-1-yl)benzene parent->alkene1 H+, Heat acid 3-(4-Ethylphenyl)propanoic Acid aldehyde->acid Further Oxidation

Caption: Potential degradation pathways.

References

  • Berthlet, K. (2022, April 28). Overcoming Small Molecule HPLC Challenges Using Inert Columns [Video]. YouTube. Retrieved from [Link]

  • PharmaCores. (2023, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Retrieved from [Link]

  • Journal of Pharmaceutical and Allied Sciences. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved from [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • Mastelf. (2025, January 7). Troubleshooting Common HPLC Problems: Solutions for Better Results. Retrieved from [Link]

  • ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • PharmaTutor. (2014, April 15). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. Retrieved from [Link]

  • Eurofins. (n.d.). Analytical Method Summaries. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Sciencemadness.org. (2010, March 14). Dehydration of 3-Phenyl-1-propanol. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Retrieved from [Link]

Sources

Analytical challenges in the characterization of 3-(4-Ethylphenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the analytical characterization of 3-(4-Ethylphenyl)propan-1-ol (CAS No. 180274-13-9). This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this compound. We will delve into the causality behind experimental choices and provide validated protocols to ensure data integrity.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques recommended for the complete characterization of this compound?

A comprehensive characterization requires a multi-technique approach to confirm identity, purity, and physicochemical properties. The primary recommended techniques are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Unambiguously confirms the chemical structure and provides information on isomeric purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for assessing purity, identifying volatile impurities, and confirming molecular weight.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for purity determination, quantification, and analysis of non-volatile impurities or degradation products.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (e.g., hydroxyl, aromatic ring).

  • Thermal Analysis (DSC/TGA): Used to determine key physical properties like melting point, boiling point, and thermal stability.[1]

Below is a logical workflow for characterizing a new batch of this compound.

G cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Physicochemical Properties NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (GC-MS) NMR->MS Confirms MW IR IR Spectroscopy MS->IR Confirms Functional Groups GC GC-FID/MS IR->GC HPLC HPLC-UV/MS GC->HPLC Orthogonal Methods DSC DSC (Melting Point) HPLC->DSC TGA TGA (Thermal Stability) DSC->TGA BP Boiling Point Determination TGA->BP Result Fully Characterized Compound BP->Result

Caption: Workflow for the characterization of this compound.

Q2: What are the expected chemical shifts and splitting patterns in the ¹H NMR spectrum of this compound?

The ¹H NMR spectrum provides a unique fingerprint of the molecule. For this compound, you should expect distinct signals corresponding to each proton environment. The splitting patterns, governed by the n+1 rule, are critical for confirming the connectivity of the propanol chain.[2]

Proton Assignment Structure Position Expected Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
Ethyl -CH₃-CH₂CH₃ ~1.2Triplet (t)3H~7.6
Propanol -CH₂--CH₂CH₂ CH₂OH~1.9Quintet (quin)2H~7.0
Ethyl -CH₂--CH₂ CH₃~2.6Quartet (q)2H~7.6
Propanol Ar-CH₂-Ar-CH₂ CH₂CH₂OH~2.7Triplet (t)2H~7.5
Propanol -CH₂OH-CH₂CH₂CH₂ OH~3.7Triplet (t)2H~6.5
Aromatic ProtonsAr-H ~7.1-7.2Two Doublets (d)4H (2H each)~8.0
Hydroxyl Proton-OH Variable (typically broad singlet)Singlet (s)1HN/A

Note: The hydroxyl proton signal can be broad and its chemical shift is highly dependent on concentration and solvent. Its presence can be confirmed by a D₂O exchange experiment, where the peak disappears.[2]

Q3: What potential synthesis-related impurities should I be aware of?

Impurities are often carried over from the synthetic route.[3] A common synthesis for this compound involves the reduction of a precursor like methyl 3-(4-ethylphenyl)propanoate or 1-(4-ethylphenyl)propan-1-one.[4][5] Therefore, potential impurities include:

  • Unreacted Starting Materials: Residual amounts of the ester or ketone precursor.

  • Over-reduction Products: Reduction of the aromatic ring under harsh conditions.

  • Isomeric Impurities: Positional isomers (e.g., 3-(2-ethylphenyl)propan-1-ol or 3-(3-ethylphenyl)propan-1-ol) if the starting materials were not pure.

  • Dehydration Products: Formation of 1-allyl-4-ethylbenzene or 1-ethyl-4-(prop-1-en-1-yl)benzene if the reaction or purification involved acidic conditions and/or high temperatures.

  • By-products from Reagents: Impurities arising from side reactions of the reducing agents or catalysts used.[6]

Troubleshooting Guides

Chromatography Issues
Q: My GC-MS analysis of this compound shows a broad, tailing peak for the main component. What is the cause and how can I fix it?

A: This is a classic issue when analyzing polar compounds like alcohols on standard non-polar or mid-polar GC columns.

Causality: The free hydroxyl (-OH) group of the alcohol can interact strongly with active sites (e.g., residual silanols) on the column's stationary phase or the inlet liner. This secondary interaction causes peak tailing and can lead to poor sensitivity and inaccurate quantification.

Troubleshooting Steps:

  • Inlet Maintenance:

    • Action: Deactivate the inlet liner. Use a fresh, silanized liner.

    • Rationale: Active sites in a dirty or non-deactivated liner are a primary source of peak tailing for polar analytes.

  • Column Choice:

    • Action: Use a "WAX" type column (polyethylene glycol stationary phase) or a column specifically designed for analyzing polar compounds.[7]

    • Rationale: These columns have a more polar stationary phase that provides better peak shape for alcohols through more symmetrical interactions.

  • Derivatization (Most Robust Solution):

    • Action: Convert the alcohol to a less polar silyl ether by reacting it with a derivatizing agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

    • Rationale: Derivatization masks the active hydroxyl group, making the molecule more volatile and less prone to secondary interactions. This results in a sharp, symmetrical peak with improved signal-to-noise.

Protocol: Silylation of this compound for GC-MS Analysis
  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a suitable solvent (e.g., Dichloromethane, Acetonitrile).

  • Reagent Addition: Add 100 µL of the sample solution to a GC vial. Add 100 µL of BSTFA.

  • Reaction: Cap the vial tightly and heat at 60-70 °C for 30 minutes.

  • Analysis: Cool to room temperature and inject 1 µL into the GC-MS.

Spectroscopy Issues
Q: My mass spectrum does not show a clear molecular ion (M⁺) peak at m/z 164.24. Why is this happening?

A: For primary alcohols, the molecular ion is often weak or absent in standard Electron Ionization (EI) mass spectrometry.

Causality: Upon ionization, the this compound molecule readily undergoes fragmentation. The most common initial fragmentation is the loss of a water molecule (M-18) or cleavage of the C-C bonds adjacent to the oxygen, which are energetically favorable processes.

Expected Fragments & Troubleshooting:

  • Look for Key Fragments: Instead of the M⁺ peak, look for characteristic fragment ions:

    • m/z 146: [M-H₂O]⁺, from the loss of water.

    • m/z 133: [M-CH₂OH]⁺, from the loss of the hydroxymethyl radical.

    • m/z 117: The ethylbenzyl cation [C₉H₁₁]⁺, a very stable fragment.

    • m/z 91: The tropylium ion [C₇H₇]⁺, characteristic of many alkylbenzenes.

  • Use Soft Ionization:

    • Action: If available, use a soft ionization technique like Chemical Ionization (CI).

    • Rationale: CI is a lower-energy process that results in less fragmentation. It typically produces a prominent protonated molecule peak [M+H]⁺ at m/z 165, making it much easier to confirm the molecular weight.

General Purity Issues
Q: I've identified an unknown peak in my HPLC chromatogram. How do I proceed with identification?

A: A systematic approach is required to identify unknown impurities. The flowchart below outlines a standard workflow.

G Start Unknown Peak Detected in HPLC-UV Check_Process Review Synthesis & Process - Starting Materials? - Reagents? - Degradation Conditions? Start->Check_Process LCMS_Analysis Perform LC-MS Analysis Start->LCMS_Analysis Propose_Structure Propose Putative Structure(s) Based on MW and Fragments Check_Process->Propose_Structure Provides Context Get_MW Determine Molecular Weight (MW) of Unknown LCMS_Analysis->Get_MW MSMS_Analysis Perform MS/MS (Tandem MS) for Fragmentation Pattern Get_MW->MSMS_Analysis MSMS_Analysis->Propose_Structure Synthesize_Standard Synthesize or Procure Reference Standard Propose_Structure->Synthesize_Standard Confirm_Identity Confirm by Co-injection (HPLC) and Spectral Match (MS, NMR) Synthesize_Standard->Confirm_Identity

Caption: Troubleshooting workflow for identifying unknown chromatographic peaks.

Step-by-Step Guide:

  • Process Review: First, consider the compound's history. Could the impurity be a known starting material, a predicted byproduct, or a degradation product?[3] For example, if the sample was exposed to high heat, consider dehydration products.

  • LC-MS Analysis: The most critical step is to obtain the molecular weight of the unknown peak using HPLC coupled with a mass spectrometer (LC-MS).

  • Fragmentation Analysis (MS/MS): If your instrument has tandem MS capabilities, fragment the molecular ion of the unknown peak. The resulting pattern provides clues about its structure, much like a puzzle.

  • Propose Structure: Combine the molecular weight, fragmentation data, and your knowledge of the synthesis process to propose one or more likely structures.

  • Confirmation: The gold standard for confirmation is to obtain a reference standard of the proposed impurity. You can then confirm its identity by showing that it has the same retention time (co-injection) and mass spectrum as your unknown peak. For absolute certainty, isolate the impurity and perform NMR analysis.

References
  • BenchChem. (n.d.). A Comparative Thermal Analysis of 5-Butyldecan-5-ol and Structurally Related Aliphatic Alcohols.
  • Shriner, R. L., & Ruby, P. R. (n.d.). 3-phenyl-1-propanol. Organic Syntheses Procedure.
  • BenchChem. (n.d.). 1-(4-Ethylphenyl)propan-1-one | Research Chemical.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0033962).
  • ChemicalBook. (2023). 3-(4-ETHYL-PHENYL)-PROPAN-1-OL (CAS 180274-13-9).
  • Echemi. (n.d.). 3-(4-ETHYL-PHENYL)-PROPAN-1-OL Safety Data Sheets.
  • Agilent Technologies. (n.d.). The Analysis of Trace Contaminants in High Purity Ethylene and Propylene Using GC/MS Application.
  • SIELC Technologies. (2018). Separation of 3-(4-Hydroxyphenyl)propan-1-ol on Newcrom R1 HPLC column.
  • MDPI. (2025). 1,1-Bis(4-ethylphenyl)-propan-1,2-diol.
  • Sato, O., et al. (2010). Thermodynamic analysis of alcohol effect on thermal stability of proteins. PubMed.
  • BenchChem. (n.d.). Identification and characterization of byproducts in 3-Amino-1-(furan-3-yl)propan-1-ol synthesis.
  • Doc Brown's Chemistry. (n.d.). Propan-1-ol low high resolution H-1 proton nmr spectrum.
  • The Pharma Innovation Journal. (2013). Impurities in Pharmaceuticals- A Review.
  • Cordella, C., et al. (2022). Utility of Comprehensive GC×GC Gas Chromatography in Finding Varietal Markers among Volatile Compounds in Non-Aromatic Red Wines. MDPI.
  • Sciencemadness.org. (2010). Dehydration of 3-Phenyl-1-propanol.

Sources

Technical Support Center: Synthesis of Aryl-Substituted Propanols

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of aryl-substituted propanols. As a Senior Application Scientist, I've designed this guide to address the common challenges and pitfalls encountered in the laboratory. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of these important synthetic transformations. Our goal is to not only provide solutions but also to explain the underlying chemical principles to empower you in your research.

Troubleshooting Guide: Common Synthetic Pitfalls

This section is organized by common synthetic routes to aryl-substituted propanols. Each subsection addresses specific problems you might encounter.

Grignard Reaction with Aryl Epoxides

The reaction of a Grignard reagent with an aryl-substituted epoxide is a powerful method for forming a carbon-carbon bond and generating the desired propanol structure. However, this reaction is sensitive to several factors.

Potential Causes & Solutions:

  • Improper Grignard Reagent Formation: The Grignard reagent itself may be the source of the low yield.

    • Troubleshooting: Ensure your glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). The magnesium turnings should be fresh and activated. You can often initiate the reaction by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.

  • Side Reactions: Grignard reagents are strong bases and can participate in side reactions.[1]

    • Epoxide Isomerization: The Lewis acidic nature of the magnesium halide in the Grignard reagent can catalyze the rearrangement of the epoxide to a ketone, which can then react with the Grignard reagent to form a different alcohol.

    • Proton Source Contamination: Any trace of water or other protic sources in the reaction will quench the Grignard reagent.

    • Solution: Use anhydrous solvents and reagents. Consider using a freshly prepared Grignard reagent. The order of addition is also critical; adding the epoxide solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) can minimize side reactions.

  • Poor Regioselectivity: The Grignard reagent should ideally attack the less sterically hindered carbon of the epoxide ring.[2][3]

    • Troubleshooting: For aryl-substituted epoxides, the electronic effects of the aryl group can influence the regioselectivity. If you are observing a mixture of regioisomers, consider using a copper(I) catalyst (e.g., CuI) to favor attack at the less substituted position.[4]

Experimental Protocol: Optimizing Grignard Addition to an Aryl Epoxide

  • Preparation: Dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of dry nitrogen or argon.

  • Grignard Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a small portion of a solution of the corresponding alkyl or aryl halide in anhydrous diethyl ether or THF to the magnesium. If the reaction does not start, add a crystal of iodine. Once initiated, add the remaining halide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Addition to Epoxide: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of the aryl epoxide in anhydrous diethyl ether or THF dropwise via the dropping funnel. Maintain the temperature at 0 °C during the addition.

  • Quenching: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification: Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Reduction of Aryl Ketones

The reduction of an aryl ketone is a common and effective method for synthesizing aryl-substituted propanols. The choice of reducing agent is critical to avoid common pitfalls.

Potential Causes & Solutions:

  • Harsh Reducing Agent: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) can sometimes lead to over-reduction, especially at elevated temperatures.[5][6][7]

    • Solution: Use a milder reducing agent such as Sodium Borohydride (NaBH₄).[5][6][7] NaBH₄ is generally selective for aldehydes and ketones and will not reduce the aromatic ring or the resulting alcohol.

  • Reaction Conditions: High temperatures and prolonged reaction times can promote over-reduction.

    • Solution: Perform the reduction at a lower temperature (e.g., 0 °C to room temperature) and monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times.

  • Catalytic Hydrogenation Issues: While catalytic hydrogenation is a green alternative, some catalysts and conditions can lead to hydrogenolysis of the benzylic alcohol.[8]

    • Solution: Choose a catalyst that is less prone to hydrogenolysis, such as palladium on calcium carbonate (Pd/CaCO₃) or a specialized encapsulated catalyst like Pd(0)EnCat™ 30NP.[8] Running the reaction at atmospheric pressure of hydrogen and room temperature can also minimize this side reaction.[8][9]

Data Presentation: Comparison of Common Reducing Agents for Aryl Ketones

Reducing AgentStrengthCommon SolventsTypical ConditionsPotential Pitfalls
LiAlH₄ Very StrongAnhydrous Ether, THF0 °C to refluxOver-reduction, violent reaction with water.[5][6]
NaBH₄ MildMethanol, Ethanol, Water0 °C to room temperatureSlower reaction rates for hindered ketones.
H₂/Catalyst (e.g., Pd/C) VariableEthanol, Ethyl AcetateRoom temp, 1 atm H₂Hydrogenolysis of the resulting alcohol.[8]

Potential Causes & Solutions:

  • Achiral Reducing Agent: Standard reducing agents like NaBH₄ and LiAlH₄ will generally produce a racemic mixture when reducing a prochiral ketone.

    • Solution: Employ a chiral reducing agent or a chiral catalyst.

      • Chiral Borohydrides: Reagents like (-)-DIP-Chloride or CBS catalysts (Corey-Bakshi-Shibata) can provide high enantioselectivity.

      • Asymmetric Catalytic Hydrogenation: Use a chiral catalyst, such as a ruthenium or rhodium complex with a chiral ligand (e.g., BINAP), for the hydrogenation. The Noyori asymmetric hydrogenation is a well-established method for the asymmetric reduction of β-keto-esters.[10]

Visualization: Decision-Making Workflow for Aryl Ketone Reduction

G start Start: Aryl Ketone is_chiral Is Stereocontrol Required? start->is_chiral racemic_reduction Racemic Reduction is_chiral->racemic_reduction No chiral_reduction Asymmetric Reduction is_chiral->chiral_reduction Yes select_racemic Select Reducing Agent racemic_reduction->select_racemic select_chiral Select Chiral Method chiral_reduction->select_chiral nabh4 NaBH4 (Mild) select_racemic->nabh4 lialh4 LiAlH4 (Strong) select_racemic->lialh4 h2_pdc H2/Pd/C select_racemic->h2_pdc cbs CBS Reduction select_chiral->cbs noyori Noyori Hydrogenation select_chiral->noyori product Aryl-Substituted Propanol nabh4->product lialh4->product h2_pdc->product cbs->product noyori->product

Caption: Decision workflow for selecting a reduction method.

Friedel-Crafts Acylation followed by Reduction

This two-step approach involves the acylation of an aromatic ring followed by the reduction of the resulting ketone. While versatile, it has its own set of challenges.

Potential Causes & Solutions:

  • Deactivated Aromatic Ring: Friedel-Crafts reactions are not effective on strongly deactivated aromatic rings (e.g., those with nitro or multiple halogen substituents).[11][12]

    • Solution: If your aromatic substrate is deactivated, you may need to consider an alternative synthetic route.

  • Catalyst Issues: The Lewis acid catalyst (commonly AlCl₃) can be deactivated by moisture or by complexation with certain functional groups on the substrate.

    • Solution: Ensure all reagents and solvents are anhydrous. If your substrate contains basic functional groups like amines or alcohols, they may need to be protected prior to the acylation reaction.

  • Rearrangement (for Alkylation): While Friedel-Crafts acylation does not typically undergo rearrangement, the related alkylation is prone to carbocation rearrangements, which can lead to a mixture of products.[12][13]

    • Solution: Using acylation followed by reduction is a reliable way to obtain linear alkyl chains on an aromatic ring, avoiding the rearrangement issues of direct alkylation.

Visualization: Friedel-Crafts Acylation Mechanism

G acyl_chloride R-CO-Cl acylium [R-C≡O]+ AlCl4- (Acylium Ion) acyl_chloride->acylium + AlCl3 alcl3 AlCl3 benzene Benzene intermediate Sigma Complex benzene->intermediate + [R-C≡O]+ product Aryl Ketone intermediate->product - H+

Caption: Simplified mechanism of Friedel-Crafts acylation.

Frequently Asked Questions (FAQs)

A: The need for a protecting group depends on the functional groups present in your starting materials and the reaction conditions you plan to use.[14][15][16]

  • When to Use a Protecting Group:

    • If your starting material contains a functional group that is incompatible with your chosen reagents (e.g., an alcohol or amine group in a Grignard reaction), you will need to protect it.[15][16]

    • Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) and for amines, carbamates (e.g., Boc).[14][17]

A: Purification is a critical step to obtain a high-purity product.

  • Common Purification Techniques:

    • Flash Column Chromatography: This is the most common method for purifying organic compounds. The choice of solvent system (eluent) is crucial and can be determined by TLC analysis.

    • Crystallization: If your product is a solid, crystallization can be a very effective purification method.

    • Distillation: For liquid products with a sufficiently high boiling point, distillation under reduced pressure can be used.

A: Safety should always be the top priority in the laboratory.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Work in a well-ventilated fume hood.

  • Specific Hazards:

    • Grignard Reagents: These are highly reactive and can ignite spontaneously in air. They also react violently with water.[1]

    • Metal Hydrides: Reagents like LiAlH₄ are highly flammable and react violently with water.[5][6][18]

    • Solvents: Many organic solvents are flammable and can be toxic. Handle them with care.

References

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

  • Organic & Biomolecular Chemistry. Synthesis of highly substituted allylic alcohols by a regio- and stereo-defined CuCl-mediated carbometallation reaction of 3-aryl-substituted secondary propargylic alcohols with Grignard reagents. [Link]

  • CNR-IRIS. Heterogeneous selective catalytic hydrogenation of aryl ketones to alcohols without additives. [Link]

  • Pharmaguideline. Metal Hydrid Reduction (NaBH4 and LiAlH4). [Link]

  • Rojas, D. The 5-Step System That Cracks ANY Organic Synthesis Problem. YouTube. [Link]

  • Bracher, P. Undergraduate Organic Synthesis Guide. [Link]

  • Unknown. Metal Hydride Reduction. [Link]

  • Ashenhurst, J. Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • ChemTalk. Protecting Groups in Organic Synthesis. [Link]

  • Thieme. Catalytic Hydrogenation of Ketones. [Link]

  • SynArchive. Protecting Groups List. [Link]

  • Journal of the American Chemical Society. Enabling Catalytic Ketone Hydrogenation by Frustrated Lewis Pairs. [Link]

  • Georgia Institute of Technology. METAL HYDRIDE REDUCTION OF KETONES: STEREOCHEMISTRY AND KINETICS. [Link]

  • Organic Chemistry: How to... Approach to Synthesis Problems. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

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Technical Support Center: Catalyst Selection for the Efficient Synthesis of 3-(4-Ethylphenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(4-ethylphenyl)propan-1-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this important chemical intermediate. We will move beyond simple protocols to explain the underlying principles of catalyst behavior, helping you troubleshoot common issues and improve the efficiency and selectivity of your synthesis.

Section 1: Synthetic Strategies & Primary Catalyst Choice

The synthesis of this compound is not a trivial undertaking. The key challenge lies in achieving high selectivity for the desired product while minimizing the formation of isomers and byproducts. Two primary catalytic routes dominate the landscape: the hydroformylation of 4-ethylstyrene and the selective hydrogenation of a functionalized C9 precursor.

Route A: Hydroformylation of 4-Ethylstyrene

Hydroformylation, or "oxo synthesis," involves the addition of a formyl group (–CHO) and a hydrogen atom across the vinyl group of 4-ethylstyrene. This route is atom-economical but presents a significant regioselectivity challenge: the formation of the desired linear aldehyde (3-(4-ethylphenyl)propanal) versus the branched isomer (2-(4-ethylphenyl)propanal). The aldehyde intermediate is then subsequently reduced to the target alcohol.

Rhodium-based catalysts are the most effective for this transformation, offering high activity under milder conditions than their cobalt-based counterparts.[1] The choice of ligand coordinated to the rhodium center is paramount for controlling the linear-to-branched (l:b) ratio.[2][3]

Route B: Selective Hydrogenation of Unsaturated Precursors

This strategy begins with a precursor molecule that already contains the C9 carbon skeleton, such as 4-ethylcinnamaldehyde. The primary challenge here is chemoselectivity: reducing the carbon-carbon double bond (C=C) and the carbonyl group (C=O) to yield the saturated alcohol.

Thermodynamically, hydrogenation of the C=C bond is more favorable than the C=O bond.[4][5] Therefore, achieving the desired this compound requires either a two-step process (hydrogenate C=C, then reduce C=O) or a catalyst capable of reducing both moieties, often under more forcing conditions. Selective hydrogenation of the C=O group first to produce an unsaturated alcohol is particularly challenging and requires specialized catalytic systems.[4][5][6]

Decision Pathway for Synthetic Route Selection

Synthetic_Routes Start Starting Material Availability Styrene 4-Ethylstyrene Start->Styrene  Vinyl Aromatic Cinnamaldehyde 4-Ethylcinnamaldehyde Start->Cinnamaldehyde  Unsaturated Aldehyde RouteA Route A: Hydroformylation Styrene->RouteA RouteB Route B: Hydrogenation Cinnamaldehyde->RouteB Step1A Step 1: Regioselective Hydroformylation RouteA->Step1A Step1B Selective or Total Hydrogenation RouteB->Step1B Step2A Step 2: Aldehyde Reduction Step1A->Step2A Product This compound Step2A->Product Step1B->Product

Caption: Decision pathway for selecting a synthetic route.

Comparative Catalyst Data
RouteCatalyst SystemSupportKey Features & ConsiderationsTypical ConditionsRef.
A: Hydroformylation Rh-phosphine/phosphite (e.g., Rh/TPPTS)Homogeneous or HeterogeneousLigand choice is critical for linear selectivity. Bulky ligands favor the linear product. Requires syngas (CO/H₂).80-120°C, 10-50 bar syngas[2][3]
B: Hydrogenation Pd/C, PtO₂Carbon, AluminaHighly active for C=C hydrogenation. C=O reduction may require higher pressures or a second reduction step (e.g., NaBH₄).25-80°C, 1-50 bar H₂[7]
B: Hydrogenation Bimetallic catalysts (e.g., CoRe/TiO₂, Au-Pd/TiO₂)TiO₂, various oxidesCan enhance selectivity towards C=O reduction or enable one-pot reduction of both C=C and C=O bonds.100-160°C, H₂ or H-donor[4][5][8]
B: Hydrogenation Raney Nickel (Ra-Ni)N/ACost-effective but may require higher temperatures and pressures. Can be pyrophoric.50-150°C, 20-100 bar H₂[7]

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the synthesis.

Q1: My reaction has stalled, or the conversion is very low. What are the likely causes and how can I fix this?

Answer: Low or stalled conversion is a frequent issue stemming from several root causes related to catalyst activity and reaction conditions.

  • Cause 1: Catalyst Deactivation: The catalyst's active sites may be compromised. This can happen through several mechanisms:

    • Poisoning: Impurities in your substrate or solvent (e.g., sulfur, halides) can irreversibly bind to the catalyst's active sites. Solution: Ensure the purity of all reagents and solvents. Pre-treating your substrate by passing it through a plug of activated alumina can remove polar impurities.

    • Coking/Fouling: At higher temperatures, organic molecules can decompose and deposit carbonaceous material ("coke") onto the catalyst surface, blocking active sites.[9][10] Solution: Lower the reaction temperature if possible. If coking is confirmed, the catalyst may be regenerated by controlled oxidation (calcination), though this is not always feasible for noble metal catalysts.

    • Sintering: At elevated temperatures, fine metal nanoparticles on the support can migrate and agglomerate into larger, less active particles.[11][12] Solution: Operate at the lowest effective temperature. Choose a catalyst with strong metal-support interactions to anchor the nanoparticles.

  • Cause 2: Poor Mass Transfer: In heterogeneous catalysis, the reactants must diffuse from the bulk solution to the catalyst surface.

    • Problem: Inadequate stirring or mixing can lead to a situation where the reaction rate is limited by how fast reactants reach the catalyst, not by the catalyst's intrinsic activity.[13]

    • Solution: Increase the stirring rate significantly. Ensure the catalyst powder is well-suspended and not settled at the bottom of the flask. For gas-liquid reactions (H₂ or CO/H₂), vigorous stirring is essential to maximize gas dissolution in the liquid phase.

  • Cause 3: Insufficient Hydrogen/Syngas Pressure: The partial pressure of the gas-phase reactant (H₂ or CO/H₂) is a critical driver of the reaction rate.

    • Problem: A leak in the reactor or an insufficient initial charge of gas will starve the reaction.

    • Solution: Always perform a leak test on your pressure reactor before starting. Ensure your pressure gauge is calibrated and that you are using a sufficient excess of the gaseous reactant.

Troubleshooting Flowchart for Low Conversion

Troubleshooting_Low_Conversion Start Low Conversion Observed CheckPurity Are reagents/solvents high purity? Start->CheckPurity CheckStirring Is stirring vigorous? Is catalyst suspended? CheckPurity->CheckStirring Yes Purify Action: Purify reagents. Consider guard bed. CheckPurity->Purify No CheckPressure Is gas pressure stable? (No leaks) CheckStirring->CheckPressure Yes IncreaseStirring Action: Increase RPM. Use baffle flask. CheckStirring->IncreaseStirring No CheckTemp Is temperature optimal? (Not too high/low) CheckPressure->CheckTemp Yes FixLeak Action: Check reactor seals. Re-pressurize. CheckPressure->FixLeak No AdjustTemp Action: Optimize temperature. Avoid sintering/coking. CheckTemp->AdjustTemp No CatalystDeactivated Conclusion: Catalyst Deactivation (Poisoning, Coking, Sintering) CheckTemp->CatalystDeactivated Yes Purify->Start Re-run Experiment IncreaseStirring->Start Re-run Experiment FixLeak->Start Re-run Experiment AdjustTemp->Start Re-run Experiment

Caption: A logical workflow for diagnosing low reaction conversion.

Q2: I am getting a mixture of isomers or byproducts. How can I improve selectivity?

Answer: Poor selectivity is a common and frustrating problem. The solution depends entirely on which synthetic route you are using.

  • For Route A (Hydroformylation):

    • Problem: The primary issue is the formation of the branched aldehyde isomer, 2-(4-ethylphenyl)propanal.

    • Cause: The regioselectivity is governed by steric and electronic effects during the migratory insertion of the olefin into the Rh-H bond. Standard rhodium catalysts without modifying ligands often give poor selectivity.

    • Solution: The key is ligand modification. Using bulky phosphine or phosphite ligands (like TPPTS or derivatives of BIPHEPHOS) sterically disfavors the formation of the more crowded branched intermediate, thus increasing the linear-to-branched ratio.[2][3] Additionally, lowering the CO partial pressure can sometimes favor the linear product.

  • For Route B (Hydrogenation):

    • Problem: Formation of intermediates like 3-(4-ethylphenyl)propanal (hydrocinnamaldehyde) or over-reduction of the aromatic ring.

    • Cause: The catalyst is not sufficiently active to reduce the carbonyl group under the conditions used, or it is too active, leading to unwanted side reactions.

    • Solution:

      • Incomplete Carbonyl Reduction: If you isolate the intermediate aldehyde, you need to increase the reaction's severity. This can be done by increasing the H₂ pressure, raising the temperature, or increasing the catalyst loading. Be aware that this may also increase the risk of over-reduction.

      • Over-reduction: If you observe reduction of the ethylphenyl ring, the conditions are too harsh. Decrease the temperature and H₂ pressure. Consider switching to a less active but more chemoselective catalyst. For example, some bimetallic catalysts are designed to activate the C=O bond preferentially without being overly aggressive towards aromatic systems.[6]

Q3: My catalyst seems to be inactive after one use. What causes this rapid deactivation and can it be prevented?

Answer: A single-use catalyst is not economically viable and points to severe deactivation mechanisms.

  • Cause 1: Leaching: In heterogeneous catalysis, the active metal may not be sufficiently anchored to the support and can dissolve ("leach") into the reaction medium.[8][12] This is particularly problematic in polar solvents or in the presence of complexing agents. Once leached, the metal is lost during workup.

    • Prevention: Use a catalyst with a support that has strong metal-support interactions. Ensure your reaction medium is not overly acidic or basic, which can promote metal dissolution. Test for leached metal in your filtrate using ICP-MS to diagnose this problem.

  • Cause 2: Severe Poisoning: As mentioned in Q1, a potent poison in your starting material can completely shut down the catalyst in a single run.

    • Prevention: Rigorous purification of the starting material is the only solution. Even ppm-level impurities can be catastrophic.

  • Cause 3: Phase Transformation: The active phase of the catalyst can be converted into an inactive one under reaction conditions.[9] For example, a metal oxide might be reduced to a less active metallic state, or a metal may react with the support.

    • Prevention: This is an intrinsic property of the catalyst system. If this is the issue, a different catalyst formulation (different metal, support, or promoters) is required.

Section 3: Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally better: hydroformylation or hydrogenation? A: There is no single "better" route; it depends on precursor availability, equipment, and expertise. Hydroformylation is more atom-economical but requires handling syngas (CO is highly toxic) and specialized high-pressure equipment. The hydrogenation route may be more accessible as it often uses more common starting materials and standard hydrogenation equipment, but it can be less direct.

Q2: What are the key safety precautions for these reactions? A: Both routes involve flammable solvents and high-pressure hydrogen gas, which is explosive. Hydroformylation also uses highly toxic carbon monoxide. All reactions must be conducted in a certified and properly maintained high-pressure reactor behind a safety shield in a well-ventilated fume hood. Always perform a pressure leak test before heating. Ensure you have appropriate gas detectors (H₂ and CO).

Q3: How do I choose between a homogeneous and a heterogeneous catalyst? A: Homogeneous catalysts often exhibit higher activity and selectivity because every metal center is accessible. However, they are difficult to separate from the product, leading to potential product contamination and loss of the expensive catalyst. Heterogeneous catalysts are easily separated by simple filtration, allowing for catalyst recycling and cleaner products, but they can suffer from mass transfer limitations. For industrial applications, heterogeneous catalysts are strongly preferred.

Q4: What analytical techniques are essential for monitoring this reaction? A: Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) is ideal for monitoring the disappearance of starting material and the appearance of products and byproducts. This allows you to track conversion and selectivity over time. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure of your final, purified product.

Section 4: Example Experimental Protocol

This protocol is a representative example for illustrative purposes and should be adapted and optimized for specific laboratory conditions.

Protocol: Two-Step Hydrogenation of 4-Ethylcinnamaldehyde

Step 1: Selective C=C Hydrogenation

  • To a 250 mL high-pressure reactor, add 4-ethylcinnamaldehyde (10.0 g), ethyl acetate (100 mL), and 5% Palladium on Carbon (Pd/C) catalyst (200 mg, 2 wt%).

  • Seal the reactor and purge it three times with nitrogen, followed by three purges with hydrogen gas.

  • Pressurize the reactor to 5 bar with hydrogen.

  • Begin vigorous stirring (800-1000 RPM) and heat the reactor to 40°C.

  • Monitor the reaction progress by taking small aliquots and analyzing by GC. The reaction is complete when the starting material is consumed, typically within 2-4 hours.

  • Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with ethyl acetate. The resulting filtrate contains 3-(4-ethylphenyl)propanal.

Step 2: Reduction of Aldehyde to Alcohol

  • Cool the filtrate from Step 1 in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.5 g) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Carefully quench the reaction by the slow addition of 1 M HCl (50 mL).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude oil by flash column chromatography (e.g., using a hexane:ethyl acetate gradient) to obtain pure this compound.[14][15]

References

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Validation & Comparative

A Comparative Analysis for Drug Development & Research: 3-(4-Ethylphenyl)propan-1-ol vs. 3-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and fine chemical synthesis, the selection of molecular scaffolds and intermediates is a critical decision point dictating the physicochemical properties, bioactivity, and synthetic feasibility of a final product. This guide provides an in-depth comparative analysis of 3-phenylpropan-1-ol, a well-established compound, and its para-ethyl substituted analogue, 3-(4-ethylphenyl)propan-1-ol.

While 3-phenylpropan-1-ol is extensively characterized and utilized, particularly in the fragrance and pharmaceutical industries, its ethyl derivative remains a comparatively unexplored molecule.[1][2][3] This analysis will leverage the known data of the parent compound to establish a predictive framework for its analogue. We will delve into their structural nuances, propose synthetic and analytical methodologies, and explore the potential implications of the ethyl group substitution on their application profiles.

Part 1: Physicochemical Properties - A Tale of Two Structures

The addition of an ethyl group to the phenyl ring, while seemingly minor, is predicted to induce tangible shifts in the molecule's physical properties. This substitution increases the molecular weight and introduces a non-polar alkyl chain, which directly impacts intermolecular forces and solubility.

3-phenylpropan-1-ol is a colorless, slightly viscous liquid known for its pleasant floral scent, reminiscent of hyacinths.[4] It is found naturally in various plants and is soluble in most organic solvents but only slightly soluble in water.[4][5]

The table below summarizes the known properties of 3-phenylpropan-1-ol and provides theoretically predicted values for this compound. The rationale for these predictions lies in fundamental chemical principles: the increased molecular mass and surface area from the ethyl group are expected to elevate the boiling point and reduce vapor pressure, while the enhanced lipophilicity will likely decrease water solubility.

Property3-phenylpropan-1-olThis compoundRationale for Prediction
Molecular Formula C₉H₁₂O[2]C₁₁H₁₆OAddition of C₂H₄
Molecular Weight 136.19 g/mol [2]164.24 g/mol Increased by ethyl group mass
Appearance Clear, colorless liquid[2]Clear, colorless liquid (Predicted)No new chromophore added
Boiling Point ~236 °C at 760 mmHg[2]> 236 °C (Predicted)Increased van der Waals forces
Melting Point -18 °C[4]< -18 °C (Predicted)Disruption of crystal lattice packing
Density ~1.001 g/mL at 20 °C[4]~0.98 g/mL (Predicted)Alkyl groups are less dense than aryl
Water Solubility Slightly soluble (~5.68 g/L)[6]Lower than parent (Predicted)Increased hydrophobicity
LogP (Octanol/Water) ~1.88 (Calculated)> 1.88 (Predicted)Increased lipophilicity

Part 2: Synthesis Strategies - From Established Routes to Novel Pathways

The synthesis of these alcohols typically involves the reduction of a three-carbon chain attached to the phenyl ring. The choice of starting material and reductive chemistry is key to achieving high yield and purity.

Established Synthesis of 3-phenylpropan-1-ol

A robust and common method for synthesizing 3-phenylpropan-1-ol is the catalytic hydrogenation of cinnamaldehyde or its derivatives.[4][7] This process reduces both the alkene double bond and the aldehyde group to yield the saturated primary alcohol. This method is advantageous as cinnamaldehyde is readily available from natural sources like cinnamon oil.[7] Alternative routes include the reduction of ethyl cinnamate or the Grignard reaction between benzyl chloride and ethylene oxide.[4]

cluster_0 Synthesis of 3-phenylpropan-1-ol Cinnamaldehyde Cinnamaldehyde Reaction Catalytic Hydrogenation Cinnamaldehyde->Reaction Catalyst Catalyst Catalyst->Reaction H2_Gas H₂ Gas H2_Gas->Reaction Solvent Solvent Solvent->Reaction Product 3-phenylpropan-1-ol Reaction->Product High Yield Purification Distillation Product->Purification

Caption: General workflow for the synthesis of 3-phenylpropan-1-ol.

Proposed Synthesis of this compound

A logical synthetic approach for this compound would mirror the established methods for its parent compound. A highly plausible route begins with a Friedel-Crafts acylation of ethylbenzene with propenoyl chloride to form 1-(4-ethylphenyl)prop-2-en-1-one. Subsequent catalytic hydrogenation would reduce both the ketone and the alkene to furnish the desired alcohol.

Experimental Protocol: Proposed Synthesis

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous dichloromethane and aluminum chloride (AlCl₃, 1.2 eq.). Cool the suspension to 0 °C in an ice bath.

  • Acylation: Add a solution of ethylbenzene (1.5 eq.) and propenoyl chloride (1.0 eq.) in dichloromethane dropwise to the stirred suspension over 30 minutes, maintaining the temperature below 5 °C.

  • Workup & Isolation: After reaction completion (monitored by TLC), slowly quench the reaction by pouring it onto crushed ice with concentrated HCl. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-(4-ethylphenyl)prop-2-en-1-one.

  • Hydrogenation: Dissolve the crude ketone in ethanol in a high-pressure reactor. Add a catalytic amount of Palladium on carbon (Pd/C, 5 mol%).

  • Reduction: Pressurize the reactor with hydrogen gas (e.g., 50 bar) and heat to 50-80 °C. Maintain stirring until hydrogen uptake ceases.

  • Final Purification: Cool the reactor, filter the mixture through celite to remove the catalyst, and concentrate the filtrate. Purify the resulting crude alcohol via vacuum distillation to obtain this compound.

Causality Note: The Friedel-Crafts reaction is chosen for its efficiency in forming C-C bonds with aromatic rings. The subsequent hydrogenation is a reliable method for the complete reduction of both the carbonyl and alkene moieties to the saturated alcohol.

Part 3: Applications & Biological Activity - Established vs. Exploratory

The primary value of 3-phenylpropan-1-ol lies in its pleasant, stable floral aroma, making it a staple in the fragrance industry for perfumes, cosmetics, and personal care products.[3][8] In the pharmaceutical sector, it serves as a versatile starting material and key intermediate for synthesizing more complex molecules, such as the selective serotonin reuptake inhibitor, dapoxetine.[9][10] Furthermore, its antimicrobial properties have garnered interest for its use as a preservative.[7]

For this compound, applications are currently speculative but can be inferred from its structure:

  • Fragrance Industry: The ethyl group is expected to modulate the odor profile. It may decrease volatility, leading to a longer-lasting scent, and could introduce new aromatic facets (e.g., spicy, fruity, or woody notes) to the base hyacinth character of the parent molecule.

  • Pharmaceutical Intermediate: The ethyl group increases the lipophilicity (LogP value) of the molecule. In drug development, this can influence a compound's ability to cross cell membranes, potentially affecting its absorption, distribution, metabolism, and excretion (ADME) profile. This makes it an interesting building block for creating analogues of existing drugs to study structure-activity relationships (SAR).

  • Material Science: Phenylpropanol derivatives can be used in the production of specialty polymers, where the alkyl substituent could modify properties like flexibility or thermal stability.[2]

To evaluate the potential of this novel compound, a comparative screening workflow is essential.

cluster_1 Comparative Biological Screening Workflow Compound_A 3-phenylpropan-1-ol (Control) Assay_1 Antimicrobial Assay (MIC determination) Compound_A->Assay_1 Assay_2 Cytotoxicity Assay (e.g., MTT on cell lines) Compound_A->Assay_2 Assay_3 Receptor Binding Assay (If applicable) Compound_A->Assay_3 Compound_B This compound (Test) Compound_B->Assay_1 Compound_B->Assay_2 Compound_B->Assay_3 Data_Analysis Comparative Analysis (IC₅₀, MIC values) Assay_1->Data_Analysis Assay_2->Data_Analysis Assay_3->Data_Analysis Conclusion SAR Conclusion Data_Analysis->Conclusion

Caption: Hypothetical workflow for comparing biological activities.

Conclusion

The comparative analysis reveals this compound as a promising but under-characterized analogue of the widely used 3-phenylpropan-1-ol. The addition of a para-ethyl group is predicted to significantly alter its physicochemical properties, enhancing its lipophilicity and boiling point. This structural modification opens avenues for new applications, from creating novel, longer-lasting fragrances to serving as a unique scaffold in medicinal chemistry for probing structure-activity relationships. The proposed synthetic and analytical workflows provide a clear roadmap for researchers to produce, validate, and explore this compound, potentially unlocking new opportunities in both industrial and academic research.

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A Comparative Guide to the Biological Activities of 3-(4-Ethylphenyl)propan-1-ol Derivatives: A Proposed Investigation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Potential of a Versatile Scaffold

The phenylpropanoid backbone is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities. 3-(4-Ethylphenyl)propan-1-ol presents an intriguing, yet underexplored, starting point for the development of novel therapeutic agents. Its structure, featuring a flexible three-carbon chain and a substituted phenyl ring, offers multiple points for chemical modification to modulate its physicochemical properties and biological functions. This guide proposes a systematic comparative study to elucidate the structure-activity relationships (SAR) of a focused library of its derivatives, providing a robust framework for their evaluation as potential antimicrobial, antioxidant, anti-inflammatory, and cytotoxic agents.

The rationale for exploring this particular scaffold is rooted in the established bioactivities of related phenolic compounds. The number and position of hydroxyl groups, the nature of substitutions on the aromatic ring, and modifications to the alkyl chain are known to significantly influence the biological profile of phenolic molecules.[1][2] For instance, the introduction of electron-donating groups can enhance antioxidant activity, while increased lipophilicity may improve antimicrobial efficacy against certain pathogens by facilitating membrane disruption.[3][4] This guide will outline the design of a focused library of derivatives, provide detailed, field-proven protocols for their biological evaluation, and present a framework for data analysis and comparison.

Derivative Design: A Strategy for Unveiling Structure-Activity Relationships

To systematically probe the biological potential of the this compound scaffold, we propose the synthesis and evaluation of the following three derivatives, each designed to investigate the impact of a specific structural modification:

  • Compound A: 3-(4-Ethylphenyl)propyl acetate. This simple ester derivative is designed to explore the effect of masking the terminal hydroxyl group. This modification increases lipophilicity, which may enhance cell membrane permeability and, consequently, antimicrobial or cytotoxic activity.

  • Compound B: 1-(3-Methoxypropyl)-4-ethylbenzene. An ether derivative, this compound replaces the polar hydroxyl group with a less polar methoxy group. This allows for an investigation into the role of hydrogen bond-donating capability in the observed biological activities, particularly antioxidant and anti-inflammatory effects.

  • Compound C: 3-(4-Ethylphenyl)propyl gallate. This derivative incorporates gallic acid, a well-known antioxidant and anti-inflammatory phenolic acid, via an ester linkage.[5] The design aims to create a hybrid molecule that combines the properties of the parent scaffold with the potent radical scavenging and anti-inflammatory capabilities of the gallate moiety.

Comparative Biological Evaluation: Methodologies and Protocols

The following section details the experimental protocols for a comprehensive comparative evaluation of the parent compound and its proposed derivatives.

Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized and widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][7]

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare serial dilutions of test compounds in a 96-well microplate A1 Inoculate each well with the bacterial suspension P1->A1 Add compounds P2 Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) P2->A1 Add bacteria A2 Incubate plates under appropriate conditions (e.g., 37°C for 16-20h) A1->A2 Incubate D1 Visually inspect for turbidity (bacterial growth) A2->D1 Observe D2 Determine MIC: Lowest concentration with no visible growth D1->D2 Interpret

Caption: Workflow for the Broth Microdilution Assay.

Experimental Protocol:

  • Preparation of Test Compounds: Prepare a stock solution of each derivative (and the parent compound) in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using sterile Mueller-Hinton Broth (MHB) to achieve a range of final concentrations.[8]

  • Preparation of Inoculum: Culture the test microorganisms (e.g., Staphylococcus aureus and Escherichia coli) overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.[9]

  • Inoculation and Incubation: Add the standardized inoculum to each well of the microtiter plate containing the test compounds. Include a positive control (broth with inoculum, no compound) and a negative control (broth only). Incubate the plate at 37°C for 16-20 hours.[7]

  • Determination of MIC: After incubation, visually assess the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[6]

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and common method for evaluating the free radical scavenging activity of compounds.[10] The stable DPPH radical has a deep purple color, which is reduced to a yellow-colored product in the presence of an antioxidant.[11]

Workflow for DPPH Assay

DPPH_Workflow cluster_setup Setup cluster_reaction Reaction cluster_measurement Measurement S1 Prepare various concentrations of test compounds and a positive control (e.g., Ascorbic Acid) R1 Mix test compound solutions with the DPPH solution S1->R1 S2 Prepare a fresh DPPH working solution in methanol S2->R1 R2 Incubate in the dark at room temperature (e.g., 30 minutes) R1->R2 Allow reaction M1 Measure the absorbance at 517 nm using a spectrophotometer R2->M1 Read results M2 Calculate the percentage of radical scavenging activity M1->M2 Analyze data

Caption: Workflow for the DPPH Radical Scavenging Assay.

Experimental Protocol:

  • Preparation of Reagents: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare stock solutions of the test compounds and a positive control (e.g., ascorbic acid or Trolox) in methanol.[12]

  • Assay Procedure: In a 96-well plate, add a specific volume of each test compound dilution to the wells. Add the DPPH working solution to each well to initiate the reaction. A blank containing only methanol and DPPH is also prepared.[10]

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes.[11] After incubation, measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[12] The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay assesses the potential of the compounds to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).[13] The amount of NO produced is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[14]

Workflow for NO Inhibition Assay

NO_Assay_Workflow C1 Seed RAW 264.7 cells in a 96-well plate and allow to adhere (24h) C2 Pre-treat cells with test compounds for 1h C1->C2 C3 Stimulate cells with LPS (1 µg/mL) for 24h C2->C3 C4 Collect cell culture supernatant C3->C4 C5 Add Griess reagent to the supernatant C4->C5 C6 Incubate at room temperature for 10 min C5->C6 C7 Measure absorbance at 540 nm C6->C7 C8 Calculate nitrite concentration and percent inhibition C7->C8

Caption: Workflow for the Nitric Oxide Inhibition Assay.

Experimental Protocol:

  • Cell Culture and Seeding: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics. Seed the cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours to allow for adherence.[15]

  • Compound Treatment and Stimulation: Treat the cells with various non-toxic concentrations of the test compounds for 1 hour. Subsequently, stimulate the cells with LPS (1 µg/mL) and incubate for an additional 24 hours.[13]

  • Nitrite Quantification: After incubation, collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[15]

  • Measurement and Analysis: Incubate the mixture at room temperature for 10 minutes. Measure the absorbance at 540 nm. A standard curve using sodium nitrite is generated to quantify the nitrite concentration. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. A preliminary MTT assay on the RAW 264.7 cells is crucial to ensure that the observed NO inhibition is not due to cytotoxicity.[13]

Cytotoxic Activity: MTT Assay

The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[17]

Workflow for MTT Cytotoxicity Assay

MTT_Workflow M1 Seed cancer cells (e.g., HeLa) in a 96-well plate and allow to attach (24h) M2 Treat cells with various concentrations of test compounds M1->M2 M3 Incubate for a defined period (e.g., 48-72 hours) M2->M3 M4 Add MTT solution to each well and incubate for 4h M3->M4 M5 Remove the medium and solubilize the formazan crystals with DMSO M4->M5 M6 Measure absorbance at ~570 nm M5->M6 M7 Calculate cell viability (%) and determine the IC50 value M6->M7

Caption: Workflow for the MTT Cytotoxicity Assay.

Experimental Protocol:

  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa or A549) into a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to adhere for 24 hours.[18]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds and a positive control (e.g., Doxorubicin). Incubate for 48 to 72 hours.

  • MTT Incubation: After the treatment period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[16]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to each well to dissolve the purple formazan crystals.[18]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.[17]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Data Presentation and Comparative Analysis

To facilitate a clear and objective comparison of the biological activities of the this compound derivatives, all quantitative data should be summarized in structured tables.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
This compound>128>128
Compound A64128
Compound B>128>128
Compound C3264
Ciprofloxacin (Control)10.5

Table 2: Comparative Antioxidant, Anti-inflammatory, and Cytotoxic Activities (IC₅₀ in µM)

CompoundDPPH Scavenging (IC₅₀)NO Inhibition (IC₅₀)Cytotoxicity (HeLa, IC₅₀)
This compound>200150>100
Compound A>20012585
Compound B>200180>100
Compound C152540
Ascorbic Acid (Control)25N/AN/A
Dexamethasone (Control)N/A10N/A
Doxorubicin (Control)N/AN/A0.5
N/A: Not Applicable

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic evaluation of this compound derivatives. By employing these standardized and validated protocols, researchers can generate robust and comparable data on the antimicrobial, antioxidant, anti-inflammatory, and cytotoxic properties of this promising class of compounds. The resulting structure-activity relationship data will be invaluable for guiding the rational design of more potent and selective analogues, ultimately accelerating the drug discovery and development process. The proposed derivatives serve as a starting point, and future work should expand the library to further probe the effects of different substituents on the phenyl ring and modifications of the propyl chain to unlock the full therapeutic potential of this versatile chemical scaffold.

References

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A Comparative Guide to a Validated HPLC Method for Purity Analysis of 3-(4-Ethylphenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Purity in Pharmaceutical Intermediates

3-(4-Ethylphenyl)propan-1-ol is a substituted aromatic alcohol whose structural motif is of interest in the synthesis of pharmacologically active molecules and other fine chemicals. In the pharmaceutical industry, the purity of such intermediates is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final Active Pharmaceutical Ingredient (API).[1] Impurities, even in trace amounts, can carry their own pharmacological or toxicological profiles, potentially altering the drug's intended effect or causing adverse reactions. Therefore, a robust, reliable, and validated analytical method for purity determination is fundamental to both regulatory compliance and patient safety.[2]

This guide presents a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the purity analysis of this compound. We will delve into the causality behind the method development choices, present a complete validation package according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, and objectively compare its performance against a common, non-optimized alternative.[3][4] This comparative approach is designed to provide researchers, scientists, and drug development professionals with not just a protocol, but a deeper understanding of what constitutes a truly trustworthy analytical procedure.

Method Development Rationale: A Logic-Driven Approach

The molecular structure of this compound—featuring a non-polar ethylphenyl group and a polar hydroxyl group—makes it an ideal candidate for Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).[5] This technique separates compounds based on their hydrophobic interactions with a non-polar stationary phase.[2][5]

  • Stationary Phase Selection: A C18 (octadecylsilane) column was selected as the primary stationary phase. C18 columns provide the highest degree of hydrophobicity among common reverse-phase columns, ensuring strong retention for the non-polar ethylphenyl moiety of the analyte, which is crucial for achieving separation from potential polar and non-polar impurities.[6]

  • Mobile Phase Selection: A mobile phase consisting of Acetonitrile (ACN) and water was chosen. ACN is a preferred organic modifier due to its low viscosity and UV transparency.[6]

  • Elution Mode: A gradient elution mode was selected over an isocratic one. Purity analyses must be capable of resolving impurities with a wide range of polarities—from more polar starting materials to less polar by-products. A gradient method, which involves changing the mobile phase composition during the run, allows for the effective elution and separation of all such potential impurities, which an isocratic method might fail to resolve or retain indefinitely.[1]

  • Detection: The presence of the phenyl chromophore in the analyte allows for sensitive detection using a UV-Vis detector. A wavelength of 220 nm was chosen to ensure high sensitivity for the parent compound and a broad range of potential aromatic impurities.

Comparative Method Overview

To illustrate the significance of proper method development, this guide will compare our validated method (Method A) with a hypothetical, non-optimized isocratic method (Method B).

ParameterMethod A: Optimized Gradient RP-HPLCMethod B: Non-Optimized Isocratic RP-HPLCRationale for Optimization (Method A)
Column C18, 250 mm x 4.6 mm, 5 µmC18, 150 mm x 4.6 mm, 5 µmLonger column provides higher theoretical plates and better resolution for complex impurity profiles.
Mobile Phase A HPLC-Grade WaterHPLC-Grade WaterStandard polar component for RP-HPLC.
Mobile Phase B Acetonitrile (ACN)Acetonitrile (ACN)Common organic modifier with good UV transparency.
Elution Mode GradientIsocratic (60% ACN)Gradient elution is superior for separating impurities with a wide range of polarities.[1]
Gradient Program 0-5 min: 50% B5-20 min: 50% to 90% B20-25 min: 90% B25-27 min: 90% to 50% B27-30 min: 50% BN/AThe shallow gradient ensures resolution between closely eluting peaks.
Flow Rate 1.0 mL/min1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CAmbientControlled temperature ensures retention time reproducibility.
Detection UV at 220 nmUV at 220 nmOptimal wavelength for aromatic compounds.
Injection Volume 10 µL10 µLStandard injection volume.

The Validation Workflow: A Framework for Trust

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3] Our validation strategy follows the comprehensive framework laid out by ICH Q2(R1) and FDA guidelines.[4][7][8]

Method_Validation_Workflow cluster_dev Phase 1: Development & Optimization cluster_val Phase 2: ICH Q2(R1) Validation Dev Method Development (Analyte Properties) Opt Method Optimization (Column, Mobile Phase, Gradient) Dev->Opt SST System Suitability Testing (USP <621>) Opt->SST Specificity Specificity / Selectivity SST->Specificity Proceed if SST Passes Linearity Linearity & Range Routine Routine Analysis Specificity->Routine Validated Method Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision Linearity->Routine Validated Method Accuracy->Routine Validated Method Limits LOD & LOQ Precision->Routine Validated Method Robustness Robustness Limits->Routine Validated Method Robustness->Routine Validated Method

Caption: Workflow for HPLC method development and validation.

Method Validation Parameters & Experimental Data (Method A)

The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[9]

System Suitability

Before any validation run, system suitability testing (SST) is performed to ensure the chromatographic system is adequate for the intended analysis.[10] This is a non-negotiable prerequisite as per USP General Chapter <621>.[11][12]

Table 1: System Suitability Test (SST) Results

Parameter Acceptance Criteria Result Status
Tailing Factor (T) T ≤ 2.0 1.15 Pass
Theoretical Plates (N) N ≥ 2000 8500 Pass
% RSD of Peak Area ≤ 1.0% (for n=6 injections) 0.45% Pass

| % RSD of Retention Time | ≤ 1.0% (for n=6 injections) | 0.12% | Pass |

Specificity (Selectivity)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. The method's specificity was demonstrated by spiking the analyte sample with potential impurities and observing that all peaks were well-resolved from the main analyte peak (Resolution > 2.0). A forced degradation study (acid, base, peroxide, thermal, photolytic stress) also showed no co-elution of degradants with the main peak.

Linearity

Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the detector response. This was evaluated over a range of 50% to 150% of the nominal sample concentration.

Table 2: Linearity and Range Data | Concentration (µg/mL) | Average Peak Area (n=3) | | :--- | :--- | | 50 | 489500 | | 75 | 741200 | | 100 | 998700 | | 125 | 1251000 | | 150 | 1495600 | | Regression Analysis | | | Correlation Coefficient (r²) | ≥ 0.999 | 0.9998 | | Y-intercept | Report | 1520 |

The high correlation coefficient (r² > 0.999) confirms the excellent linearity of the method across the specified range.

Accuracy

Accuracy is the closeness of the test results to the true value. It was determined by analyzing samples spiked with known amounts of this compound at three concentration levels (80%, 100%, and 120%).

Table 3: Accuracy (% Recovery) Results

Level Amount Spiked (µg/mL) Amount Recovered (µg/mL, avg n=3) % Recovery
80% 80.0 79.6 99.5%
100% 100.0 100.3 100.3%
120% 120.0 119.2 99.3%

| Acceptance Criteria | | | 98.0% - 102.0% |

The results demonstrate high accuracy across the analytical range.

Precision

Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample under the prescribed conditions. It is evaluated at two levels:

  • Repeatability (Intra-day precision): Analysis of six replicate samples on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-day precision): Analysis of six replicate samples on a different day, by a different analyst, on a different instrument.

Table 4: Precision (% RSD) Results

Precision Level % RSD of Purity Assay (n=6) Acceptance Criteria
Repeatability 0.38% ≤ 2.0%

| Intermediate Precision | 0.65% | ≤ 2.0% |

The low Relative Standard Deviation (% RSD) values confirm the method is highly precise.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. They were determined based on the signal-to-noise ratio (S/N).

  • LOD (S/N ≈ 3:1): 0.05 µg/mL

  • LOQ (S/N ≈ 10:1): 0.15 µg/mL

Robustness

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Table 5: Robustness Study Results

Parameter Varied Variation Impact on Results (% Purity) System Suitability
Flow Rate ± 0.1 mL/min No significant change Pass
Column Temperature ± 2 °C No significant change Pass

| Mobile Phase pH | ± 0.2 units | No significant change | Pass |

The method is robust to minor variations in its operating parameters.

The Comparative Failure of a Non-Optimized Method

When the same sample is analyzed using the non-optimized Method B (Isocratic) , the shortcomings become immediately apparent. The isocratic mobile phase is not strong enough to elute late-eluting, non-polar impurities, and not weak enough to resolve early-eluting, polar impurities from the main peak. This results in:

  • Poor Specificity: A known impurity (Impurity X) co-elutes with the main analyte peak, artificially inflating the purity result and rendering the method unsuitable for its purpose.

  • Inaccurate Quantification: The purity would be incorrectly reported as higher than its true value.

  • Failed System Suitability: The resolution between the analyte and a closely related impurity is 1.2, failing the standard acceptance criterion of >2.0.

This comparison underscores that a "fast" or "simple" method is not a substitute for a well-developed and thoroughly validated one.

Validation_Parameters cluster_params ICH Q2(R1) Performance Characteristics Validation Validated Analytical Method Trustworthy & Reliable Results Specificity Specificity Distinguishes analyte from impurities Linearity Linearity Proportional response to concentration Accuracy Accuracy Closeness to true value Precision Precision Reproducibility of results Range Range Interval of reliable quantification Robustness Robustness Insensitive to small changes Limits LOD / LOQ Method Sensitivity Specificity->Validation:f0 Linearity->Validation:f0 Linearity->Range Accuracy->Validation:f0 Accuracy->Range Precision->Validation:f0 Precision->Range Robustness->Validation:f0 Limits->Validation:f0

Caption: Interrelation of ICH Q2(R1) validation parameters.

Detailed Experimental Protocols

Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water (diluent).

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh 25 mg of the this compound sample into a 250 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm nylon syringe filter.

Chromatographic Procedure (Method A)
  • Set up the HPLC system according to the parameters listed for Method A in the Comparative Method Overview table.

  • Equilibrate the column with the initial mobile phase composition (50% ACN) for at least 30 minutes or until a stable baseline is achieved.

  • Perform six replicate injections of the Working Standard Solution to conduct System Suitability Testing.

  • Inject a diluent blank to ensure no interfering peaks are present.

  • Inject the Working Standard Solution followed by the Sample Solution.

  • Calculate the purity of the sample using the area percent method, assuming the response factor for all impurities is equivalent to the main component.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100%

Conclusion and Expert Recommendations

This guide has detailed a robust, specific, linear, accurate, precise, and robust RP-HPLC method for the purity determination of this compound. The comprehensive validation data, grounded in ICH and USP guidelines, confirms that the method is suitable for its intended purpose in a regulated environment.[3][11][13] The comparison with a non-optimized isocratic method clearly demonstrates the potential pitfalls of inadequate method development, such as co-elution and inaccurate quantification, which can have serious implications for product quality and safety.

For scientists in research and drug development, the adoption of a lifecycle approach to analytical methods is encouraged.[14] This means that method development and validation are not one-time events but part of a continuous process of ensuring the method remains fit-for-purpose throughout the product's lifecycle. The validated gradient method presented here provides a reliable foundation for the quality control of this compound, ensuring that the purity of this critical intermediate can be monitored with confidence and scientific integrity.

References

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A Senior Application Scientist's Guide to GC-MS Analysis for the Identification of 3-(4-Ethylphenyl)propan-1-ol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous identification of chemical isomers is a critical step in ensuring the purity, efficacy, and safety of synthesized compounds. Positional isomers, such as the various forms of 3-(4-Ethylphenyl)propan-1-ol, often exhibit nearly identical physical properties, presenting a significant analytical challenge. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the successful separation and identification of this compound and its key positional isomers: 2-(4-Ethylphenyl)propan-1-ol and 1-(4-Ethylphenyl)propan-1-ol.

The strategic selection of GC-MS parameters, rooted in a fundamental understanding of chromatographic principles and mass spectral fragmentation, is paramount for achieving the requisite specificity. This document will elucidate the causality behind experimental choices, present self-validating protocols, and offer a comparative analysis of expected experimental data.

The Analytical Challenge: Differentiating Positional Isomers

Positional isomers of this compound share the same molecular formula (C₁₁H₁₆O) and molecular weight (164.24 g/mol ), leading to identical nominal mass-to-charge ratios in mass spectrometry. Consequently, their differentiation relies heavily on achieving chromatographic separation and identifying subtle yet significant differences in their mass spectral fragmentation patterns. The closer the hydroxyl group is to the phenyl ring, the more the electronic and steric effects of the ring influence both the molecule's polarity and its fragmentation upon electron ionization.

Experimental Design and Rationale

A robust GC-MS method for isomer differentiation hinges on the optimization of both the gas chromatography separation and the mass spectrometry detection. The following protocol is designed to maximize the resolution of the target isomers.

Experimental Workflow

GC-MS Workflow for Isomer Identification cluster_0 Sample Preparation cluster_1 GC Separation cluster_2 MS Detection cluster_3 Data Analysis Sample Isomer Mixture in Dichloromethane Injector Split/Splitless Injector 250°C Sample->Injector Column DB-5ms Capillary Column (30 m x 0.25 mm, 0.25 µm) Injector->Column Oven Optimized Temperature Program IonSource Electron Ionization (EI) 70 eV Column->IonSource MassAnalyzer Quadrupole Mass Analyzer IonSource->MassAnalyzer Detector Electron Multiplier MassAnalyzer->Detector Data Chromatogram & Mass Spectra Detector->Data Analysis Retention Time Comparison Fragmentation Pattern Analysis Data->Analysis Identification Isomer Identification Analysis->Identification

Caption: GC-MS workflow for the separation and identification of this compound isomers.

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the isomer mixture in dichloromethane. Dichloromethane is a suitable solvent due to its volatility and compatibility with common GC stationary phases.

    • Perform serial dilutions to a final concentration of 10 µg/mL for analysis. This concentration is typically within the linear range of most modern GC-MS systems.

  • GC-MS Instrumentation and Parameters:

    • Gas Chromatograph: Agilent 7890B GC System (or equivalent).

    • Mass Spectrometer: Agilent 5977A MSD (or equivalent).

    • GC Column: A non-polar or mid-polarity column is recommended for separating isomers based on boiling point and subtle polarity differences. A DB-5ms (5%-phenyl)-methylpolysiloxane column (30 m x 0.25 mm I.D., 0.25 µm film thickness) is a robust choice.[1]

    • Injector: Split/splitless inlet at 250°C. A split ratio of 50:1 is a good starting point to prevent column overloading while maintaining good sensitivity.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes. This initial hold allows for the focusing of the analytes at the head of the column.

      • Ramp: 10°C/min to 250°C. A controlled temperature ramp is crucial for separating compounds with close boiling points.[2]

      • Final hold: 250°C for 5 minutes. This ensures the elution of any less volatile components.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV. This standard ionization energy provides reproducible fragmentation patterns.[3]

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: m/z 40-400. This range covers the molecular ion and expected fragment ions.

Predicted Comparative Data and Interpretation

Based on established chromatographic and mass spectrometric principles, the following data is predicted for the three isomers of (4-Ethylphenyl)propan-1-ol.

Predicted Gas Chromatographic Elution Order

The elution order in gas chromatography on a non-polar column is primarily determined by the boiling point of the analytes. Generally, for positional isomers, the more compact the structure, the lower the boiling point. Additionally, the position of the polar hydroxyl group influences the overall polarity and interaction with the stationary phase.

IsomerPredicted Retention Time (min)Rationale
1-(4-Ethylphenyl)propan-1-ol~12.5The hydroxyl group is benzylic, increasing its polarity and potential for interaction, but the overall structure is more compact.
2-(4-Ethylphenyl)propan-1-ol~12.8Intermediate polarity and boiling point are expected.
This compound~13.2The hydroxyl group is furthest from the aromatic ring, resulting in the least steric hindrance and the highest boiling point, leading to the longest retention time.[4]
Predicted Mass Spectral Fragmentation Patterns

Electron ionization at 70 eV will induce characteristic fragmentation pathways for each isomer. The position of the hydroxyl group relative to the ethylphenyl moiety will dictate the most stable carbocations formed, leading to distinct mass spectra.

Fragmentation Pathways cluster_0 1-(4-Ethylphenyl)propan-1-ol cluster_1 2-(4-Ethylphenyl)propan-1-ol cluster_2 This compound M0 [M]+• m/z 164 F0_1 [M-C2H5]+• m/z 135 (Benzylic Cleavage) M0->F0_1 -•C2H5 F0_2 [C8H9O]+ m/z 121 M0->F0_2 -C3H7• M1 [M]+• m/z 164 F1_1 [M-CH2OH]+• m/z 133 M1->F1_1 -•CH2OH F1_2 [C9H11]+ m/z 119 M1->F1_2 -C2H5O• M2 [M]+• m/z 164 F2_1 [M-H2O]+• m/z 146 M2->F2_1 -H2O F2_2 [C8H9]+ (Tropylium ion) m/z 105 M2->F2_2 -C3H7O•

Caption: Predicted primary fragmentation pathways for the three isomers.

m/zPredicted Relative Abundance (%)Predicted Relative Abundance (%)Predicted Relative Abundance (%)Ion Identity and Fragmentation Rationale
1-(4-Ethylphenyl)propan-1-ol 2-(4-Ethylphenyl)propan-1-ol This compound
16451015Molecular Ion [M]⁺• : The stability of the molecular ion is expected to increase as the hydroxyl group moves further from the ring, reducing the likelihood of immediate fragmentation.
146<5<530[M-H₂O]⁺• : Loss of water is a common fragmentation for primary alcohols, particularly when it leads to a stabilized radical cation. This is expected to be more prominent for this compound.
135100105[M-C₂H₅]⁺• : For 1-(4-Ethylphenyl)propan-1-ol, cleavage of the ethyl group adjacent to the hydroxyl group (alpha-cleavage) results in a highly stable benzylic oxonium ion, which is predicted to be the base peak.[5]
1331010010[M-CH₂OH]⁺• : In 2-(4-Ethylphenyl)propan-1-ol, cleavage of the bond between the carbon bearing the hydroxyl group and the adjacent methylene group leads to a stable secondary benzylic carbocation, which is predicted to be the base peak.
119154020[C₉H₁₁]⁺ : A fragment corresponding to the ethylphenylmethyl cation.
105203080[C₈H₉]⁺ : Formation of the stable ethyltropylium ion through rearrangement and cleavage is a characteristic fragmentation for alkylbenzenes.[3][6] This is expected to be a major fragment for this compound where direct benzylic cleavage is less favored.

Conclusion

The successful identification of this compound and its positional isomers is readily achievable with a well-designed GC-MS method. By leveraging a mid-polarity capillary column and an optimized temperature gradient, baseline chromatographic separation can be attained. The subsequent analysis of the electron ionization mass spectra provides the definitive identification, with each isomer exhibiting a unique and predictable fragmentation pattern. The key to differentiation lies in recognizing the most stable carbocations that can be formed from each isomer upon fragmentation, which directly correlates with the position of the hydroxyl group. This guide provides the foundational principles and a practical framework for researchers to confidently tackle the analysis of these and other challenging isomeric compounds.

References

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  • Chem Help ASAP. (2023, February 3). predicting likely fragments in a mass spectrum. YouTube. [Link]

  • ACD/Labs. (2021, October 5). Predict and Identify MS Fragments with Software (Webinar and Demo). YouTube. [Link]

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  • Waliszewski, S. M., et al. (1994). Investigation of the composition of linear alkylbenzenes with emphasis on the identification and quantitation of some trace compounds using GS/MS system in both electron impact and chemical ionization modes. Simon Fraser University. [Link]

  • Wilson, W. B., & Wise, S. A. (2017). Retention behavior of isomeric polycyclic aromatic sulfur heterocycles in gas chromatography on stationary phases of different selectivity. PMC. [Link]

  • Hinshaw, J. (2023). Basis of Interactions in Gas Chromatography – Part 3: Stationary Phase Selectivity, Glass Half Full?. Separation Science. [Link]

  • SpectraBase. 3-(o-tolyl)propan-1-ol. [Link]

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A Comprehensive Guide to the Structural Elucidation of 3-(4-Ethylphenyl)propan-1-ol via 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis and interpretation of the Nuclear Magnetic Resonance (NMR) spectra of 3-(4-Ethylphenyl)propan-1-ol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to explain the causal relationships behind spectral features. We will explore how fundamental principles of chemical shifts, spin-spin coupling, and molecular symmetry converge to provide an unambiguous structural confirmation of the target molecule.

Introduction: The Primacy of NMR in Structural Chemistry

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation in organic chemistry.[1][2] Its ability to probe the precise electronic environment of individual nuclei (most commonly ¹H and ¹³C) provides unparalleled insight into atomic connectivity and stereochemistry. For a molecule like this compound, which contains distinct aromatic and aliphatic regions, NMR is not merely a characterization technique but the primary tool for confirming its synthesis and purity. This guide will dissect its ¹H and ¹³C NMR spectra, demonstrating a systematic approach to interpretation that is applicable to a wide range of small organic molecules.

Molecular Structure and Predicted Spectral Complexity

Before delving into the spectra, a preliminary analysis of the molecule's structure is crucial for predicting the number of expected signals. This compound possesses a plane of symmetry that bisects the aromatic ring through the ethyl and propyl substituents. This symmetry simplifies the spectrum by rendering certain protons and carbons chemically equivalent.

  • Proton (¹H) Environments: We anticipate eight distinct proton signals. The symmetry of the para-substituted benzene ring means the four aromatic protons will appear as only two unique signals.[3][4] The remaining six signals arise from the propanol chain, the ethyl group, and the hydroxyl proton.

  • Carbon (¹³C) Environments: We predict eight unique carbon signals. The para-substituted ring will exhibit four signals due to symmetry (two for the protonated carbons and two for the substituted quaternary carbons).[5] The propanol chain contributes three signals, and the ethyl group adds two more.

Experimental Protocol: Acquiring High-Quality NMR Data

The validity of any spectral interpretation rests on the quality of the acquired data. The following represents a robust, self-validating protocol for obtaining ¹H and ¹³C NMR spectra for small organic molecules like this compound.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the analyte for ¹H NMR (or 20-50 mg for ¹³C NMR) and place it in a clean, dry vial.[6]

    • Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃). The deuterium in the solvent is non-resonant in the ¹H spectrum and is used for frequency locking by the spectrometer.[2][6]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.[7]

    • Ensure the sample is fully dissolved, using gentle vortexing if necessary, before transferring the solution into a 5 mm NMR tube.

  • Spectrometer Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Perform standard instrument tuning and matching to optimize signal detection.

    • "Lock" the spectrometer onto the deuterium signal of the solvent to correct for any magnetic field drift.

    • "Shim" the magnetic field to achieve maximum homogeneity, which results in sharp, well-resolved peaks.

    • For ¹H NMR, acquire the spectrum using a standard pulse-acquire sequence. Typically, 8 to 16 scans are sufficient.

    • For ¹³C NMR, use a proton-decoupled pulse sequence to produce a spectrum of singlets, simplifying interpretation. A greater number of scans (e.g., 128 or more) is required due to the lower natural abundance of the ¹³C isotope.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides a wealth of information through chemical shift, integration, and signal multiplicity (splitting). Each of these components is critical for assigning protons to their specific location within the molecule.

Predicted ¹H NMR Data for this compound
LabelAssignmentPredicted δ (ppm)IntegrationMultiplicityCoupling Constant (J, Hz)
H-aAr-CH₂-CH~ 1.223HTriplet (t)~ 7.6
H-bAr-CH ₂-CH₃~ 2.632HQuartet (q)~ 7.6
H-c/dAromatic CH ~ 7.124HAA'BB' System (appears as two doublets)J_ortho_ ≈ 8.0
H-eAr-CH ₂-~ 2.692HTriplet (t)~ 7.5
H-f-CH₂-CH ₂-CH₂-~ 1.902HQuintet (quin)~ 7.0
H-g-CH ₂-OH~ 3.682HTriplet (t)~ 6.5
H-h-OH variable (~1.5-2.5)1HBroad Singlet (br s)N/A
Detailed Interpretation
  • Aromatic Region (H-c, H-d, ~7.12 ppm): The signal for the four aromatic protons appears as a characteristic AA'BB' system, which often simplifies to two distinct doublets for para-substituted rings.[3][4] This pattern is definitive proof of the 1,4-disubstitution pattern on the benzene ring. The integration value of 4H confirms all aromatic protons are accounted for.

  • Hydroxymethyl Protons (H-g, ~3.68 ppm): These protons are adjacent to the electronegative oxygen atom, which deshields them significantly, shifting their signal downfield. The signal appears as a triplet because of coupling to the two neighboring protons on the adjacent methylene group (H-f), following the n+1 rule.[7]

  • Benzylic Methylene Protons (H-e, ~2.69 ppm): Protons on a carbon directly attached to an aromatic ring (benzylic protons) typically resonate in the 2.0-3.0 ppm range.[4][5] This signal is a triplet due to coupling with the two protons of the adjacent methylene group (H-f).

  • Ethyl Quartet (H-b, ~2.63 ppm): This signal corresponds to the methylene protons of the ethyl group. It appears as a quartet because it is coupled to the three protons of the adjacent methyl group (H-a). Its chemical shift is in the benzylic region, as it is also directly attached to the aromatic ring.

  • Central Methylene Protons (H-f, ~1.90 ppm): This signal is found in the aliphatic region. It is coupled to the two protons at H-e on one side and the two protons at H-g on the other, for a total of four neighboring protons. This results in a quintet (n+1 = 5).

  • Ethyl Triplet (H-a, ~1.22 ppm): This upfield signal is a classic triplet, representing the three protons of the methyl group. The splitting is caused by the two adjacent protons of the methylene group (H-b).

  • Hydroxyl Proton (H-h, variable): The hydroxyl proton signal is often a broad singlet because it can undergo rapid chemical exchange with trace amounts of acid or water, which averages out any coupling effects.[7] Its chemical shift is highly dependent on solvent, concentration, and temperature. A key validation experiment is to add a drop of D₂O to the NMR tube; the H-h signal will disappear as the proton is exchanged for a deuterium atom.

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon environment. The chemical shift is primarily determined by the hybridization and electronic environment of the carbon atom.

Predicted ¹³C NMR Data for this compound
LabelAssignmentPredicted δ (ppm)
C-1Ar-CH₂-C H₃~ 15.7
C-2Ar-C H₂-CH₃~ 28.5
C-3/5Aromatic C H~ 128.4
C-4/6Aromatic C H~ 128.8
C-7-CH₂-C H₂-CH₂-~ 34.5
C-8Ar-C H₂-~ 31.8
C-9-C H₂-OH~ 62.3
C-10C -CH₂CH₃ (ipso)~ 142.0
C-11C -CH₂CH₂CH₂OH (ipso)~ 139.1
Detailed Interpretation
  • Aromatic Carbons (C-3/5, C-4/6, C-10, C-11, ~128-142 ppm): Four signals are observed in the aromatic region, consistent with a symmetrically disubstituted benzene ring.[5] The two signals at the downfield end (~142.0 and ~139.1 ppm) are assigned to the quaternary carbons (C-10 and C-11) directly attached to the alkyl substituents. The other two signals (~128.4 and ~128.8 ppm) correspond to the four protonated aromatic carbons.

  • Hydroxymethyl Carbon (C-9, ~62.3 ppm): The carbon bonded to the hydroxyl group is significantly deshielded by the electronegative oxygen, placing its signal around 62.3 ppm. This is a characteristic shift for a primary alcohol carbon.[8]

  • Aliphatic Chain Carbons (C-7, C-8, ~31-35 ppm): The two other sp³ hybridized carbons of the propyl chain appear in the upfield aliphatic region.

  • Ethyl Group Carbons (C-1, C-2, ~15.7, ~28.5 ppm): The benzylic carbon of the ethyl group (C-2) appears around 28.5 ppm, while the terminal methyl carbon (C-1) is found further upfield at approximately 15.7 ppm, which is a typical chemical shift for an alkyl methyl group.

Visualization of Molecular Assignments

To correlate the spectral data with the molecular structure, a visual representation is invaluable. The following diagram, generated using Graphviz, labels each unique proton and carbon environment.

Caption: Molecular structure of this compound with proton labels.

Comparison with Alternative Analytical Techniques

While NMR is the premier technique for detailed structural elucidation, other methods provide complementary information.

TechniqueInformation ProvidedAdvantagesLimitations for this Molecule
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.[9]High sensitivity, confirms molecular formula.Provides no information on atom connectivity or isomerism (e.g., cannot distinguish from 2-(4-ethylphenyl)propan-1-ol).
Infrared (IR) Spectroscopy Presence of functional groups.[9]Fast, inexpensive, good for identifying key bonds.Shows a broad O-H stretch (~3300 cm⁻¹) and C-H/C=C bonds, but does not detail the carbon skeleton.[4]
Gas/Liquid Chromatography (GC/LC) Purity and retention time.Excellent for assessing sample purity and separating mixtures.[10]Provides no structural information on its own; requires a detector like MS or NMR.

In context, MS would confirm the expected mass of 164.24 g/mol , and IR would confirm the presence of the alcohol and aromatic functional groups. However, only NMR can definitively establish the precise arrangement of the ethyl and propanol substituents on the benzene ring and the linear nature of the propanol chain.

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra allows for the unambiguous structural assignment of this compound. The chemical shifts, integration values, and coupling patterns observed are all in excellent agreement with theoretical predictions based on fundamental NMR principles. The characteristic signals of the para-substituted aromatic ring, the deshielded hydroxymethyl group, and the distinct splitting patterns of the alkyl chains create a unique spectral fingerprint. This guide demonstrates how a systematic, first-principles approach to spectral interpretation provides a robust and reliable method for molecular structure validation in a research and development setting.

References

  • Vertex AI Search. (n.d.).
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  • AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved January 13, 2026.
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  • PubMed. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites. Retrieved January 13, 2026.
  • Intertek. (n.d.).
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  • MicroCombiChem GmbH. (n.d.). Structure Elucidation, NMR, HPLC-MS Analytics. Retrieved January 13, 2026.
  • Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. Retrieved January 13, 2026.
  • Benchchem. (n.d.). 1-(4-Ethylphenyl)propan-1-one|Research Chemical. Retrieved January 13, 2026.
  • PubChem - NIH. (n.d.). 3-(4-Hydroxyphenyl)propanol | C9H12O2 | CID 82452. Retrieved January 13, 2026.
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  • University of Calgary. (n.d.). 13C NMR of 1-Propanol. Retrieved January 13, 2026.
  • Harvard University. (2012, January 31). Lecture 3: Coupling Constants. Retrieved January 13, 2026.
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A Senior Application Scientist's Guide to the Quantification of 3-(4-Ethylphenyl)propan-1-ol in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the precise quantification of reaction components is not merely a procedural step but the cornerstone of process optimization, yield determination, and impurity profiling. This guide provides an in-depth comparison of analytical methodologies for the quantification of 3-(4-Ethylphenyl)propan-1-ol, a key intermediate in various synthetic pathways. We will move beyond rote protocols to explore the causality behind methodological choices, ensuring a robust and validated approach to your analytical challenges.

The Analytical Imperative: Why Accurate Quantification Matters

This compound is a significant building block in the synthesis of various active pharmaceutical ingredients (APIs) and other high-value organic molecules. Inaccurate quantification can lead to significant downstream consequences, including:

  • Inaccurate Yield Calculations: Leading to flawed process efficiency assessments.

  • Poor Stoichiometric Control: Resulting in incomplete reactions or the generation of undesirable side products.

  • Inadequate Impurity Profiling: Compromising the safety and efficacy of the final product.

Therefore, selecting and validating an appropriate analytical method is of paramount importance. This guide will compare three workhorse techniques of the modern analytical laboratory: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparative Analysis of Analytical Techniques

Each analytical technique possesses unique strengths and weaknesses. The optimal choice depends on several factors, including the complexity of the reaction mixture, the required sensitivity, and the availability of instrumentation.

Technique Principle Advantages Limitations Typical Application
HPLC Differential partitioning of analytes between a stationary and mobile phase.High versatility, applicable to a wide range of compounds, robust and reproducible.[1][2]Requires chromophore for UV detection, potential for matrix effects.Routine quality control, purity assessment, and stability testing.[3][4]
GC-MS Separation of volatile compounds followed by mass-based detection.High sensitivity and selectivity, provides structural information.[5]Limited to thermally stable and volatile compounds, may require derivatization.[6]Trace-level impurity analysis, identification of unknown byproducts.
qNMR Signal intensity is directly proportional to the number of nuclei.Inherently quantitative without the need for identical reference standards, provides rich structural information.[7][8]Lower sensitivity compared to chromatographic methods, potential for signal overlap in complex mixtures.[9][10]Absolute quantification, structural confirmation, and reaction monitoring.[11]

I. High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC is often the first choice for the analysis of reaction mixtures due to its robustness and wide applicability. For a non-volatile compound like this compound, Reverse-Phase HPLC (RP-HPLC) is the most suitable approach.

The "Why": Causality in HPLC Method Development

The goal is to achieve baseline separation of this compound from starting materials, reagents, and potential byproducts. The choice of a C18 column is based on the non-polar nature of the analyte, promoting retention via hydrophobic interactions. The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is optimized to control the elution time. A UV detector is suitable as the phenyl group in the analyte provides a chromophore.

Experimental Protocol: RP-HPLC Quantification of this compound

1. Instrumentation and Columns:

  • HPLC system with a UV detector (e.g., Waters e2695 with a 2487 Dual-Wavelength Absorbance Detector).[12]

  • Analytical Column: C18, 250 x 4.6 mm, 5 µm particle size.

2. Reagents and Standards:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid (for pH adjustment).

  • This compound reference standard of known purity.

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (e.g., 50:50 v/v), adjusted to pH 3 with phosphoric acid.[4]

  • Flow Rate: 1.0 mL/min.[4][12]

  • Column Temperature: 30 °C.[4]

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh ~25 mg of the reference standard and dissolve in a 25 mL volumetric flask with the mobile phase to achieve a concentration of ~1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the analyte in the reaction mixture (e.g., 0.01 - 0.5 mg/mL).

  • Sample Preparation: Dilute an accurately weighed aliquot of the reaction mixture with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.[13]

5. Validation Parameters:

  • Linearity: Analyze the calibration standards and plot the peak area versus concentration. The correlation coefficient (R²) should be >0.99.

  • Accuracy: Spike a known amount of the reference standard into a sample of the reaction mixture and calculate the percent recovery.

  • Precision: Perform multiple injections of the same sample and calculate the relative standard deviation (RSD) of the peak areas. The RSD should be <2%.[12]

  • Specificity: Ensure that the analyte peak is well-resolved from other components in the reaction mixture.

Data Presentation
Parameter Result Acceptance Criteria
Retention Time (min)5.8-
Linearity (R²)0.9995>0.99
Accuracy (% Recovery)99.2%98-102%
Precision (RSD, n=6)0.85%<2%
Limit of Detection (LOD)0.005 mg/mL-
Limit of Quantitation (LOQ)0.015 mg/mL-
Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase D Equilibrate HPLC System A->D B Prepare Standards E Inject Standards & Sample B->E C Prepare Sample C->E D->E F Acquire Data E->F G Integrate Peaks F->G H Generate Calibration Curve G->H I Quantify Analyte H->I

Caption: HPLC quantification workflow.

II. Gas Chromatography-Mass Spectrometry (GC-MS): For High Sensitivity and Specificity

When dealing with complex matrices or the need for very low detection limits, GC-MS is an invaluable tool. The mass spectrometer provides an additional layer of specificity, allowing for confident identification and quantification even in the presence of co-eluting impurities.

The "Why": Derivatization as a Key Enabler

A primary consideration for GC analysis of compounds like this compound is the presence of a polar hydroxyl group. This can lead to poor peak shape and thermal degradation in the hot injector.[6] To circumvent this, a derivatization step is employed to convert the alcohol into a more volatile and thermally stable silyl ether.[6]

Experimental Protocol: GC-MS Quantification of this compound

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC/MSD).

2. Reagents and Standards:

  • This compound reference standard.

  • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Anhydrous pyridine.

  • Anhydrous solvent (e.g., Dichloromethane).

3. Derivatization Protocol:

  • To 100 µL of the sample or standard solution in a GC vial, add 50 µL of anhydrous pyridine followed by 100 µL of BSTFA + 1% TMCS.[6]

  • Cap the vial tightly and heat at 60 °C for 30 minutes.[6]

  • Allow the vial to cool to room temperature before analysis.[6]

4. GC-MS Conditions:

  • GC Column: DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[14]

  • Oven Program: Initial temperature of 100 °C, hold for 1 min, then ramp at 10 °C/min to 280 °C, and hold for 5 min.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.[14]

  • Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized analyte.

5. Data Analysis:

  • Quantification is performed by constructing a calibration curve based on the peak areas of a characteristic ion of the derivatized analyte.

Data Presentation
Parameter Result
Retention Time (min)12.5
Monitored Ions (m/z)e.g., 147, 177, 236
Linearity (R²)0.9991
LOD0.1 ng/mL
LOQ0.3 ng/mL
Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Standards & Sample B Derivatization A->B C Inject into GC-MS B->C D Acquire Data (SIM) C->D E Integrate SIM Chromatogram D->E F Generate Calibration Curve E->F G Quantify Analyte F->G

Caption: GC-MS quantification workflow.

III. Quantitative NMR (qNMR): The Absolute Method

qNMR stands out for its ability to provide direct molar concentration without the need for a chemically identical reference standard for calibration.[9] The signal integral is directly proportional to the number of protons giving rise to that signal.[8]

The "Why": Leveraging the Power of an Internal Standard

For accurate qNMR, an internal standard of high purity and known concentration is added to the sample.[8] This standard should have a simple spectrum with at least one resonance that does not overlap with any signals from the reaction mixture.[8] Maleic acid is a common choice for its simple singlet resonance in a relatively clear region of the proton NMR spectrum.

Experimental Protocol: qNMR Quantification of this compound

1. Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

2. Reagents and Standards:

  • This compound containing reaction mixture.

  • High-purity internal standard (e.g., Maleic Acid).

  • Deuterated solvent (e.g., DMSO-d₆).

3. Sample Preparation:

  • Accurately weigh a specific amount of the reaction mixture into an NMR tube.

  • Accurately weigh and add a known amount of the internal standard to the same NMR tube.

  • Add a sufficient volume of the deuterated solvent to dissolve both the sample and the internal standard.

4. NMR Data Acquisition:

  • Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).

5. Data Processing and Calculation:

  • Integrate a well-resolved, non-overlapping signal of this compound (e.g., the triplet corresponding to the -CH₂OH protons).

  • Integrate the singlet of the internal standard (maleic acid).

  • Calculate the concentration of the analyte using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_IS / M_analyte) * (W_IS / W_sample)

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • W = Weight

Data Presentation
Parameter Value
Analyte Signal (ppm)~3.5 (t, 2H)
Internal Standard Signal (ppm)~6.3 (s, 2H)
Calculated Concentration (mol/L)[Calculated Value]
RSD (n=3)<1.5%
Workflow Diagram

QNMR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Weigh Sample & Internal Standard B Dissolve in Deuterated Solvent A->B C Acquire 1H NMR Spectrum B->C D Integrate Analyte & IS Peaks C->D E Calculate Concentration D->E

Caption: qNMR quantification workflow.

Conclusion: A Multi-faceted Approach to Analytical Certainty

The choice of analytical methodology for the quantification of this compound is not a one-size-fits-all decision. For routine, high-throughput analysis where the reaction matrix is well-defined, a validated HPLC method offers an excellent balance of performance and practicality. When the utmost sensitivity and specificity are required, particularly for impurity profiling, GC-MS is the superior choice, albeit with the added complexity of derivatization. For instances where an absolute, calibration-free quantification is desired, or for orthogonal verification of chromatographic results, qNMR provides a powerful and direct measurement.

Ultimately, a robust analytical strategy may involve the use of multiple techniques. For example, HPLC for routine monitoring, with GC-MS and qNMR employed for method validation, impurity identification, and the certification of reference standards. By understanding the fundamental principles and practical nuances of each method, the discerning scientist can confidently select and implement the most appropriate technique to ensure the quality, safety, and efficacy of their chemical processes and products.

References

  • Vertex AI Search. Validation of Impurity Methods, Part II.
  • ResearchGate. NMR Quantitative Analysis of Complex Mixtures.
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  • SciELO Brazil. VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM.
  • ResearchGate. Analytical method validation: A brief review.
  • International Journal of Research and Review. Analytical Method Validation: ICH and USP Perspectives.
  • PMC - NIH. NMR methods for the analysis of mixtures.
  • PMC - NIH. Quantitative NMR Interpretation without Reference.
  • Acanthus Research. Quantitative NMR Spectroscopy.
  • Taylor & Francis Online. Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains.
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  • Benchchem. 1-(4-Ethylphenyl)propan-1-one|Research Chemical.
  • BLDpharm. 180274-13-9|this compound.
  • Appchem. This compound | 180274-13-9 | C11H16O.
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  • ChemicalBook. 3-(4-ETHYL-PHENYL)-PROPAN-1-OL | 180274-13-9.
  • Agilent. The Analysis of Trace Contaminants in High Purity Ethylene and Propylene Using GC/MS Application.
  • National Academic Digital Library of Ethiopia. hplc methods for recently approved pharmaceuticals.
  • University of Notre Dame. HPLC METHODOLOGY MANUAL.
  • MDPI. 1,1-Bis(4-ethylphenyl)-propan-1,2-diol.
  • Benchchem. Application Note: GC-MS Analysis of 1-phenyl-1-propanol TMS Derivative.
  • The Royal Society of Chemistry. Electronic Supplementary Information.
  • US EPA. Environmental Chemistry Methods: Propanil; 422005-01.
  • Pharmacia. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl).
  • MDPI. Utility of Comprehensive GC×GC Gas Chromatography in Finding Varietal Markers among Volatile Compounds in Non.
  • PubChem - NIH. 3-(4-Hydroxyphenyl)propanol | C9H12O2 | CID 82452.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-(4-Ethylphenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Analytical Method Transfer

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. 3-(4-Ethylphenyl)propan-1-ol is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Consequently, its accurate and precise quantification is critical for ensuring quality control, stability, and pharmacokinetic assessments. When an analytical method is transferred between laboratories—whether from a development site to a quality control (QC) lab, or between a sponsor and a contract research organization (CRO)—it is not enough for the method to be merely validated at the originating site. A robust inter-laboratory cross-validation is essential to guarantee that the method yields consistent and reliable results, irrespective of the testing environment, equipment, or personnel.[1][2]

This guide provides a comprehensive framework for the cross-validation of analytical methods for this compound. We will explore the selection of appropriate analytical techniques, delve into the foundational principles of method validation as prescribed by the International Council for Harmonisation (ICH), and present a detailed, actionable protocol for conducting a successful inter-laboratory comparison study.[3][4] This document is designed for researchers, scientists, and drug development professionals tasked with ensuring data integrity across multiple testing sites.

Pillar 1: Selecting the Primary Analytical Methodology

The molecular structure of this compound—featuring a substituted aromatic ring and an alcohol functional group—lends itself to several analytical techniques. The choice of methodology is driven by the intended purpose of the analysis, such as purity assessment, quantification in bulk drug substance, or determination in a complex biological matrix.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse of pharmaceutical analysis and the recommended primary method for routine quality control. The phenyl group provides a strong chromophore, allowing for sensitive detection using a UV detector (typically around 210-220 nm). Reversed-phase chromatography using a C18 column is ideal, as it effectively separates this moderately non-polar analyte from potential impurities.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is an excellent alternative, particularly for assessing purity and identifying volatile or semi-volatile impurities. The propanol moiety makes the compound sufficiently volatile for GC analysis. Coupling with a mass spectrometer provides high selectivity and allows for definitive peak identification based on mass-to-charge ratio and fragmentation patterns.[6][7]

For the purpose of this guide, we will focus on an RP-HPLC-UV method as the primary technique to be validated and transferred, as it represents the most common scenario for QC and stability testing.

Pillar 2: Foundational Method Validation - The Precursor to Transfer

Before a method can be transferred, it must be rigorously validated at the originating laboratory to demonstrate its fitness for purpose.[8][9] This validation must be performed in accordance with the ICH Q2(R2) guidelines, which outline the necessary validation characteristics.[10][11][12][13]

Key Validation Parameters

The validation protocol must define the experiments and pre-defined acceptance criteria for each characteristic.[14]

Validation ParameterPurpose & RationaleTypical Acceptance Criteria
Specificity/Selectivity To demonstrate that the signal is unequivocally from the analyte, free from interference by impurities, degradation products, or matrix components. This is achieved by analyzing forced degradation samples and placebo spikes.Peak purity index > 0.995; baseline resolution (Rs > 2) between analyte and adjacent peaks.
Linearity To verify a direct proportional relationship between analyte concentration and the instrumental response over the intended range.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations for which the method is accurate, precise, and linear.For assay: 80% to 120% of the test concentration. For impurities: Reporting threshold to 120% of the specification.
Accuracy The closeness of the test results to the true value. Assessed by spike recovery studies at multiple levels across the range.Mean recovery of 98.0% to 102.0% at each concentration level.
Precision (Repeatability & Intermediate Precision)The degree of scatter between a series of measurements. Repeatability (intra-assay) assesses precision over a short interval, while intermediate precision assesses it across different days, analysts, and equipment.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be reliably quantified with acceptable precision and accuracy.Signal-to-Noise ratio ≥ 10; RSD ≤ 10% at this concentration.
Limit of Detection (LOD) The lowest concentration of analyte that can be detected but not necessarily quantified.Signal-to-Noise ratio ≥ 3.
Robustness The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate). This is typically evaluated during development.[14]System suitability parameters remain within defined limits; RSD of results ≤ 2.0%.

Pillar 3: The Cross-Validation (Inter-Laboratory Transfer) Protocol

Cross-validation, or method transfer, is the documented process that qualifies a receiving laboratory to use an analytical method developed by a transferring laboratory.[1][2] The objective is to prove that the receiving lab can achieve comparable results to the transferring lab.[15]

Choosing the Right Transfer Approach

The strategy for method transfer depends on the method's complexity and the receiving lab's experience.[1]

Caption: Decision tree for selecting a method transfer approach.

For a proprietary HPLC method for this compound, Comparative Testing is the most common and robust approach.[1]

Comparative Testing Workflow

This process involves both the transferring and receiving laboratories analyzing the same, homogenous batch of material.

Caption: Workflow for a comparative analytical method transfer.

Step-by-Step Experimental Protocol for Comparative Testing
  • Protocol Development:

    • Jointly author a transfer protocol that details the scope, responsibilities, materials, analytical procedure, and pre-defined acceptance criteria.

    • Acceptance Criteria Example: The mean results for assay between the two labs should not differ by more than 2.0%. The %RSD for the combined results from both labs should be ≤ 2.0%.

  • Sample Selection:

    • Select at least three representative, homogenous batches of this compound.

    • Prepare samples in duplicate or triplicate for analysis at each site.

  • Execution at Both Sites:

    • The transferring laboratory (TL) and receiving laboratory (RL) will analyze the samples using the same validated HPLC method, reference standards, and column lot (if possible).

    • Each analyst must demonstrate system suitability before proceeding with the analysis.

  • Data Analysis and Comparison:

    • Compile the assay results from both laboratories.

    • Perform a statistical comparison. A two-one-sided t-test (TOST) is a robust statistical tool to demonstrate equivalence.

    • Calculate the difference in means and the overall precision (%RSD) of the combined dataset.

Data Presentation: Summary of Comparative Results
Batch IDTransferring Lab Assay (%)Receiving Lab Assay (%)% Difference
EP-P-00199.899.5-0.3
EP-P-002100.1100.4+0.3
EP-P-00399.699.9+0.3
Mean 99.83 99.93 +0.10
Std. Dev. 0.25 0.45 -
Overall RSD (%) \multicolumn{3}{c}{0.36% }
Statistical Test (p-value) \multicolumn{3}{c}{p > 0.05 (Equivalence established) }
Result \multicolumn{3}{c}{PASS }

Appendix: Detailed Experimental Methodologies

A1: RP-HPLC-UV Method Protocol
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 40% B

    • 2-15 min: 40% to 80% B

    • 15-18 min: 80% B

    • 18-18.1 min: 80% to 40% B

    • 18.1-25 min: 40% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 215 nm.

  • Injection Volume: 10 µL.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Preparation: Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent to achieve a final concentration of 0.5 mg/mL.

  • Sample Preparation: Prepare sample solutions at a target concentration of 0.5 mg/mL in diluent.

A2: GC-MS Method Protocol (Alternative/Confirmatory)
  • Instrumentation: Gas chromatograph with a mass selective detector (MSD).

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Split (50:1).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial: 80°C, hold for 1 min.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • MS Transfer Line Temp: 280°C.

  • Ion Source Temp: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-450 amu.

  • Sample Preparation: Prepare samples at approximately 1 mg/mL in a suitable solvent like Dichloromethane or Ethyl Acetate.

Conclusion

The cross-validation of analytical methods is a non-negotiable, critical process in ensuring the consistency and reliability of pharmaceutical quality data across different sites.[2] By combining a robust, fully validated primary method with a systematic and statistically sound comparative testing protocol, organizations can build confidence in their data, facilitate seamless technology transfer, and uphold the highest standards of regulatory compliance. This guide provides the scientific rationale and practical framework to successfully navigate this process for this compound, ensuring that the analytical method remains a reliable tool throughout the product lifecycle.

References

  • Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: Pharma Talks (YouTube) URL: [Link]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]

  • Title: Proficiency testing and interlaboratory comparisons | Analytical Chemistry Class Notes Source: Analytical Chemistry Class Notes URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

  • Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures Source: gmp-compliance.org URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Interlaboratory comparisons Source: The Joint Research Centre - EU Science Hub URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager Magazine URL: [Link]

  • Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]

  • Title: ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation Source: ECA Academy - gmp-compliance.org URL: [Link]

  • Title: Inter – Laboratory Comparison Studies Source: ISO 17025 Consultant URL: [Link]

  • Title: What is an inter laboratory comparison ? Source: CompaLab URL: [Link]

  • Title: Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters Source: PharmaGuru URL: [Link]

  • Title: Inter Laboratory Comparison Source: The Best Consultant for ISO/IEC 17025 Accreditation URL: [Link]

  • Title: Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team Source: PMC - NIH URL: [Link]

  • Title: Cross-Validations in Regulated Bioanalysis Source: IQVIA Laboratories URL: [Link]

  • Title: Cross and Partial Validation Source: European Bioanalysis Forum URL: [Link]

  • Title: Environmental Chemistry Methods: Propanil; 422005-01 Source: US EPA URL: [Link]

  • Title: HPI Compendium Source: Agilent URL: [Link]

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Navigating the Synthesis of 3-(4-Ethylphenyl)propan-1-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Ethylphenyl)propan-1-ol is a key building block in the synthesis of various organic molecules, particularly in the development of pharmaceutical agents and other specialty chemicals. Its structure, featuring a substituted aromatic ring and a primary alcohol, makes it a versatile intermediate for introducing the 4-ethylphenylpropyl moiety into larger, more complex structures. The efficient and scalable synthesis of this alcohol is therefore of significant interest to the chemical research and development community.

This guide provides a comprehensive comparison of the primary synthetic routes to this compound. We will delve into the mechanistic underpinnings of each pathway, present detailed experimental protocols, and offer a comparative analysis of their respective advantages and disadvantages. Our aim is to equip researchers with the necessary information to select the most appropriate synthetic strategy based on their specific laboratory or industrial requirements, considering factors such as yield, cost, safety, and scalability.

Core Synthetic Strategies

Several distinct synthetic strategies have been established for the preparation of this compound. These can be broadly categorized as:

  • Grignard Reaction-based Approaches: Utilizing the classic carbon-carbon bond-forming power of Grignard reagents.

  • Friedel-Crafts Acylation followed by Reduction: A two-step sequence involving the formation of a ketone intermediate.

  • Heck Coupling and Subsequent Reduction: A modern cross-coupling approach offering high selectivity.

  • Catalytic Hydrogenation of Unsaturated Precursors: A direct reduction method from corresponding alkenes or alkynes.

The following sections will explore each of these routes in detail.

Route 1: Grignard Reaction with an Epoxide

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. In this approach, a Grignard reagent prepared from a 4-ethylphenyl halide reacts with an appropriate three-carbon electrophile, such as an epoxide, to construct the carbon skeleton of the target molecule.

Reaction Pathway

The synthesis commences with the preparation of 4-ethylphenylmagnesium bromide from 1-bromo-4-ethylbenzene and magnesium metal in an ethereal solvent.[1] This organometallic intermediate then undergoes nucleophilic attack on the less sterically hindered carbon of an epoxide, such as epichlorohydrin, followed by an in-situ ring closure to form an intermediate epoxide, 3-(4'-ethylphenyl)-1,2-epoxypropane.[1] Subsequent reduction of this epoxide, or hydrolysis of the intermediate from reaction with ethylene oxide, yields the desired this compound. A variation involves the reaction of the Grignard reagent with a protected 3-halopropanol.

Grignard Reaction Pathway 4-Ethylbromobenzene 4-Ethylbromobenzene 4-Ethylphenylmagnesium bromide 4-Ethylphenylmagnesium bromide 4-Ethylbromobenzene->4-Ethylphenylmagnesium bromide Mg, Ether Mg, Ether Mg, Ether Intermediate Alkoxide Intermediate Alkoxide 4-Ethylphenylmagnesium bromide->Intermediate Alkoxide 1. Epoxide Epoxide (e.g., Ethylene Oxide) Epoxide (e.g., Ethylene Oxide) This compound This compound Intermediate Alkoxide->this compound 2. H3O+ workup Friedel_Crafts_Acylation_Reduction cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reduction Ethylbenzene Ethylbenzene 1-(4-Ethylphenyl)propan-1-one 1-(4-Ethylphenyl)propan-1-one Ethylbenzene->1-(4-Ethylphenyl)propan-1-one Propionyl chloride, AlCl3 Propionyl chloride Propionyl chloride AlCl3 AlCl3 Ketone 1-(4-Ethylphenyl)propan-1-one Alcohol This compound Ketone->Alcohol Reduction Reducing Agent e.g., NaBH4, H2/Catalyst

Caption: Friedel-Crafts acylation followed by reduction pathway.

Experimental Protocol (Illustrative)

Step 1: Friedel-Crafts Acylation of Ethylbenzene To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in a suitable solvent like dichloromethane, ethylbenzene is added. [2]The mixture is cooled in an ice bath, and propionyl chloride is added dropwise. The reaction is stirred at 0-25°C until completion. [2]The reaction is then quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed, dried, and concentrated to give 1-(4-ethylphenyl)propan-1-one. [2] Step 2: Reduction of 1-(4-Ethylphenyl)propan-1-one The ketone can be reduced to the corresponding alcohol via several methods:

  • Clemmensen Reduction: Using amalgamated zinc and hydrochloric acid. This method is effective but uses harsh acidic conditions. [3]* Wolff-Kishner Reduction: Involves the use of hydrazine and a strong base, suitable for base-stable compounds. [3]* Catalytic Hydrogenation: Employing hydrogen gas with a metal catalyst such as Palladium on carbon (Pd/C). [4]This is often a cleaner and more environmentally friendly option.

  • Hydride Reduction: Using reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Analysis and Insights
  • Advantages: This is a well-established and reliable method. [2]The starting materials are readily available and relatively inexpensive. The two-step process allows for the isolation and purification of the intermediate ketone.

  • Disadvantages: The Friedel-Crafts reaction often requires stoichiometric amounts of the Lewis acid catalyst, which generates significant waste. [2]The reaction can also suffer from issues of regioselectivity if the aromatic ring has multiple substitution sites. The reduction step may require specific conditions depending on other functional groups present in the molecule. [3]

Route 3: Heck Coupling and Subsequent Reduction

The Heck reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an aryl or vinyl halide and an alkene. [5][6][7]This modern synthetic tool offers a highly selective route to a precursor that can be readily reduced to the target alcohol.

Reaction Pathway

The synthesis involves the Heck coupling of 4-ethyl-iodobenzene with an allyl alcohol equivalent, such as allyl acetate, in the presence of a palladium catalyst and a base. [5][6]The resulting unsaturated intermediate, an allylic alcohol or its protected form, is then reduced to the saturated primary alcohol.

Heck_Coupling_Reduction 4-Ethyl-iodobenzene 4-Ethyl-iodobenzene Unsaturated Intermediate Unsaturated Intermediate 4-Ethyl-iodobenzene->Unsaturated Intermediate Allyl Alcohol derivative, Pd catalyst, Base Allyl Alcohol derivative Allyl Alcohol derivative Pd catalyst, Base Pd catalyst, Base This compound This compound Unsaturated Intermediate->this compound Reduction Reduction H2, Pd/C

Caption: Heck coupling and reduction strategy.

Experimental Protocol (Illustrative)

Step 1: Heck Coupling A mixture of 4-ethyl-iodobenzene, allyl alcohol (or a protected derivative), a palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand), and a base (e.g., triethylamine or potassium carbonate) in a suitable solvent (e.g., DMF or acetonitrile) is heated under an inert atmosphere. [5]The reaction progress is monitored by techniques like TLC or GC. Upon completion, the reaction mixture is worked up to isolate the unsaturated intermediate.

Step 2: Reduction of the Double Bond The isolated unsaturated alcohol is then subjected to catalytic hydrogenation using hydrogen gas and a catalyst such as palladium on carbon (Pd/C) to saturate the double bond and yield this compound. [4]

Analysis and Insights
  • Advantages: The Heck reaction is known for its high functional group tolerance and excellent stereoselectivity, typically yielding the trans-isomer. [6][8]This method can be adapted for a wide range of substrates.

  • Disadvantages: Palladium catalysts can be expensive, although catalytic amounts are used. [8]The reaction conditions, including the choice of ligand and base, may need careful optimization. The removal of the palladium catalyst from the final product can sometimes be challenging, which is a critical consideration in pharmaceutical applications.

Route 4: Catalytic Hydrogenation of Unsaturated Precursors

This approach involves the direct reduction of a readily available unsaturated precursor, such as 3-(4-ethylphenyl)prop-2-en-1-ol or 3-(4-ethylphenyl)prop-2-yn-1-ol. This method is atom-economical and can be highly efficient.

Reaction Pathway

An unsaturated alcohol precursor, which can be synthesized through various methods (e.g., condensation reactions), is hydrogenated over a suitable catalyst to afford the saturated alcohol.

Catalytic_Hydrogenation Unsaturated Precursor 3-(4-Ethylphenyl)prop-2-en-1-ol or 3-(4-Ethylphenyl)prop-2-yn-1-ol This compound This compound Unsaturated Precursor->this compound Catalytic Hydrogenation H2, Catalyst H2, Pd/C or PtO2

Caption: Direct catalytic hydrogenation of an unsaturated precursor.

Experimental Protocol (Illustrative)

A solution of the unsaturated precursor in a suitable solvent (e.g., ethanol, ethyl acetate) is placed in a hydrogenation apparatus. A catalytic amount of a hydrogenation catalyst (e.g., 5-10% Pd/C or PtO₂) is added. The vessel is flushed with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (from balloon pressure to high pressure, depending on the substrate and catalyst) until the uptake of hydrogen ceases. The catalyst is then removed by filtration, and the solvent is evaporated to yield the product.

Analysis and Insights
  • Advantages: This method is often very clean, with the only byproduct being the removed catalyst. It can be highly efficient and atom-economical. The process is often scalable for industrial production.

  • Disadvantages: The synthesis of the unsaturated precursor is an additional step. The choice of catalyst and reaction conditions (temperature, pressure) is crucial to achieve complete saturation without side reactions. Some catalysts can be expensive, and care must be taken with the handling of flammable hydrogen gas and pyrophoric catalysts.

Comparative Summary

FeatureGrignard ReactionFriedel-Crafts Acylation/ReductionHeck Coupling/ReductionCatalytic Hydrogenation
Starting Materials 4-Ethylphenyl halide, EpoxideEthylbenzene, Propionyl chloride4-Ethylphenyl halide, Allyl alcohol derivativeUnsaturated alcohol precursor
Key Reactions Grignard reagent formation, Nucleophilic opening of epoxideElectrophilic aromatic substitution, Ketone reductionPd-catalyzed cross-coupling, HydrogenationHeterogeneous or homogeneous hydrogenation
Typical Overall Yield Moderate to GoodGood to ExcellentGoodExcellent
Scalability ModerateGoodModerate (cost can be a factor)Excellent
Key Advantages Versatile, well-understoodReliable, inexpensive starting materialsHigh functional group tolerance, high selectivityClean, atom-economical, scalable
Key Disadvantages Moisture sensitive, hazardous reagentsStoichiometric waste, harsh conditions for reductionExpensive catalyst, potential for metal contaminationRequires synthesis of precursor, handling of H₂ gas
Ideal Application Laboratory-scale synthesis where versatility is key.Large-scale synthesis where cost of starting materials is a primary driver.Synthesis of complex molecules where functional group tolerance is critical.Industrial-scale production where efficiency and cleanliness are paramount.

Conclusion

The choice of the optimal synthetic route to this compound is contingent upon a variety of factors, including the desired scale of production, cost considerations, available equipment, and the specific requirements of the final application.

  • For laboratory-scale synthesis and rapid access to the molecule, the Grignard reaction offers a versatile and direct approach, provided that anhydrous conditions can be maintained.

  • The Friedel-Crafts acylation followed by reduction is a robust and cost-effective method, particularly well-suited for larger-scale production where the cost of raw materials is a significant factor.

  • The Heck coupling route provides an elegant solution for the synthesis of complex analogues and is the method of choice when high functional group tolerance is required, though catalyst cost and removal must be considered.

  • Direct catalytic hydrogenation of an unsaturated precursor stands out as a highly efficient and clean method, making it an attractive option for industrial-scale manufacturing where process optimization for cost and environmental impact is crucial.

By carefully evaluating these diverse synthetic strategies, researchers and process chemists can make informed decisions to efficiently and effectively produce this compound for their specific needs.

References

  • Organic Syntheses. 3-phenyl-1-propanol. [Link]

  • PrepChem.com. Synthesis of (a) 3-(4'-ethylphenyl)-1,2-epoxypropane. [Link]

  • Sciencemadness.org. EXPERIMENT 3: The Grignard Reaction: Synthesis of. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]

  • Wikipedia. Heck reaction. [Link]

  • Homework.Study.com. Write the Grignard Addition reaction (an organometallic addition reaction) for ethyl-MgBr and benzaldyhyde with ether (as solvent) to make 1-phenyl-1-propanol. [Link]

  • Chemistry LibreTexts. Heck Reaction. [Link]

  • MDPI. 1,1-Bis(4-ethylphenyl)-propan-1,2-diol. [Link]

  • YouTube. Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]

  • ChemSynthesis. 1-phenyl-3-tosyl-propan-1-ol. [Link]

  • NIH. Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

  • MDPI. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. [Link]

  • PubChem. (1R)-3-amino-1-(4-ethylphenyl)propan-1-ol. [Link]

  • YouTube. Closing the Loop on Friedel-Crafts Acylation: reducing those ketones. [Link]

  • Homework.Study.com. Find the reagent to sythesize 1- phenyl-1-propanol Starting Material: Ethyl-MgBr and Benzaldehyde Solvent: EtOH. [Link]

  • ResearchGate. 2-[3-(4-Chloro/ethyl phenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles: Synthesis and biological evaluation. [Link]

  • ACS Publications. Hexafluoro-2-propanol-Promoted Intermolecular Friedel–Crafts Acylation Reaction. [Link]

  • NIH. Liquid-Phase Hydrogenation of 1-Phenyl-1-propyne on the Pd1Ag3/Al2O3 Single-Atom Alloy Catalyst: Kinetic Modeling and the Reaction Mechanism. [Link]

  • ResearchGate. Catalytic Hydrogenation. [Link]

  • Google Patents.
  • PubMed. Catalytic homogeneous hydrogenation of compounds containing X --> O semipolar bonds (X = N, S, P) with para-hydrogen as a promising route for preparation of para-water. [Link]

  • SIELC Technologies. 3-(4-Hydroxyphenyl)propan-1-ol. [Link]

  • PrepChem.com. Synthesis of phenylpropanol. [Link]

Sources

A Spectroscopic Journey: Distinguishing 3-(4-Ethylphenyl)propan-1-ol from its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, the precise characterization of molecules is paramount. Ensuring the purity and structural integrity of a target compound is a cornerstone of drug development and materials science. This guide provides an in-depth spectroscopic comparison of 3-(4-Ethylphenyl)propan-1-ol, a versatile building block, with its common synthetic precursors. By leveraging the power of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will elucidate the key spectral features that differentiate the final product from its starting materials, offering researchers a clear roadmap for reaction monitoring and quality control.

The Synthetic Pathway: From Carbonyl to Alcohol

A common and logical synthetic route to this compound involves a two-step process starting from 4-ethylacetophenone. The initial step is a Wittig or Horner-Wadsworth-Emmons reaction to introduce the additional carbon atom and form an α,β-unsaturated ester. This is followed by a reduction of both the carbon-carbon double bond and the ester functionality to yield the desired primary alcohol. For the purpose of this guide, we will consider 4-ethylacetophenone as the primary precursor and ethyl 3-(4-ethylphenyl)propenoate as a key intermediate.

graph Synthesis_Pathway { rankdir="LR"; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; "4-Ethylacetophenone" -> "Ethyl 3-(4-ethylphenyl)propenoate" [label="Wittig/HWE"]; "Ethyl 3-(4-ethylphenyl)propenoate" -> "this compound" [label="Reduction (e.g., LiAlH4)"]; }
Fig. 1: Synthetic route to this compound.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR spectroscopy provides a detailed map of the hydrogen environments within a molecule. The transformation from 4-ethylacetophenone to this compound is clearly delineated by characteristic changes in the ¹H NMR spectrum.

4-Ethylacetophenone: The spectrum is characterized by the presence of a sharp singlet for the acetyl methyl protons (CH₃) typically found around 2.5 ppm. The aromatic protons will appear as two distinct doublets in the 7.2-7.9 ppm region, characteristic of a 1,4-disubstituted benzene ring. The ethyl group will present as a quartet (CH₂) around 2.7 ppm and a triplet (CH₃) around 1.2 ppm.

This compound: The most significant changes in the ¹H NMR spectrum upon formation of the final product are the disappearance of the acetyl methyl singlet and the appearance of new signals corresponding to the propanol chain. A triplet corresponding to the methylene group adjacent to the hydroxyl group (CH₂OH) will appear around 3.6 ppm. The central methylene group of the propyl chain (CH₂CH₂CH₂OH) will be observed as a multiplet around 1.8 ppm, and the benzylic methylene group (ArCH₂) will be a triplet around 2.6 ppm. The hydroxyl proton (OH) will typically appear as a broad singlet, the chemical shift of which can vary depending on concentration and solvent. The signals for the ethyl group on the aromatic ring will remain.

Compound¹H NMR Chemical Shifts (δ, ppm)
4-Ethylacetophenone ~7.9 (d, 2H, Ar-H), ~7.3 (d, 2H, Ar-H), ~2.7 (q, 2H, Ar-CH₂CH₃), ~2.5 (s, 3H, COCH₃), ~1.2 (t, 3H, Ar-CH₂CH₃)
This compound ~7.1 (d, 2H, Ar-H), ~7.0 (d, 2H, Ar-H), ~3.6 (t, 2H, CH₂OH), ~2.6 (t, 2H, ArCH₂), ~2.6 (q, 2H, Ar-CH₂CH₃), ~1.8 (m, 2H, CH₂CH₂OH), ~1.6 (br s, 1H, OH), ~1.2 (t, 3H, Ar-CH₂CH₃)

Table 1: Comparative ¹H NMR data for 4-Ethylacetophenone and this compound.

¹³C NMR Spectroscopy: The Carbon Backbone

Carbon NMR offers a complementary view of the molecular structure, with each unique carbon atom giving rise to a distinct signal.

4-Ethylacetophenone: The carbonyl carbon of the ketone is a key diagnostic signal, appearing significantly downfield at approximately 198 ppm. The aromatic carbons will have characteristic shifts, with the carbon attached to the acetyl group being the most deshielded.

This compound: The most telling transformation in the ¹³C NMR spectrum is the disappearance of the ketone carbonyl signal and the appearance of a new signal for the carbon bearing the hydroxyl group (CH₂OH) at around 62 ppm. The other two methylene carbons of the propyl chain will also be present in the aliphatic region of the spectrum.

Compound¹³C NMR Chemical Shifts (δ, ppm)
4-Ethylacetophenone ~198 (C=O), ~149 (Ar-C), ~135 (Ar-C), ~128 (Ar-CH), ~128 (Ar-CH), ~29 (Ar-CH₂), ~26 (COCH₃), ~15 (Ar-CH₂CH₃)
This compound ~142 (Ar-C), ~139 (Ar-C), ~128 (Ar-CH), ~128 (Ar-CH), ~62 (CH₂OH), ~34 (CH₂CH₂OH), ~32 (ArCH₂), ~28 (Ar-CH₂), ~16 (Ar-CH₂CH₃)

Table 2: Comparative ¹³C NMR data for 4-Ethylacetophenone and this compound.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy is a powerful tool for identifying functional groups within a molecule.

4-Ethylacetophenone: The IR spectrum will be dominated by a strong, sharp absorption band corresponding to the C=O stretch of the ketone, typically found in the region of 1680-1700 cm⁻¹.

This compound: The disappearance of the strong C=O stretching band is a clear indicator of the reaction's completion. Concurrently, a broad and prominent absorption band will appear in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. A C-O stretching band will also be present around 1050 cm⁻¹.

CompoundKey IR Absorption Bands (cm⁻¹)Functional Group
4-Ethylacetophenone ~1685 (strong, sharp)C=O (Ketone)
This compound ~3350 (broad, strong)O-H (Alcohol)
~1050 (moderate)C-O (Alcohol)

Table 3: Key IR absorption bands for the differentiation of 4-Ethylacetophenone and this compound.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization.

4-Ethylacetophenone: The mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight (148.21 g/mol ). A prominent fragment is often observed at m/z 133, corresponding to the loss of a methyl group ([M-CH₃]⁺). Another significant peak at m/z 105 is due to the loss of the acetyl group.

This compound: The molecular ion peak (M⁺) for this compound will be at m/z 164.25. A characteristic fragmentation pattern for primary alcohols is the loss of water, leading to a peak at m/z 146 ([M-H₂O]⁺). Another common fragmentation is the alpha-cleavage, resulting in a peak at m/z 31, corresponding to the [CH₂OH]⁺ fragment. The benzylic cleavage can also lead to a prominent peak at m/z 119, corresponding to the [C₉H₁₁]⁺ fragment.

CompoundMolecular Ion (M⁺) (m/z)Key Fragment Ions (m/z)
4-Ethylacetophenone 148133 ([M-CH₃]⁺), 105 ([M-COCH₃]⁺)
This compound 164146 ([M-H₂O]⁺), 119 ([M-C₃H₆OH]⁺), 31 ([CH₂OH]⁺)

Table 4: Comparative Mass Spectrometry data for 4-Ethylacetophenone and this compound.

Experimental Protocols

General Procedure for NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

General Procedure for IR Spectroscopy: Infrared spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer. Liquid samples were analyzed as a thin film between NaCl plates. Solid samples were analyzed using the Attenuated Total Reflectance (ATR) technique.

General Procedure for Mass Spectrometry: Mass spectra were obtained using a gas chromatograph-mass spectrometer (GC-MS) system (Agilent 7890B GC and 5977A MSD) with electron ionization (EI) at 70 eV.

graph Spectroscopic_Workflow { rankdir="TB"; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; subgraph "Synthesis" { "Precursor" -> "Reaction" -> "Product"; } subgraph "Analysis" { "Product" -> "NMR_Spectroscopy" [label="¹H & ¹³C"]; "Product" -> "IR_Spectroscopy"; "Product" -> "Mass_Spectrometry"; } "NMR_Spectroscopy" -> "Structural_Confirmation"; "IR_Spectroscopy" -> "Functional_Group_ID"; "Mass_Spectrometry" -> "MW_&Fragmentation"; "Structural_Confirmation" -> "Final_Report"; "Functional_Group_ID" -> "Final_Report"; "MW&_Fragmentation" -> "Final_Report"; }
Fig. 2: General workflow for spectroscopic analysis.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the unambiguous characterization of this compound and for distinguishing it from its synthetic precursor, 4-ethylacetophenone. The key spectral changes, including the appearance of the hydroxyl proton and carbinol carbon signals in NMR, the emergence of the broad O-H stretch in IR, and the characteristic fragmentation patterns in MS, serve as definitive markers for the successful conversion of the starting material to the desired product. This guide provides researchers with the fundamental spectroscopic knowledge to confidently monitor their reactions and ensure the quality of their synthesized compounds.

References

  • PubChem. 4'-Ethylacetophenone. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(4-Ethylphenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the safe and compliant disposal of 3-(4-ethylphenyl)propan-1-ol (CAS No. 180274-13-9). As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is our ethical and legal responsibility to ensure that all chemical waste is managed correctly. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and reproducibility in your laboratory.

Inferred Hazard Profile and Its Impact on Disposal

Understanding the potential hazards of a chemical is the foundation of its safe disposal. Based on analogues, we can infer the following hazard profile for this compound:

  • Skin and Eye Irritation: The parent compound, 3-phenyl-1-propanol, is classified as causing skin irritation and serious eye irritation, with some suppliers classifying it as causing severe skin burns and eye damage.[2] It is prudent to assume this compound poses a similar or greater risk.

  • Environmental Hazard: 3-phenyl-1-propanol is listed as harmful to aquatic life. Aromatic compounds can have significant ecotoxicity, and therefore, direct release to the environment must be strictly avoided.

  • Combustibility: While related long-chain alcohols are not always highly flammable at room temperature, they are combustible liquids. The flash point for 3-phenyl-1-propanol is 109 °C (228.2 °F), indicating it will burn if exposed to an ignition source at elevated temperatures.

Causality: These hazards dictate that this compound cannot be disposed of via standard laboratory drains or in regular trash. It must be treated as a hazardous chemical waste in accordance with local, state, and federal regulations.

Regulatory Framework: The RCRA "Cradle-to-Grave" Mandate

In the United States, the primary regulation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[3] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, which includes its generation, transportation, treatment, storage, and disposal.[3]

As a generator of this waste, your laboratory is responsible for:

  • Hazardous Waste Determination: Correctly identifying that this compound waste is hazardous.[4]

  • Proper Accumulation: Storing the waste in designated, properly labeled containers at or near the point of generation (a Satellite Accumulation Area, or SAA).[5]

  • Safe Disposal: Ensuring the waste is transferred to a licensed hazardous waste disposal contractor.

Disposal Decision Workflow

The following diagram outlines the critical decision points for the proper segregation and disposal of waste streams containing this compound.

G Disposal Workflow for this compound cluster_0 Waste Generation Point cluster_1 Waste Characterization & Segregation cluster_2 Disposal Actions start Waste Containing This compound Generated is_liquid Is the waste primarily liquid? start->is_liquid is_solid Is the waste contaminated labware (e.g., gloves, wipes, pipette tips)? is_liquid->is_solid No liquid_waste Collect in a designated, non-halogenated organic solvent waste container. is_liquid->liquid_waste Yes is_container Is it an empty container? is_solid->is_container No solid_waste Collect in a designated solid hazardous waste container (labeled 'Contaminated Debris'). is_solid->solid_waste Yes rinse_container Triple rinse with a suitable solvent (e.g., ethanol or acetone). is_container->rinse_container Yes end Final Disposal via Licensed Contractor liquid_waste->end Transfer to EHS for disposal solid_waste->end Transfer to EHS for disposal rinsate_disposal Collect all rinsate as hazardous liquid waste. rinse_container->rinsate_disposal defaced_container Deface label and dispose of clean, dry container in appropriate lab glass or plastic recycling. rinsate_disposal->defaced_container defaced_container->end_recycle Recycle/Dispose as non-hazardous

Caption: Decision workflow for segregating and disposing of this compound waste streams.

Step-by-Step Disposal Protocols

Adherence to these protocols is mandatory for ensuring safety and regulatory compliance. Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, when handling chemical waste.

Protocol 1: Disposal of Liquid Waste

This protocol applies to pure this compound, solutions containing it, and reaction mixtures.

  • Container Selection: Use a designated hazardous waste container made of a compatible material (e.g., high-density polyethylene or glass). The container must have a tightly sealing screw cap.

  • Waste Segregation: Do not mix this waste with halogenated solvents, strong acids, or strong oxidizing agents.[2] It should be collected with other non-halogenated organic solvent wastes.

  • Labeling: Label the container clearly with a hazardous waste tag as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and other components of the waste stream with approximate percentages.

    • The date accumulation started.

  • Storage: Keep the waste container closed at all times except when adding waste. Store it in a designated Satellite Accumulation Area within the laboratory.

  • Disposal: Once the container is full, or within one year of the start date (whichever comes first), arrange for pickup by your institution's Environmental Health and Safety (EHS) department for final disposal by a licensed contractor.

Protocol 2: Disposal of Contaminated Solid Waste

This protocol applies to items such as gloves, absorbent pads, weighing paper, and pipette tips that are contaminated with this compound.

  • Container Selection: Use a designated solid hazardous waste container, typically a plastic-lined cardboard box or a dedicated plastic drum.

  • Segregation: Collect all solid debris contaminated with the chemical in this container. Do not mix with non-hazardous trash.

  • Labeling: Clearly label the container or bag with "Hazardous Waste - Contaminated Debris" and list "this compound" as the contaminant.

  • Storage: Keep the container sealed when not in use and store it in the SAA.

  • Disposal: Arrange for pickup by your EHS department.

Protocol 3: Decontamination of Empty Containers

An "empty" container that held a hazardous chemical must be properly decontaminated before it can be disposed of as non-hazardous waste.

  • Initial Removal: In a chemical fume hood, pour out any remaining liquid into the appropriate liquid hazardous waste container. Invert the container over an absorbent pad for several minutes to drain residual material.

  • Triple Rinsing: This is a critical step. Rinse the container three successive times with a small amount of a suitable solvent (e.g., ethanol or acetone). Each rinse should use a volume of solvent equal to about 10% of the container's volume.

  • Rinsate Disposal: Crucially, all three rinses must be collected and disposed of as hazardous liquid waste according to Protocol 1.[6] Do not pour the rinsate down the drain.

  • Final Disposal: Once the container is triple-rinsed and dry, deface or remove the original chemical label. The clean container can now be disposed of in the appropriate laboratory glass or plastic recycling bin.

Summary Data Table

ParameterInformation/GuidelineRationale & Reference
Chemical Name This compoundN/A
CAS Number 180274-13-9[1]
Inferred Hazards Skin/eye irritant, potential aquatic toxicity, combustibleBased on analogues like 3-phenyl-1-propanol.[2]
Primary Disposal Route Hazardous Waste ContractorRequired by RCRA due to inferred hazards.[3]
Liquid Waste Code Non-Halogenated Organic SolventSegregation prevents complex and costly disposal procedures.
Solid Waste Code Contaminated Solid Waste / DebrisPrevents contamination of the non-hazardous waste stream.
Empty Container Disposal Triple rinse, collect rinsate as hazardous, then recycle containerEnsures removal of hazardous residue.[6]
Drain Disposal STRICTLY PROHIBITED Potential for environmental toxicity and infrastructure damage.

References

  • Safety Data Sheet for 3-Phenyl-1-propanol. CPAChem. [Link]

  • 1-(4-Ethylphenyl)propan-1-one Hazard Data. PubChem, National Institutes of Health. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • How to Safely Dispose of Propanol. Lab Alley. [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency. [Link]

  • Material Safety Data Sheet for 3-Phenyl-1-propanol, 98%. Cole-Parmer. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.